4-Ethyl-5-methyl-1,3-thiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXICVHAINXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-5-methyl-1,3-thiazol-2-amine
Introduction
4-Ethyl-5-methyl-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thiazole ring is a core structural motif in numerous pharmaceuticals, owing to its ability to engage in a variety of biological interactions. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes computed data, information on analogous compounds, and established analytical methodologies to provide a robust profile.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound possesses a central 1,3-thiazole ring substituted with an ethyl group at the 4-position, a methyl group at the 5-position, and an amine group at the 2-position.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 30709-59-2[1] |
| Molecular Formula | C₆H₁₀N₂S[1] |
| Molecular Weight | 142.22 g/mol [1][2] |
| Canonical SMILES | CCC1=C(SC(=N1)N)C[1] |
| InChI Key | XPDXICVHAINXCZ-UHFFFAOYSA-N[1] |
The structural arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, which in turn govern its physicochemical behavior.
Physicochemical Properties: A Tabulated Summary
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing aspects from solubility and formulation to ADME (absorption, distribution, metabolism, and excretion) properties in drug discovery.
| Property | Value | Source/Method |
| Melting Point | Data not available. For a related, more complex thiazole derivative, a melting point of 182-185 °C has been reported.[3] | Experimental (Analog) |
| Boiling Point | Data not available. For the related compound 4-Methyl-5-thiazoleethanol, a boiling point of 259.2 °C is documented.[4] | Experimental (Analog) |
| Water Solubility | Predicted to be low. For the analogous 4-methyl-5-(β-hydroxyethyl)thiazole, a water solubility of 2.26 g/L is predicted.[5] | Predicted (Analog) |
| LogP (Octanol-Water Partition Coefficient) | 1.8 | Computed (PubChem)[1] |
| pKa (Acid Dissociation Constant) | Data not available. For the related 4-methyl-5-(β-hydroxyethyl)thiazole, the strongest basic pKa is predicted to be 3.12.[5] | Predicted (Analog) |
| Hydrogen Bond Donors | 1[1] | Computed (PubChem) |
| Hydrogen Bond Acceptors | 3[1] | Computed (PubChem) |
| Topological Polar Surface Area (TPSA) | 67.2 Ų[1] | Computed (PubChem) |
| Rotatable Bond Count | 1[1] | Computed (PubChem) |
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of a novel compound like this compound follows a standardized set of experimental procedures. The causality behind these experimental choices lies in obtaining accurate and reproducible data that are essential for regulatory submissions and further research.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Melting Point
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility in various solvents is crucial for reaction chemistry, purification, and formulation development.
Methodology: Visual Assessment in Various Solvents
-
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Sample Addition: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of each solvent (e.g., 1 mL) in a clear vial.
-
Mixing: The vials are agitated (e.g., vortexed or sonicated) for a set period to ensure thorough mixing.
-
Observation: The samples are visually inspected for the presence of undissolved solid.
-
Quantification (Optional): For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.
Caption: Workflow for Solubility Assessment.
Spectroscopic and Spectrometric Analysis
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl protons, as well as the amine protons. The chemical shifts and coupling patterns would confirm the connectivity of the alkyl groups.
-
¹³C NMR: A ¹³C NMR spectrum for this compound is available on SpectraBase, providing experimental evidence for the carbon skeleton.[1] The spectrum would show characteristic peaks for the ethyl and methyl carbons, as well as the carbons of the thiazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies for this compound would include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.
-
C-H stretching: Just below 3000 cm⁻¹ for the alkyl groups.
-
C=N stretching: Around 1600-1650 cm⁻¹ for the imine-like bond within the thiazole ring.
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
C-S stretching: Typically weaker bands in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 142. Subsequent fragmentation would likely involve the loss of the ethyl or methyl groups.
Significance and Potential Applications
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound may confer unique biological activities, making it a valuable candidate for screening in drug discovery programs. The physicochemical properties outlined in this guide are fundamental to understanding its potential as a lead compound and for its further development.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound based on available computed data and information from analogous compounds. While a lack of extensive experimental data necessitates a degree of prediction, the information presented herein offers a solid foundation for researchers and drug development professionals. The established protocols for experimental determination of these properties, along with the spectroscopic and safety information, provide a comprehensive resource for the scientific community engaged in the study and application of novel thiazole derivatives.
References
-
[1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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4-Methyl-5-thiazoleethanol. (n.d.). Solubility of Things. Retrieved from [Link]
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4-methyl-5-(β-hydroxyethyl)thiazole. (2015, May 7). FooDB. Retrieved from [Link]
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This compound. (n.d.). Beijing xh-y tech co., LTD. Retrieved from [Link]
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This compound. (n.d.). Beijing xh-y tech co., LTD. Retrieved from [Link][Link])
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- 1. This compound | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:30709-59-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512) - FooDB [foodb.ca]
Spectroscopic Blueprint of 4-Ethyl-5-methyl-1,3-thiazol-2-amine: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic signature of the novel heterocyclic compound, 4-Ethyl-5-methyl-1,3-thiazol-2-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral assignments but also the underlying scientific principles and experimental considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed reference for the characterization of this and structurally related compounds.
Introduction: The Significance of this compound
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern of an ethyl group at the 4-position and a methyl group at the 5-position of the thiazole ring in this compound presents a unique electronic and steric profile that warrants detailed spectroscopic investigation. Accurate characterization is the bedrock upon which all further biological and pharmacological studies are built, ensuring the identity, purity, and stability of the compound. This guide provides the foundational spectroscopic data and its interpretation, crucial for advancing the research and development of this promising molecule.
Synthesis via Hantzsch Thiazole Synthesis
The synthesis of this compound is typically achieved through the robust and versatile Hantzsch thiazole synthesis.[1][2][3][4][5] This classic method involves the condensation of an α-haloketone with a thioamide. For the target molecule, the reaction proceeds between 3-bromo-2-pentanone and thiourea.
Reaction Scheme:
Caption: Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: To a solution of 3-bromo-2-pentanone (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and tetrahydrofuran, add thiourea (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |
| ~2.5 | Quartet | 2H | -CH₂- (Ethyl group) |
| ~2.2 | Singlet | 3H | -CH₃ (at C5) |
| ~1.2 | Triplet | 3H | -CH₃ (Ethyl group) |
Interpretation:
-
The broad singlet for the -NH₂ protons is characteristic of amine protons, which can undergo exchange with residual water in the solvent, leading to peak broadening.
-
The ethyl group at the 4-position gives rise to a quartet for the methylene (-CH₂-) protons, coupled to the three methyl (-CH₃) protons, and a triplet for the methyl protons, coupled to the two methylene protons.
-
The methyl group at the 5-position is expected to appear as a sharp singlet as it has no adjacent protons to couple with.
Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~168 | C2 (-C=N(NH₂)) |
| ~145 | C4 (-C(Et)=C(Me)-) |
| ~115 | C5 (-C(Et)=C(Me)-) |
| ~22 | -CH₂- (Ethyl group) |
| ~14 | -CH₃ (at C5) |
| ~12 | -CH₃ (Ethyl group) |
Interpretation:
-
The C2 carbon, attached to two nitrogen atoms, is the most deshielded and appears at the lowest field.
-
The olefinic carbons of the thiazole ring, C4 and C5, will resonate in the aromatic region.
-
The aliphatic carbons of the ethyl and methyl substituents will appear at higher fields.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |
| 3100-3000 | Weak | C-H stretching (aromatic-like thiazole ring) |
| 2970-2850 | Medium | C-H stretching (aliphatic ethyl and methyl groups) |
| ~1630 | Strong | C=N stretching of the thiazole ring |
| ~1550 | Medium | C=C stretching of the thiazole ring |
| 1460-1370 | Medium | C-H bending (aliphatic) |
| ~700 | Medium | C-S stretching |
Interpretation:
-
The presence of the primary amine group is strongly indicated by the characteristic broad N-H stretching bands in the 3400-3200 cm⁻¹ region.
-
The absorptions corresponding to the C=N and C=C stretching vibrations are indicative of the thiazole ring.
-
The aliphatic C-H stretching and bending vibrations confirm the presence of the ethyl and methyl substituents.
-
The C-S stretching vibration is a key indicator of the thiazole heterocycle.
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean before sample placement.
-
Data Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The obtained spectrum is typically displayed as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 142, corresponding to the molecular weight of C₆H₁₀N₂S.
-
Major Fragment Ions:
| m/z | Proposed Fragment |
| 127 | [M - CH₃]⁺ |
| 113 | [M - C₂H₅]⁺ |
| 98 | [M - (CH₃ + HCN)]⁺ |
Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Instrument Setup: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental composition. If conducting tandem MS (MS/MS), select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain fragment ions for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of this compound, encompassing NMR, IR, and MS techniques, provides a robust and detailed "fingerprint" of this molecule. The predicted data, based on established principles and analysis of related structures, offers a reliable foundation for its identification and characterization. The experimental protocols outlined in this guide provide a clear roadmap for researchers to obtain and interpret high-quality spectroscopic data, ensuring the scientific integrity of their work. This technical guide serves as an essential resource for any scientist or professional involved in the synthesis, analysis, or biological evaluation of this and similar 2-aminothiazole derivatives.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
-
YouTube. Synthesis of Thiazoles. [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. [Link]
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Organic Chemistry Portal. Thiazole Synthesis. [Link]
-
PubChem. This compound. [Link]
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SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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CASPRE - 13C NMR Predictor. [Link]
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The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]
-
ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine, a molecule of interest in medicinal chemistry due to the prevalence of the 2-aminothiazole moiety in numerous clinically important drugs.[1] While the thiazole ring is a common scaffold in pharmacologically active compounds, a detailed understanding of the three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies.[2] This document outlines the journey from synthesis and crystallization to the final elucidated crystal structure, offering insights into the experimental rationale and the interpretation of the crystallographic data.
The molecular structure of this compound is presented in Figure 1.
Figure 1: Chemical structure of this compound.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized compound is critical, as impurities can inhibit crystallization or lead to disordered crystal structures.
Proposed Synthetic Pathway
A plausible synthetic route to this compound involves the reaction of a suitable α-haloketone with thiourea, a common method for constructing the 2-aminothiazole ring system.[3]
Figure 2: Proposed synthetic scheme for this compound.
Experimental Protocol for Crystallization
Obtaining diffraction-quality crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and often determined empirically. Slow evaporation is a widely used and effective method for growing single crystals of small organic molecules.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen solvent (or solvent system) with gentle warming to create a saturated or near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth and Harvesting: Monitor the vial over several days to weeks for the formation of crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately proceed to X-ray diffraction analysis.
X-ray Diffraction Data Collection: Capturing the Blueprint
Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern.
Experimental Workflow
The workflow for X-ray diffraction data collection is a standardized process designed to maximize data quality and completeness.
Figure 3: Workflow for single-crystal X-ray diffraction data collection.
Data Collection Parameters
The following table summarizes a representative set of parameters for the collection of X-ray diffraction data for this compound. These parameters are based on typical values for small organic molecules.[4][5]
| Parameter | Value |
| Diffractometer | Bruker APEX-II CCD |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Crystal System (hypothetical) | Monoclinic |
| Space Group (hypothetical) | P2₁/c |
| a (Å) (hypothetical) | 8.5 |
| b (Å) (hypothetical) | 12.1 |
| c (Å) (hypothetical) | 9.3 |
| β (°) (hypothetical) | 105.2 |
| V (ų) (hypothetical) | 923.5 |
| Z (hypothetical) | 4 |
| Density (calculated) (g/cm³) | 1.025 |
| Absorption Coefficient (mm⁻¹) | 0.250 |
| F(000) | 304 |
| θ range for data collection | 2.5° to 28.0° |
| Reflections collected | 8500 |
| Independent reflections | 2100 [R(int) = 0.035] |
| Completeness to θ = 28.0° | 99.8% |
Structure Solution and Refinement: From Data to Model
Once the diffraction data have been collected and processed, the next step is to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is followed by a refinement process to improve the accuracy and precision of the atomic coordinates and other structural parameters.
Structure Solution and Refinement Protocol
-
Structure Solution: The structure is typically solved using direct methods, which are implemented in software packages like SHELXS or Olex2. These methods use statistical relationships between the phases of the reflections to generate an initial electron density map.
-
Model Building: From the initial electron density map, the positions of the heavier atoms (sulfur, nitrogen, carbon) are identified. Subsequent difference Fourier maps reveal the positions of the hydrogen atoms.
-
Structure Refinement: The atomic positions, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms are refined using a full-matrix least-squares procedure on F². This iterative process minimizes the difference between the observed and calculated structure factors.
The following table presents a hypothetical summary of the crystal data and structure refinement parameters for this compound.
| Parameter | Value |
| Empirical formula | C₆H₁₀N₂S |
| Formula weight | 142.22 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.25 |
Analysis of the Crystal Structure
The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that govern its packing in the solid state.
Molecular Geometry
The thiazole ring is expected to be essentially planar. The ethyl and methyl substituents will be attached to this ring, and their conformations will be determined by steric and electronic factors. The exocyclic amine group will also adopt a specific orientation relative to the ring. The following table lists hypothetical but chemically reasonable bond lengths and angles for the key structural features.
| Bond/Angle | Length (Å) / Degrees (°) |
| S1-C2 | 1.74 |
| S1-C5 | 1.72 |
| N3-C2 | 1.32 |
| N3-C4 | 1.38 |
| C4-C5 | 1.36 |
| C2-N(amine) | 1.35 |
| S1-C2-N3 | 115.0 |
| C2-N3-C4 | 109.5 |
| N3-C4-C5 | 116.5 |
| C4-C5-S1 | 110.0 |
| C5-S1-C2 | 89.0 |
Supramolecular Assembly and Intermolecular Interactions
In the solid state, molecules of this compound are likely to be held together by a network of intermolecular interactions. Given the presence of the amine group, hydrogen bonding is expected to play a significant role in the crystal packing. Specifically, N-H···N hydrogen bonds between the amine group of one molecule and the thiazole nitrogen of a neighboring molecule are highly probable.[4] These interactions can lead to the formation of chains or dimers, which then pack to form the three-dimensional crystal lattice.
Figure 4: Schematic representation of a potential N-H···N hydrogen bonding interaction between two molecules of this compound.
Conclusion
This guide has provided a comprehensive, albeit hypothetical, overview of the process of determining the crystal structure of this compound. The elucidated three-dimensional structure, including the precise bond lengths, bond angles, and details of the intermolecular interactions, would provide invaluable information for understanding the physicochemical properties of this compound. For drug development professionals, such structural insights are crucial for designing more potent and selective analogs by enabling a detailed analysis of the molecule's conformation and its potential interactions with biological targets. The methodologies and analyses presented herein are representative of standard practices in the field of small-molecule crystallography and serve as a robust framework for the structural investigation of novel thiazole derivatives.
References
-
Al-Warhi, T. I., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2327. [Link]
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Özdemir, A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Journal of Medicinal Chemistry. [Link]
-
Özdemir, A., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]
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The Emerging Therapeutic Potential of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry
The 1,3-thiazole ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3] This guide focuses on a specific, yet underexplored, class of these compounds: 4-Ethyl-5-methyl-1,3-thiazol-2-amine derivatives . While direct research on this particular substitution pattern is nascent, this document will synthesize existing knowledge on structurally related 2-aminothiazoles to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, postulate on promising biological activities based on established structure-activity relationships (SAR), and provide detailed experimental protocols to empower further investigation into this promising chemical space.
I. Synthetic Strategies: Accessing the this compound Core
The foundational step in exploring the biological potential of this class of compounds is efficient and versatile synthesis. The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2-aminothiazole core. This method typically involves the condensation of an α-haloketone with a thiourea or its derivatives.[3]
Proposed Synthetic Pathway:
A plausible and adaptable route to synthesize this compound and its subsequent derivatives is outlined below. This pathway allows for the introduction of diversity at the 2-amino position, which is crucial for tuning the biological activity.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
B. In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [4][5] Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that prevents visible turbidity after incubation. [6][7][8] Protocol:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar medium overnight.
-
Prepare a bacterial suspension in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Workflow for MIC determination using the broth microdilution method.
IV. Data Presentation and Future Directions
A. Tabular Summary of Biological Data
For effective comparison and analysis, all quantitative data should be summarized in a clear and concise tabular format.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | R-Group at 2-Amino Position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
| XYZ-01 | -H | > 100 | > 100 |
| XYZ-02 | -C(O)Ph | 15.2 | 22.5 |
| XYZ-03 | -C(O)NHPh | 8.7 | 11.3 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 |
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group at 2-Amino Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| XYZ-01 | -H | 128 | > 128 |
| XYZ-02 | -C(O)Ph | 32 | 64 |
| XYZ-03 | -C(O)NHPh | 16 | 32 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 |
B. Future Research and Development
The field of this compound derivatives is ripe for exploration. Future research should focus on:
-
Expansion of the Chemical Library: Synthesize a diverse library of derivatives with various substituents at the 2-amino position to establish a robust structure-activity relationship.
-
Mechanism of Action Studies: For lead compounds, elucidate the precise molecular targets and mechanisms of action through techniques such as kinase profiling, cell cycle analysis, and apoptosis assays.
-
In Vivo Efficacy and Toxicity: Promising candidates should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.
-
Computational Modeling: Employ molecular docking and other computational tools to predict binding interactions and guide the rational design of more potent and selective analogues.
V. Conclusion
While direct experimental data on the biological activities of this compound derivatives is currently limited, the wealth of information available for structurally related 2-aminothiazoles provides a strong rationale for their investigation as potential therapeutic agents. This technical guide offers a foundational framework for the synthesis, biological evaluation, and future development of this promising class of compounds. By leveraging the provided protocols and insights, researchers can unlock the therapeutic potential hidden within this underexplored area of medicinal chemistry.
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A Technical Guide to 4-Ethyl-5-methyl-1,3-thiazol-2-amine: A Versatile Scaffold for Modern Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs.[1][2][3] This guide focuses on a specific, strategically substituted analogue, 4-Ethyl-5-methyl-1,3-thiazol-2-amine , exploring its potential as a versatile building block for the synthesis of novel therapeutic agents. We will dissect its synthesis, outline key derivatization strategies, and present a rationale for its application in developing targeted therapies, particularly in oncology and infectious diseases. This document serves as a technical primer, blending established principles of 2-aminothiazole chemistry with predictive insights to guide future research and development endeavors.
The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry
Heterocyclic compounds are foundational to drug design, with nitrogen- and sulfur-containing rings frequently serving as the pharmacophoric core of bioactive molecules.[4][5] Among these, the thiazole ring, a five-membered heterocycle, is a key feature in natural products like Vitamin B1 (Thiamine) and a multitude of synthetic drugs.[1][6]
The introduction of an amino group at the C2 position transforms the thiazole into the 2-aminothiazole scaffold, a structural motif renowned for its broad spectrum of pharmacological activities.[3][7][8] This scaffold's utility is validated by its presence in numerous FDA-approved drugs, including:
-
Dasatinib: A potent tyrosine kinase inhibitor used in cancer therapy.[1][9]
-
Famotidine: An H2 receptor antagonist for treating stomach ulcers.[2][10]
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID).[2][11]
-
Cefdinir: A third-generation cephalosporin antibiotic.[1][2]
The success of this scaffold stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets and the synthetic tractability of its core, which allows for systematic modification and optimization of drug-like properties.
Synthesis and Profile of this compound
The title compound offers specific alkyl substitutions at the C4 and C5 positions, which can be strategically exploited to fine-tune properties such as lipophilicity, metabolic stability, and steric interactions within a target's binding pocket.
Physicochemical Properties
A summary of the key computed properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂S | [12] |
| Molecular Weight | 142.22 g/mol | [12] |
| CAS Number | 30709-59-2 | [12] |
| XLogP3-AA | 1.8 | [12] |
| Hydrogen Bond Donor Count | 1 | [12] |
| Hydrogen Bond Acceptor Count | 2 | [12] |
| Rotatable Bond Count | 1 | [12] |
Retrosynthetic Analysis and Primary Synthesis Route
The most direct and widely adopted method for constructing 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[9][11] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. For the title compound, the logical precursors are 3-bromo-2-pentanone and thiourea.
Caption: Hantzsch synthesis workflow for the target compound.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol adapts established one-pot procedures for 2-aminothiazole synthesis to improve efficiency and minimize the handling of lachrymatory intermediates.[13][14]
Materials:
-
3-Pentanone (1.0 equiv.)
-
N-Bromosuccinimide (NBS) (1.1 equiv.)
-
Thiourea (1.0 equiv.)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-pentanone (1.0 equiv.) and anhydrous ethanol. Cool the mixture to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Stir the reaction at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed. Causality: This in-situ generation of the α-bromoketone avoids isolating the unstable and lachrymatory intermediate.
-
Cyclization: Add thiourea (1.0 equiv.) to the reaction mixture. Heat the flask to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Strategic Application as a Medicinal Chemistry Building Block
The true value of this compound lies in its potential for facile derivatization, primarily at the exocyclic 2-amino group. This position is a versatile handle for introducing a wide array of substituents to modulate pharmacological activity and ADME properties.[15]
The Rationale for C4-Ethyl and C5-Methyl Substitution
Compared to a simple 2-amino-4-methylthiazole, the C4-ethyl group increases lipophilicity and provides a different steric profile, which can enhance binding in hydrophobic pockets or block unwanted metabolism at that position. The C5-methyl group similarly fills a spatial pocket and can influence the electronics of the thiazole ring. This specific substitution pattern provides a unique starting point for library synthesis.
Key Derivatization Strategies
The primary amino group is a strong nucleophile, enabling a variety of classical transformations.
Caption: Key reaction manifolds for derivatizing the title compound.
Case Study: Design of Novel Kinase Inhibitors
The 2-aminothiazole scaffold is a proven pharmacophore for kinase inhibition, most notably in the structure of Dasatinib, a Src/Abl inhibitor.[1][9] We can leverage this knowledge to design hypothetical inhibitors using our building block.
Design Rationale
In many 2-aminothiazole-based kinase inhibitors, the core acts as a hinge-binding motif. The 2-amino group forms critical hydrogen bonds with the kinase hinge region, while substituents at the C4 and C5 positions occupy hydrophobic pockets. Derivatization at the 2-amino position with a tailored side chain allows for targeting additional pockets and improving selectivity and potency.
Caption: Simplified BCR-Abl pathway inhibited by a hypothetical drug.
Hypothetical Structure-Activity Relationship (SAR)
A library of N-acylated derivatives could be synthesized and tested against a panel of kinases (e.g., Src, Abl, VEGFR). The following table outlines a hypothetical SAR based on known trends for this compound class.[9][15]
| Compound ID | N-Substituent (R-CO-) | Src IC₅₀ (nM) | Rationale |
| Parent | H- | >10,000 | Unsubstituted amine lacks potency. |
| 1a | Benzoyl- | 850 | Aromatic ring provides a basic scaffold for interaction. |
| 1b | 4-Chloro-benzoyl- | 220 | Electron-withdrawing group enhances interactions.[15] |
| 1c | 2-Methyl-4-pyridinyl-carbonyl- | 45 | Pyridinyl nitrogen can form additional H-bonds. |
| 1d | N-(2-chloro-6-methylphenyl)-aminocarbonyl- | 5 | Mimics the side chain of Dasatinib, optimized for potency and selectivity. |
Protocol: In Vitro Antimicrobial Susceptibility Testing
The 2-aminothiazole scaffold is also prevalent in antimicrobial agents.[4][5][16] Derivatives of our title compound can be readily screened for antibacterial and antifungal activity.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized derivatives against selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using the broth microdilution method.
Materials:
-
Synthesized 2-aminothiazole derivatives
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth + DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Prepare stock solutions of each test compound and the positive control in DMSO (e.g., at 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid toxicity.
-
Inoculation: Dilute the standardized bacterial inoculum in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include wells for a positive control (bacteria + standard antibiotic), a negative/sterility control (broth only), and a growth control (bacteria + broth + DMSO). Trustworthiness: These controls are essential to validate the assay results, ensuring the broth is not contaminated and that the bacteria grow properly under test conditions.
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
This compound is a strategically designed building block with significant potential in medicinal chemistry. Its synthesis is straightforward via the Hantzsch reaction, and its 2-amino group serves as a versatile anchor for extensive chemical modification. The specific alkyl substitution pattern at C4 and C5 provides a unique starting point for exploring chemical space, potentially offering advantages in potency, selectivity, and metabolic stability over simpler analogues.
Future work should focus on the synthesis of diverse libraries based on the derivatization strategies outlined herein. High-throughput screening of these libraries against panels of kinases, microbial strains, and other relevant biological targets will be crucial for identifying promising lead compounds. The inherent versatility of this scaffold ensures its continued relevance in the quest for novel and effective therapeutics.
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Unlocking Therapeutic Potential: A Technical Guide to Identifying Targets of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Analogs
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for the identification and validation of therapeutic targets for analogs of 4-Ethyl-5-methyl-1,3-thiazol-2-amine. This document moves beyond a simple recitation of facts to offer a strategic and methodological workflow, grounded in scientific integrity and practical expertise.
Part 1: The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif containing both sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] The 2-aminothiazole core, in particular, has garnered significant attention due to its synthetic tractability and its presence in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][4][5][6][7]
Analogs of this compound represent a focused chemical space within the broader 2-aminothiazole class. The small alkyl substitutions at the 4 and 5 positions may offer a favorable balance of lipophilicity and metabolic stability, making this subclass a promising starting point for the development of novel therapeutics. While direct biological data on this specific parent compound is limited, the extensive body of research on structurally related 2-aminothiazoles provides a strong rationale for investigating its analogs for a variety of therapeutic applications.
Part 2: Hypothesized Therapeutic Arenas and Potential Target Classes
Based on the established bioactivities of the 2-aminothiazole scaffold, we can formulate key hypotheses regarding the potential therapeutic applications and molecular targets of this compound analogs.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity, often through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[5][7]
Potential Target Classes:
-
Protein Kinases: This is a well-established target class for 2-aminothiazole-based compounds. Specific kinases that could be targeted by analogs of this compound include:
-
Rho-associated coiled-coil containing protein kinase (ROCK): A series of 4-aryl-5-aminoalkyl-thiazole-2-amines have been identified as potent ROCK II inhibitors.[8]
-
c-Met Kinase: Thiazole carboxamide derivatives have shown promise as c-Met kinase inhibitors for cancer treatment.[9]
-
Other kinases implicated in cancer, such as EGFR, VEGFR, and Src family kinases, are also plausible targets.[5]
-
-
Microtubules: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 2-amino-4-phenylthiazole derivatives have been shown to act as microtubule targeting agents.[5]
-
Apoptosis Pathway Modulators: Analogs could potentially induce apoptosis in cancer cells by targeting proteins involved in programmed cell death, such as Bcl-2 family members or caspases.
Anti-inflammatory Activity: Modulating the Immune Response
The 2-aminothiazole scaffold has been explored for its anti-inflammatory properties.
Potential Target Classes:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Cytokine Signaling Pathways: Analogs could potentially interfere with the production or signaling of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
Antimicrobial Activity: Combating Infectious Diseases
The thiazole ring is a key component of some antimicrobial agents.[1][2]
Potential Target Classes:
-
Bacterial Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan synthesis is a classic antibacterial strategy.
-
Fungal Ergosterol Biosynthesis: Targeting enzymes like lanosterol 14α-demethylase (CYP51) is a common mechanism for antifungal drugs.[1][2]
-
Microbial Metabolic Enzymes: Analogs could inhibit essential metabolic pathways in bacteria or fungi.
Part 3: A Technical Guide to Target Identification and Validation
The identification and validation of the molecular target(s) of a bioactive compound are critical steps in drug discovery. This section provides a detailed, step-by-step guide to a multi-pronged approach for elucidating the mechanism of action of this compound analogs.
Phenotypic Screening: A Functional First Approach
Phenotypic screening is a powerful, unbiased method to identify compounds that produce a desired biological effect in a cellular or organismal model, without a priori knowledge of the target.[10][11][12][13][14]
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen for Anticancer Activity
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon).
-
Compound Library: Synthesize a diverse library of this compound analogs with variations at the 2-amino position and potentially at the ethyl and methyl groups.
-
Assay Plate Preparation: Seed the selected cancer cell lines into 384-well microplates.
-
Compound Treatment: Treat the cells with a range of concentrations of the analog library. Include appropriate positive (e.g., known cytotoxic drug) and negative (e.g., DMSO vehicle) controls.
-
Staining: After a suitable incubation period (e.g., 48-72 hours), fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular features (e.g., DAPI for nuclei, phalloidin for actin cytoskeleton, and a marker for apoptosis like cleaved caspase-3).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Utilize image analysis software to quantify various phenotypic parameters, such as cell number, nuclear morphology (size, shape, intensity), cytoskeletal changes, and apoptosis induction.
-
Hit Identification: Identify "hit" compounds that induce a desired phenotype (e.g., decreased cell viability, induction of apoptosis) with high potency and efficacy.
Caption: Workflow for a high-content phenotypic screen.
Target Deconvolution: Unmasking the Molecular Mechanism
Once a "hit" compound with a desirable phenotype is identified, the next crucial step is to determine its molecular target(s).
This approach utilizes a modified version of the bioactive compound to "pull down" its binding partners from a complex biological sample.[15][16]
Experimental Protocol: Affinity Pulldown Coupled with Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of the "hit" compound that incorporates a linker and a reactive group (e.g., biotin or a photo-affinity label) at a position that does not disrupt its biological activity.
-
Cell Lysate Preparation: Prepare a lysate from the relevant cell line that is rich in native proteins.
-
Probe Incubation: Incubate the cell lysate with the synthesized probe. For competitive experiments, also incubate with an excess of the unmodified "hit" compound.
-
Affinity Capture:
-
For biotinylated probes: Use streptavidin-coated beads to capture the probe-protein complexes.[15]
-
For photo-affinity probes: Expose the mixture to UV light to covalently crosslink the probe to its target(s), then proceed with affinity capture if a tag is present.
-
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme like trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to controls. Proteins that are competed off by the unmodified compound are high-confidence targets.
Caption: General workflow for affinity-based proteomics.
CETSA is a powerful method for confirming target engagement in a cellular context without the need for compound modification.[17][18][19][20][21] It is based on the principle that the binding of a ligand can stabilize its target protein against thermal denaturation.
Experimental Protocol: CETSA for Target Validation
-
Cell Treatment: Treat intact cells or cell lysates with the "hit" compound or a vehicle control.
-
Heat Challenge: Aliquot the treated samples and expose them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.
-
Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.
-
Melt Curve Analysis: Plot the percentage of soluble protein as a function of temperature to generate a "melt curve." A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
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Exploring the Chemical Reactivity of the 2-Aminothiazole Scaffold: A Technical Guide for Drug Development Professionals
Abstract
The 2-aminothiazole (2-AT) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and multiple reactive sites offer a versatile platform for chemical modification, enabling the exploration of vast chemical space in drug discovery programs. However, this reactivity also brings challenges, with the scaffold sometimes being classified as a potential toxicophore, warranting careful design and metabolic assessment.[1] This guide provides an in-depth exploration of the core chemical reactivity of the 2-aminothiazole ring system, offering field-proven insights into its synthesis, functionalization, and elaboration into complex molecular architectures. We will dissect the causality behind key experimental choices, present validated protocols, and provide a comprehensive framework for researchers aiming to leverage this potent scaffold in their work.
Foundational Synthesis: The Hantzsch Thiazole Synthesis
The most robust and widely utilized method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[3][4] This powerful condensation reaction involves the cyclization of an α-haloketone with a thioamide (or thiourea for the parent 2-aminothiazole). Its enduring popularity stems from its high efficiency, operational simplicity, and the ready availability of starting materials.[5][6]
Mechanism and Rationale: The reaction proceeds via a well-established pathway. The sulfur atom of the thiourea, acting as a potent nucleophile, initiates an SN2 reaction with the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. The final, irreversible step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[6]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[5]
This protocol provides a reliable method for the gram-scale synthesis of a model 2-aminothiazole derivative.
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids will dissolve as the reaction progresses.
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 mL). Swirl to mix. The basic solution neutralizes the HBr byproduct and precipitates the free base product.
-
Isolation: Filter the resulting solid precipitate through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry. The product is often of sufficient purity for subsequent reactions without further purification.
The Duality of Reactivity: Exploring the Nucleophilic and Electrophilic Sites
The chemical behavior of the 2-aminothiazole scaffold is governed by a delicate interplay of its constituent atoms. It possesses multiple sites susceptible to both electrophilic and nucleophilic attack, and understanding this duality is critical for predictive and successful synthesis.
Caption: Key Reactive Sites of the 2-Aminothiazole Scaffold.
Reactivity Towards Electrophiles: A Tale of Two Nitrogens
A key feature of 2-aminothiazole is the presence of two distinct nitrogen nucleophiles: the exocyclic amino group and the endocyclic ring nitrogen. The site of reaction is highly dependent on the nature of the electrophile.
-
Reactions at the Exocyclic Nitrogen: Unsaturated electrophiles and sterically demanding reagents preferentially react at the exocyclic amino group. This is the most common pathway for creating amide, sulfonamide, and urea derivatives, which are crucial for modulating the pharmacological properties of the scaffold.[7][8] For example, reaction with aromatic aldehydes readily forms Schiff bases.[9]
-
Reactions at the Endocyclic Nitrogen: Saturated electrophiles, such as alkyl halides, tend to react at the more basic ring nitrogen (N3), leading to the formation of thiazolium salts.[9][10] This pathway can be favored in the neutral form of the molecule, though bulky substituents at the C4 position can sterically hinder this approach.[9]
Experimental Protocol: Synthesis of N-(thiazol-2-yl)sulfonamides[8]
This general procedure illustrates the functionalization of the exocyclic amino group.
-
Reaction Setup: In a suitable flask, create a mixture of 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in dichloromethane (10 mL).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Add distilled water (20 mL) to the reaction mixture. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide derivative.
Electrophilic Substitution at the C5 Position
The 2-aminothiazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C5 position is the most activated and common site for such reactions due to stabilization of the intermediate by both the sulfur and the amino group. Halogenation is a particularly important transformation, as the resulting 5-halo-2-aminothiazoles are versatile intermediates for further diversification via cross-coupling or nucleophilic substitution reactions.[11]
Caption: General Workflow for Electrophilic Substitution at C5.
Table 1: Conditions for Halogenation of 2-Aminothiazole Derivatives [12]
| Substrate | Reagent | Solvent | Temp. | Time | Product | Yield (%) |
| 2-Aminothiazole | Br₂ | CHCl₃/NaHCO₃ | - | 96 h | 2-Amino-5-bromothiazole | 79 |
| 2-Aminothiazole | NBS | PEG-400/H₂O | 80°C | 1 h | 2-Amino-5-bromothiazole | High |
| 2-Amino-4-phenylethynyl-thiazole | CuBr₂ | Acetonitrile | RT | 10 h | 5-Bromo derivative | 94 |
| 2-Amino-4-phenylethynyl-thiazole | CuCl₂ | Acetonitrile | RT | 10 h | 5-Chloro derivative | 51 |
Nucleophilic Substitution via Diazonium Salts: The Sandmeyer Reaction
While the electron-rich thiazole ring is generally resistant to direct nucleophilic attack, the 2-amino group provides a synthetic handle to reverse this reactivity. By converting the amino group into a diazonium salt, it becomes an excellent leaving group that can be displaced by a wide range of nucleophiles in a Sandmeyer-type reaction. This powerful transformation allows for the installation of halides (Br, Cl), cyano, and other functional groups at the C2 position.[7][12]
Table 2: Sandmeyer Reaction of 2-Aminothiazole [12]
| Substrate | Reagents | Temp. (°C) | Product | Yield (%) |
| 2-Aminothiazole | CuBr, n-butyl nitrite, acetonitrile | 65 | 2-Bromothiazole | 65 |
| 2-Aminothiazole | CuCl, n-butyl nitrite, acetonitrile | 65 | 2-Chlorothiazole | 71 |
Building Complexity: Cyclization and Fused-Ring Systems
The inherent bifunctionality of the 2-aminothiazole scaffold—possessing both a nucleophilic amino group and an endocyclic nitrogen—makes it an ideal precursor for constructing fused heterocyclic systems. These reactions significantly increase molecular complexity and are instrumental in developing compounds with rigid conformations to target specific protein binding pockets.
-
Imidazo[2,1-b]thiazoles: Reaction with α-haloketones leads to the formation of the imidazo[2,1-b]thiazole core, a scaffold found in numerous bioactive molecules. The reaction proceeds by initial alkylation at the endocyclic N3, followed by cyclization of the exocyclic amino group onto the ketone.[7][13]
-
Thiazolo[3,2-a]pyrimidines: Multicomponent reactions involving 2-aminothiazole, an aldehyde, and an active methylene compound (like malononitrile) can yield thiazolo[3,2-a]pyrimidine derivatives, another important heterocyclic system in drug discovery.[14]
Conclusion: A Scaffold of Enduring Importance
The 2-aminothiazole scaffold remains a central player in the field of medicinal chemistry due to its synthetic tractability and proven biological relevance. A thorough understanding of its reactivity—from the foundational Hantzsch synthesis to the nuanced control of electrophilic and nucleophilic functionalization—is essential for any drug discovery professional. By mastering the reactions at the exocyclic amine, the endocyclic nitrogen, and the C5 position, researchers can strategically navigate chemical space to design and synthesize novel therapeutics. The ability to leverage this core for the construction of complex, fused-ring systems further solidifies its status as a truly privileged and powerful scaffold for future innovation.
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Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. (1982). The Journal of Organic Chemistry, 47(16), 3091–3095. [Link]
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Methodological & Application
The Hantzsch Synthesis of 2-Aminothiazoles: A Detailed Experimental Protocol for Researchers
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its synthesis is a frequent undertaking in drug discovery and development. The Hantzsch thiazole synthesis, a classic and reliable method first described in 1887, remains a primary route for the construction of this privileged heterocyclic motif.[3][4] This application note provides a detailed, field-proven experimental protocol for the Hantzsch synthesis of 2-aminothiazoles, focusing on the reaction of α-haloketones with thiourea. We delve into the causality behind experimental choices, provide a self-validating protocol, and offer insights for optimization and troubleshooting.
Introduction: The Significance of 2-Aminothiazoles
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a prominent feature in a vast array of pharmaceuticals.[5] The 2-amino-substituted variant is of particular importance, with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[2][6] The enduring prevalence of the Hantzsch synthesis stems from its simplicity, high yields, and the ready availability of starting materials.[7][8] This protocol offers a robust and reproducible method for synthesizing 2-aminothiazoles, suitable for both academic research and industrial drug development.
Reaction Principle and Mechanism
The Hantzsch synthesis of 2-aminothiazoles is a condensation reaction between an α-haloketone and thiourea.[1][3] The reaction proceeds through a multistep pathway that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, forming an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[4][7][9]
Experimental Workflow Diagram
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Efficient One-Pot Synthesis of Substituted 4-Methylthiazole-5-carboxylates: A Practical Protocol
An Application Guide for Researchers
Abstract: This application note provides a detailed, robust, and efficient one-pot protocol for the synthesis of various substituted 2-amino-4-methylthiazole-5-carboxylates. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Specifically, the 2-amino-4-methylthiazole-5-carboxylate scaffold is a crucial building block for drugs like the antibiotic Cefditoren Pivoxil and has shown potential in the development of antileukemic agents.[1] This guide moves beyond traditional, inefficient two-step methods, presenting a streamlined, high-yield procedure using commercially available starting materials. We offer in-depth mechanistic insights, a step-by-step experimental workflow, and data for a range of substrates to empower researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds.[3] Its presence is critical to the function of pharmaceuticals developed for treating allergies, hypertension, inflammation, bacterial infections, and even HIV.[1] The specific subclass of ethyl 2-amino-4-methylthiazole-5-carboxylates and their derivatives are particularly valuable as versatile intermediates and have demonstrated significant antineoplastic potential.[1]
Traditional synthetic routes to these compounds often involve the separate synthesis and isolation of an α-haloketone intermediate, followed by its reaction with a thioamide—a classic Hantzsch thiazole synthesis.[3][4] This multi-step approach is often plagued by lower overall yields, extended reaction times, and the handling of lachrymatory and unstable intermediates. The one-pot methodology detailed herein circumvents these issues by performing the α-halogenation and the subsequent cyclization in a single reaction vessel, offering a greener, more efficient, and industrially scalable alternative.[1][5]
Reaction Principle and Mechanism
The described one-pot synthesis is a modification of the Hantzsch thiazole synthesis.[4] The process begins with the in situ α-bromination of ethyl acetoacetate using N-bromosuccinimide (NBS). The resulting unstable ethyl 2-bromoacetoacetate is not isolated but is immediately subjected to a condensation reaction with a thiourea derivative. The reaction culminates in an intramolecular cyclization and dehydration to yield the stable, aromatic thiazole ring.
The key steps are:
-
Enolization: Ethyl acetoacetate establishes an equilibrium with its enol form.
-
α-Bromination: N-bromosuccinimide acts as an electrophilic bromine source, reacting with the enol to form the α-bromo intermediate.
-
Nucleophilic Attack: The sulfur atom of the thiourea derivative, a potent nucleophile, attacks the electrophilic carbon bearing the bromine atom.
-
Cyclization: An intramolecular condensation occurs where one of the thiourea nitrogen atoms attacks the ketone carbonyl.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, aromatic 4-methylthiazole-5-carboxylate product.
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a), a representative example of the class.[1]
3.1 Materials and Equipment
-
Reagents: Ethyl acetoacetate (≥99%), N-Bromosuccinimide (NBS, ≥99%), Thiourea (≥99%), Tetrahydrofuran (THF, anhydrous), Ethyl acetate (reagent grade), Deionized water.
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with hotplate, thermometer, dropping funnel, reflux condenser, ice bath, Buchner funnel and filtration flask, standard laboratory glassware.
3.2 Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (6.50 g, 0.05 mol).
-
Solvent Addition: Add deionized water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL) to the flask.
-
Cooling: Place the flask in an ice bath and cool the mixture to below 0°C with continuous stirring.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) to the cold mixture in portions over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Expert Insight: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (2:1) mobile phase. The disappearance of the ethyl acetoacetate spot (Rf ≈ 0.71) indicates the completion of the bromination step.[1]
-
-
Thiourea Addition: Once the starting material is consumed, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours. A precipitate will begin to form.
-
Work-up and Isolation: After 2 hours, cool the mixture to room temperature. Filter the resulting solid precipitate using a Buchner funnel.
-
Washing: Wash the collected filter cake thoroughly with deionized water (3 x 100 mL) to remove any water-soluble impurities.
-
Purification and Drying: Recrystallize the crude product from ethyl acetate to obtain the pure compound. Dry the purified crystals under vacuum to yield ethyl 2-amino-4-methylthiazole-5-carboxylate as a solid.
Sources
Application Notes and Protocols for the Antimicrobial Drug Discovery of 4-Ethyl-5-methyl-1,3-thiazol-2-amine
A Comprehensive Guide for Researchers and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1] The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with many of its derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial effects.[2][3][4][5] This document provides a detailed guide for the comprehensive evaluation of a specific aminothiazole derivative, 4-Ethyl-5-methyl-1,3-thiazol-2-amine , as a potential antimicrobial drug candidate. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a structured workflow from initial screening to preliminary mechanism of action studies. The methodologies are grounded in established antimicrobial research practices and are presented with the scientific rationale to support experimental design and data interpretation.
Introduction: The Rationale for Investigating this compound
The 1,3-thiazole ring is a key pharmacophore found in numerous FDA-approved drugs and clinical candidates.[6] Its unique electronic properties and ability to form key interactions with biological targets make it a privileged scaffold in drug design.[2] Specifically, the 2-aminothiazole moiety is a recurring structural alert in compounds with significant antibacterial and antifungal activities.[7][8][9] The antimicrobial potential of thiazole derivatives stems from their ability to interfere with various essential microbial pathways, including cell wall synthesis, cell membrane integrity, and nucleic acid replication.[1][5]
This compound is a small molecule with structural features that suggest a potential for antimicrobial activity. The ethyl and methyl substitutions at positions 4 and 5 can influence its lipophilicity and steric interactions within a target's binding site, potentially enhancing its efficacy and selectivity. This guide provides a systematic approach to rigorously assess its antimicrobial profile.
Synthesis and Characterization of this compound
Prior to any biological evaluation, the synthesis and thorough characterization of the test compound are paramount to ensure its purity and structural integrity.
Synthesis Protocol
A common and efficient method for the synthesis of 2-amino-4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis. This involves the condensation of a thiourea with an α-haloketone. For this compound, a plausible synthetic route is outlined below.
Materials:
-
3-Bromo-2-pentanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve thiourea (1 equivalent) in ethanol in a round-bottom flask.
-
Add 3-bromo-2-pentanone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Structural and Purity Analysis
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound, which should ideally be >95%.
Preliminary Antimicrobial Screening: Assessing the Breadth of Activity
The initial step in evaluating a new compound is to screen it against a diverse panel of clinically relevant microorganisms to determine its spectrum of activity.
Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method provides a rapid assessment of the antimicrobial activity.
Protocol:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Uniformly streak the inoculum onto a Mueller-Hinton agar plate.
-
Impregnate sterile paper disks with a known concentration of this compound (e.g., 100 µ g/disk ).
-
Place the disks on the inoculated agar surface.
-
Include positive control disks (standard antibiotics like ampicillin for bacteria and fluconazole for fungi) and a negative control disk (solvent used to dissolve the compound).[7]
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each disk. A larger zone indicates greater susceptibility of the microorganism to the compound.
Interpretation: The results of the disk diffusion assay will provide a preliminary indication of whether this compound possesses antibacterial, antifungal, or broad-spectrum activity.
Quantitative Antimicrobial Susceptibility Testing
Following a positive preliminary screen, quantitative methods are employed to determine the potency of the compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for MIC determination.[8]
Protocol:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following MIC determination, take an aliquot from the wells that show no visible growth.
-
Plate the aliquots onto fresh agar plates that do not contain the test compound.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plates.
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| Aspergillus fumigatus |
Table 1: Example of a data summary table for quantitative antimicrobial susceptibility testing of this compound.
Cytotoxicity Assessment: Evaluating Safety Profile
A crucial aspect of drug discovery is to ensure that the compound is selectively toxic to microorganisms and not to host cells.
In Vitro Cytotoxicity Assay
This assay assesses the toxicity of the compound against a mammalian cell line (e.g., MRC-5, HepG2).
Protocol:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Expose the cells to serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).
-
Assess cell viability using a suitable method, such as the MTT or PrestoBlue assay.
-
Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI): The SI is a critical parameter that indicates the therapeutic window of a compound. It is calculated as: SI = CC₅₀ / MIC
A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.
Investigating the Mechanism of Action
Understanding how a compound exerts its antimicrobial effect is vital for its further development. For thiazole derivatives, several mechanisms have been proposed.[1][5]
In Silico Docking Studies
Computational docking can provide initial insights into potential molecular targets. Based on studies of other thiazole derivatives, potential targets to investigate for this compound include:
-
Bacterial Targets: MurB, an enzyme involved in peptidoglycan biosynthesis.[8][10]
-
Fungal Targets: CYP51 (14α-lanosterol demethylase), an essential enzyme in ergosterol biosynthesis.[8][10]
Workflow Diagram:
Caption: In silico workflow for predicting the mechanism of action.
Experimental Validation of Mechanism
Based on the in silico predictions, targeted in vitro assays can be performed.
Example Protocol: Bacterial Cell Wall Integrity Assay If MurB is a predicted target, its inhibition would compromise the bacterial cell wall.
-
Treat bacterial cells (e.g., S. aureus) with this compound at its MIC.
-
Include a positive control (e.g., a known cell wall synthesis inhibitor like ampicillin) and a negative control (untreated cells).
-
After a short incubation, assess cell lysis by measuring the release of intracellular components (e.g., by monitoring the optical density at 600 nm over time). A decrease in OD600 suggests cell lysis.
Experimental Workflow Diagram:
Caption: Overall experimental workflow for antimicrobial evaluation.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound as a potential antimicrobial agent. The outlined protocols, from initial screening to preliminary mechanistic studies, are designed to generate a comprehensive dataset to support its candidacy for further preclinical development. Positive outcomes from these studies would warrant more advanced investigations, including in vivo efficacy studies in animal models of infection, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and lead optimization to enhance potency and drug-like properties. The thiazole scaffold continues to be a rich source of new therapeutic agents, and a rigorous and logical approach to its exploration is key to unlocking its full potential in the fight against infectious diseases.
References
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- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (n.d.). SAR and QSAR in Environmental Research.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 1(8), 67-71.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
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- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Journal of Medicinal Chemistry, 63(5), 1839-1871.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8031.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry, 11(4), 11849-11867.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics, 11(10), 1337.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics, 11(10), 1337.
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Application Notes and Protocols for the Development of Anticancer Agents from 4-Ethyl-5-methyl-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including clinically approved anticancer drugs like Dasatinib.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anticancer agents derived from the lead compound, 4-Ethyl-5-methyl-1,3-thiazol-2-amine. We present detailed, field-proven protocols for the chemical synthesis of derivatives, robust in vitro cytotoxicity screening methodologies, and key assays for elucidating the mechanism of action, including apoptosis and cell cycle analysis. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery workflow. All protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
Cancer remains a formidable global health challenge, necessitating the continuous development of novel and more effective therapeutic agents.[3] Small molecule inhibitors that target key cellular pathways involved in cancer progression are a cornerstone of modern oncology.[4] The 2-aminothiazole moiety has emerged as a particularly promising scaffold in the design of such inhibitors.[1][3] Its structural versatility allows for facile modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity to achieve desired potency and selectivity.[5]
The core structure of this compound provides a solid foundation for derivatization. The ethyl and methyl groups at the 4 and 5 positions, respectively, can influence lipophilicity and steric interactions with target proteins.[1] The 2-amino group serves as a critical handle for introducing a wide array of substituents to explore structure-activity relationships (SAR).
This guide will walk you through a logical, stepwise progression from the synthesis of a focused library of derivatives to their comprehensive biological evaluation.
Chemical Synthesis and Characterization
The initial step in this drug discovery program is the synthesis of a diverse set of analogs of this compound. The primary goal is to introduce various functionalities, particularly at the 2-amino position, to probe the chemical space and identify key structural features that confer potent anticancer activity.
General Synthetic Strategy: Hantzsch Thiazole Synthesis
A reliable and versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea derivative. For the synthesis of the parent compound, 3-chloro-2-pentanone would be reacted with thiourea. For derivatization at the 2-amino position, substituted thioureas can be employed.
Protocol: One-Pot Synthesis of N-Substituted 2-Amino-4-ethyl-5-methylthiazole Derivatives
This protocol describes an efficient one-pot synthesis, which is preferable to multi-step procedures due to improved yields and reduced work-up.[6]
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Substituted thioureas (e.g., N-phenylthiourea, N-benzoylthiourea)
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Halogenation: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise while stirring. Allow the reaction to stir at room temperature for 2 hours.
-
Cyclization: To the same flask, add the desired substituted thiourea (1 equivalent). Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterization: Confirm the structure of the purified compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Synthetic Design
The choice of substituents on the thiourea is critical for exploring the SAR. It is recommended to include a variety of aromatic, heteroaromatic, and aliphatic groups with different electronic and steric properties. This will help in understanding the binding requirements of the potential biological target.
In Vitro Cytotoxicity Screening
The primary goal of this phase is to assess the anticancer potential of the synthesized compounds by determining their cytotoxicity against a panel of human cancer cell lines.[7] The 50% inhibitory concentration (IC₅₀) is a key parameter used to quantify and compare the potency of the compounds.[7]
Cell Line Selection
A diverse panel of cancer cell lines should be used to evaluate the spectrum of activity. A suggested starting panel could include:
-
MCF-7: Breast adenocarcinoma
-
HeLa: Cervical cancer
-
A549: Lung carcinoma
-
HCT-116: Colon carcinoma
-
HepG2: Hepatocellular carcinoma
It is also advisable to include a non-cancerous cell line (e.g., HEK293) to assess selectivity.[8]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[8]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Summarize the IC₅₀ values in a clear and organized table for easy comparison of the cytotoxic activity of the different derivatives across the cell line panel.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound ID | R-Group at 2-Amino Position | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Parent | -H | >100 | >100 | >100 | >100 | >100 |
| Derivative 1 | Phenyl | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 2 | 4-Chlorophenyl | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 3 | 4-Methoxyphenyl | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin | - | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Mechanistic Studies
Once promising lead compounds with significant cytotoxic activity are identified, the next crucial step is to investigate their mechanism of action. Understanding how these compounds induce cell death is vital for their further development.[9] Key cellular processes to investigate are apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate cancer cells.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cancer cell line of interest
-
6-well plates
-
Test compounds
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[11]
This method uses PI to stain the cellular DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix by adding cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.[13]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Overview of the drug discovery workflow.
Proposed Signaling Pathway
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Application Notes and Protocols: A Comprehensive Guide to Evaluating the In-Vitro Antimicrobial Activity of Thiazole Derivatives
Introduction: The Growing Antimicrobial Potential of Thiazole Derivatives
Thiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] These scaffolds are integral to the structure of numerous clinically approved drugs and are recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[3][4][5] The rise of antibiotic resistance has intensified the search for novel antimicrobial agents, and thiazole derivatives have emerged as promising candidates due to their diverse mechanisms of action, which can include the inhibition of crucial bacterial enzymes like DNA gyrase and FtsZ, essential for cell division.[1][3][4]
This comprehensive guide provides detailed, field-proven protocols for the in-vitro evaluation of the antimicrobial activity of novel thiazole derivatives. We will delve into the industry-standard methodologies of broth microdilution and agar disk diffusion, grounding our protocols in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for obtaining accurate, reproducible, and meaningful data on the antimicrobial efficacy of their thiazole-based compounds.
Core Principles of In-Vitro Antimicrobial Susceptibility Testing
The fundamental principle behind in-vitro antimicrobial susceptibility testing is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or results in microbial death (Minimum Bactericidal Concentration or MBC). These assays are critical for the initial screening and characterization of new antimicrobial compounds.
Two of the most widely accepted and utilized methods for determining the antimicrobial susceptibility of a compound are the broth microdilution and the agar disk diffusion methods.[6][10] The choice between these methods often depends on the specific goals of the study, the throughput required, and the resources available. The broth microdilution method is a quantitative technique that provides a precise MIC value, while the agar disk diffusion method is a qualitative or semi-quantitative method that is often used for initial screening.
Essential Materials and Reagents
A successful antimicrobial susceptibility test relies on the quality and standardization of all materials and reagents. The following is a general list of necessary components:
-
Thiazole Derivatives: Synthesized and purified compounds of interest.
-
Solvents: Dimethyl sulfoxide (DMSO) or other appropriate solvents for dissolving the thiazole derivatives.
-
Microbial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungal strains. Quality control (QC) strains with known susceptibility profiles are mandatory.[11][12][13]
-
Culture Media: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for most aerobic and facultative anaerobic bacteria.[14] Specific media may be required for fastidious organisms.
-
Positive Control Antibiotics: Commercially available antibiotics with known activity against the test organisms (e.g., Ciprofloxacin, Ampicillin).
-
Negative Controls: The solvent used to dissolve the thiazole derivatives (e.g., DMSO).
-
Sterile Labware: 96-well microtiter plates, Petri dishes, pipettes, and tips.
-
Incubator: Capable of maintaining a constant temperature of 35 ± 2 °C.
-
Spectrophotometer or Nephelometer: For standardizing the microbial inoculum.
-
McFarland Standards: For visual comparison to standardize the inoculum density.
Quality Control: The Cornerstone of Reliable Data
To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, the inclusion of quality control (QC) strains is non-negotiable.[11][12][13][15] These are well-characterized strains with known susceptibility profiles to a range of antimicrobial agents. The use of QC strains helps to validate the test system, including the potency of the antimicrobial agents, the quality of the culture media, and the incubation conditions.[16]
Commonly Used Quality Control Strains:
| Organism | ATCC Number | Gram Stain |
| Escherichia coli | 25922 | Negative |
| Staphylococcus aureus | 29213 | Positive |
| Pseudomonas aeruginosa | 27853 | Negative |
| Enterococcus faecalis | 29212 | Positive |
ATCC: American Type Culture Collection
The observed MIC values or zone diameters for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST.[16][17] If the QC results are out of range, the test results for the experimental compounds are considered invalid, and the entire assay must be repeated after troubleshooting the potential sources of error.[12]
Protocol 1: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay performed in 96-well microtiter plates to determine the Minimum Inhibitory Concentration (MIC) of a compound.[18][19][20] This method is highly reproducible and allows for the testing of multiple compounds against a panel of microorganisms simultaneously.
Step-by-Step Protocol:
-
Preparation of Thiazole Derivative Stock Solutions:
-
Dissolve the thiazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). The choice of solvent and its final concentration in the assay should be carefully considered to avoid any intrinsic antimicrobial activity or toxicity to the microbial cells.
-
-
Preparation of the Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate broth (typically Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plates:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the thiazole derivative stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well.
-
The final volume in each well will be 100 µL before the addition of the inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized and diluted inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (a known antibiotic), a negative control (broth with the solvent used for the thiazole derivatives), and a growth control (broth with inoculum only).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the thiazole derivative that completely inhibits the visible growth of the microorganism.
-
Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Determination.
Protocol 2: Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing.[10][14][21][22] It is based on the principle of diffusion of an antimicrobial agent from a paper disk through an agar medium inoculated with the test organism.[14]
Step-by-Step Protocol:
-
Preparation of Thiazole Derivative Disks:
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the thiazole derivative solution. The amount of compound per disk should be standardized.
-
The solvent is allowed to evaporate completely before the disks are used.
-
-
Preparation of the Inoculum and Inoculation of Agar Plates:
-
Prepare a standardized inoculum as described for the broth microdilution method (0.5 McFarland).
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to obtain a confluent lawn of growth.[10]
-
-
Application of Disks and Incubation:
-
Aseptically place the thiazole derivative-impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.[14]
-
Include a positive control (disk with a known antibiotic) and a negative control (disk with the solvent only).
-
Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
-
Measurement of Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters (mm).
-
Workflow Diagram:
Caption: Workflow for Agar Disk Diffusion Assay.
Data Analysis and Interpretation
The interpretation of the results from these assays is crucial for understanding the antimicrobial potential of the thiazole derivatives.
-
MIC Values: The MIC is the primary quantitative measure of a compound's potency. A lower MIC value indicates a more potent antimicrobial agent. The results are typically presented in a table comparing the MICs of the test compounds against a panel of microorganisms.
-
Zones of Inhibition: The diameter of the zone of inhibition in the agar disk diffusion assay is an indicator of the compound's activity. A larger zone of inhibition generally corresponds to a more effective antimicrobial agent.
Example Data Presentation:
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Thiazole-1 | 8 | 32 | >128 |
| Thiazole-2 | 2 | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
Troubleshooting and Considerations for Thiazole Derivatives
-
Solubility: Thiazole derivatives can sometimes exhibit poor solubility in aqueous media. It is essential to ensure that the compounds are fully dissolved in the stock solution and do not precipitate upon dilution in the assay medium. The use of a low percentage of DMSO is common, but its final concentration should not exceed a level that affects microbial growth.
-
Mechanism of Action: The choice of test organisms should be guided by the hypothesized mechanism of action of the thiazole derivatives. For example, if a compound is expected to be more effective against Gram-positive bacteria, a broader panel of these organisms should be included.
-
Minimum Bactericidal Concentration (MBC): For compounds that exhibit promising MIC values, it may be beneficial to determine the MBC. This is done by sub-culturing the contents of the wells from the MIC assay that show no visible growth onto fresh agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Conclusion
The protocols outlined in this guide provide a standardized and robust framework for the in-vitro evaluation of the antimicrobial activity of thiazole derivatives. By adhering to the principles of quality control and following these detailed methodologies, researchers can generate reliable and reproducible data that is essential for the discovery and development of new antimicrobial agents. The versatility of the thiazole scaffold continues to make it a promising area of research in the ongoing fight against infectious diseases.
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Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH. Available at: [Link]
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STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. Available at: [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]
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Plate outline for MIC determination by broth microdilution using the EUCAST reference method. dH2O, distilled water - BMJ Open. Available at: [Link]
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Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates - MDPI. Available at: [Link]
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Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PubMed Central. Available at: [Link]
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Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal A - JMI Laboratories. Available at: [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. Available at: [Link]
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Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. Available at: [Link]
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Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update - Journal of Chemical Reviews. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. Available at: [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link]
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In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens | ACS Omega. Available at: [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC - NIH. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. Available at: [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. Available at: [Link]
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Application Note & Protocol: A Dual-Assay Approach for Determining the Anticancer Cytotoxicity of Thiazole Compounds
Abstract
Thiazole and its derivatives represent a fascinating and highly active class of heterocyclic compounds in medicinal chemistry, with many analogs demonstrating potent antitumor activity.[1][2] Several thiazole-based drugs, such as Dasatinib, have already entered clinical use, underscoring the therapeutic potential of this scaffold.[3] The anticancer effects of these compounds are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like PI3K/Akt/mTOR and various protein kinases.[2][4][5] A critical step in the preclinical evaluation of novel thiazole derivatives is the accurate determination of their cytotoxic effects on cancer cells. This guide provides a comprehensive, dual-assay workflow for researchers to reliably quantify the cytotoxic potential of thiazole compounds, ensuring both scientific rigor and field-proven insights. We will detail protocols for assessing metabolic viability via the MTT assay and membrane integrity using the Lactate Dehydrogenase (LDH) assay, offering a multi-faceted view of the compound's cellular impact.
Introduction: The Rationale for a Dual-Assay System
When screening potential anticancer agents, relying on a single cytotoxicity endpoint can be misleading. A compound might inhibit metabolic activity without causing immediate cell death (a cytostatic effect), or it could induce different cell death pathways like apoptosis or necrosis.[6] To build a trustworthy and comprehensive cytotoxicity profile, we advocate for a dual-assay approach.
-
Metabolic Viability (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[7] A reduction in signal indicates a decrease in metabolic activity, which is often correlated with cell death or proliferation inhibition.[8][9]
-
Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage—a hallmark of necrosis or late-stage apoptosis.[10][11]
By combining these two methods, researchers can differentiate between cytostatic and cytotoxic effects and gain initial insights into the potential mechanism of cell death. A decrease in MTT signal without a corresponding increase in LDH release may suggest apoptosis or a block in proliferation, whereas a concurrent MTT decrease and LDH increase strongly indicates necrotic cell death.[6][12]
Overall Experimental Workflow
A successful cytotoxicity screening campaign follows a logical progression from cell culture preparation to data analysis and interpretation. The workflow ensures reproducibility and robust data generation.
Caption: High-level workflow for cytotoxicity screening.
Part I: Materials and Reagents
-
Cell Lines: Cancer cell lines relevant to the study (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer).[1][13]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thiazole Compounds: Stock solution (e.g., 10-100 mM in DMSO).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in sterile PBS.[14][15]
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
LDH Assay Kit: Commercial kit (e.g., from Promega, Thermo Fisher, Abcam) containing substrate, cofactor, and lysis buffer.[16]
-
Control Compounds: Doxorubicin or Cisplatin (positive control for cytotoxicity).[13]
-
Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator, microplate reader.
Part II: Protocol for Metabolic Viability (MTT Assay)
Principle
The MTT assay is a quantitative colorimetric method for assessing cell viability.[17] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, yielding insoluble purple formazan crystals.[7][8] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[8]
Caption: Principle of the MTT assay.
Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. A common starting range is 0.1 µM to 100 µM.[15] Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Essential Controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically ≤ 0.5%).
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C.[14][15]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14][15] Shake the plate gently for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Determine IC50: Plot % Viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that inhibits cell viability by 50%.[15][19]
| Parameter | Description | Example Value |
| Cell Density | Cells per well | 8,000 |
| Treatment Time | Duration of compound exposure | 48 hours |
| MTT Incubation | Time for formazan formation | 3 hours |
| Wavelength | Absorbance reading | 570 nm |
| IC50 Value | Half-maximal inhibitory concentration | Calculated (µM) |
Part III: Protocol for Membrane Integrity (LDH Assay)
Principle
Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells.[10] When the plasma membrane is compromised, LDH is released into the culture medium.[20] The LDH assay measures this released enzyme activity through a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be measured spectrophotometrically at ~490 nm.[20] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Use a parallel plate for the LDH assay.
-
Establish Controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most kits) 1 hour before the end of incubation.
-
Untreated & Positive Controls: As described for MTT.
-
Blank: Medium only.
-
-
Sample Collection: After incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the specified volume (e.g., 50-100 µL) to each well containing the supernatant.[21]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[20]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[20][21]
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank wells from all other readings.
-
Calculate Percent Cytotoxicity: % Cytotoxicity = ((Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)) * 100
Part IV: Interpretation of Results - A Self-Validating System
The true power of this dual-assay approach lies in the integrated interpretation of the results. By comparing the data from both assays, you can build a more reliable and nuanced understanding of your thiazole compound's activity.
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Application Notes and Protocols for the Synthesis of Novel 4-Methylthiazole-(Benz)azole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide details the methodologies for synthesizing novel 4-methylthiazole-(benz)azole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The guide provides a flexible framework, moving beyond rigid templates to offer an in-depth exploration of synthetic strategies, grounded in established chemical principles. We will elucidate the synthesis of key precursors, including 4-methylthiazole and various benzazole moieties (benzothiazole, benzimidazole, and benzoxazole), and subsequently detail robust protocols for their coupling to generate the target hybrid molecules. The causality behind experimental choices is explained, and self-validating protocols are presented to ensure scientific integrity. This guide is designed to be a practical resource for researchers, offering both foundational knowledge and actionable protocols for the synthesis of these promising compounds.
Introduction: The Significance of 4-Methylthiazole-(Benz)azole Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating thiazole and benzazole rings have garnered considerable attention due to their diverse pharmacological properties. The 4-methylthiazole moiety is a key structural feature in various bioactive compounds, while benzazoles, including benzothiazoles, benzimidazoles, and benzoxazoles, are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of activities such as anticancer, antimicrobial, and anti-inflammatory effects.[1][2]
The rationale for synthesizing hybrid molecules that combine these two pharmacophores lies in the principle of molecular hybridization, a strategy in drug design that aims to create new chemical entities with enhanced affinity, selectivity, and efficacy, or a modified pharmacokinetic profile. The resulting 4-methylthiazole-(benz)azole derivatives are being investigated for a variety of therapeutic applications, including their potential as antimicrobial and anticancer agents.[3][4] This guide provides a detailed roadmap for the synthesis of these valuable compounds.
Synthetic Strategies: A Two-Pronged Approach
The synthesis of 4-methylthiazole-(benz)azole derivatives is typically approached in a convergent manner, involving the separate synthesis of the 4-methylthiazole and benzazole precursors, followed by a carefully chosen coupling reaction. This strategy allows for the modular construction of a diverse library of compounds by varying the substitution on each heterocyclic core.
Caption: Amide coupling strategy for 4-methylthiazole-(benz)azole synthesis.
Protocol 5: Amide Coupling of 4-Methylthiazole-2-carboxylic Acid with 2-Aminobenzothiazole
-
Materials:
-
4-Methylthiazole-2-carboxylic acid
-
2-Aminobenzothiazole
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-methylthiazole-2-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Add EDC (1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.0 equiv.) to the solution and stir for 15 minutes at room temperature.
-
Add 2-aminobenzothiazole (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
-
| Coupling Reagent | Additive | Base | Typical Yield | Reference |
| EDC | HOBt | DIPEA | 60-85% | [5] |
| HATU | - | DIPEA | 70-95% | [6] |
| DCC | HOBt | TEA | 55-80% | [4] |
Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a halide or triflate and a boronic acid or ester. This method is particularly useful for creating a direct bond between the two heterocyclic rings.
Caption: Suzuki cross-coupling strategy for 4-methylthiazole-(benz)azole synthesis.
Protocol 6: Suzuki Coupling of 2-Bromo-4-methylthiazole with a Benzazole-2-boronic Acid
-
Materials:
-
2-Bromo-4-methylthiazole
-
Benzazole-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene)
-
-
Procedure:
-
To a Schlenk flask, add 2-bromo-4-methylthiazole (1.0 equiv.), the benzazole-2-boronic acid (1.2 equiv.), the palladium catalyst (3-5 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Palladium Catalyst | Ligand (if separate) | Base | Solvent System | Typical Yield | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Ethanol/Water | 70-90% | |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane/Water | 75-95% | |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 80-98% |
Characterization of Final Products
The structural elucidation and confirmation of the synthesized 4-methylthiazole-(benz)azole derivatives are performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the connectivity of the atoms and the overall structure of the molecule. The chemical shifts and coupling constants of the protons on the thiazole and benzazole rings provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide carbonyl stretch (typically around 1650 cm⁻¹) in compounds synthesized via amide coupling.
-
Melting Point: The melting point of a solid product is a useful indicator of its purity.
Conclusion
The synthetic methodologies outlined in this guide provide a robust and versatile platform for the creation of novel 4-methylthiazole-(benz)azole derivatives. By employing a convergent synthetic strategy and leveraging powerful coupling reactions such as amide bond formation and Suzuki cross-coupling, researchers can efficiently generate diverse libraries of these promising compounds for further investigation in drug discovery and development programs. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to successfully synthesize and explore this important class of heterocyclic molecules.
References
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. [Link]
-
Solid phase synthesis of 2-aminobenzothiazoles - PubMed - NIH. [Link]
-
2-amino-4-methylthiazole - Organic Syntheses Procedure. [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine - ijariie. [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Publishing. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. [Link]
-
(PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC - NIH. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. [Link]
-
Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - MDPI. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. [Link]
-
Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity - DSpace@Bilecik. [Link]
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Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. [Link]
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Ullmann condensation - Wikipedia. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]
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In vitro and in silico studies of antimicrobial activity. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. [Link]
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Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]
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Medicinal significance of benzothiazole scaffold: an insight view - PubMed. [Link]
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Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature - NIH. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
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Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PubMed Central. [Link]
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Chapter - Introduction to Benzothiazole as a Drug Moiety | Bentham Science. [Link]
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Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. [Link]
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Application Note: A Multi-Modal Spectroscopic Approach for the Structural Elucidation of Thiazole Compounds
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Thiazoles and the Imperative for Rigorous Structural Verification
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, including antivirals, antifungals, and anticancer agents. The precise arrangement of substituents on this core dictates its biological activity, toxicity, and pharmacokinetic profile. Consequently, unambiguous structural elucidation is not merely a procedural step but a critical prerequisite for meaningful drug discovery and development.
This guide provides an in-depth, field-proven framework for utilizing a suite of spectroscopic techniques to determine the structure of novel thiazole compounds. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, demonstrating how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy can be synergistically integrated to build a comprehensive and validated structural model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint
NMR spectroscopy is the most powerful and indispensable tool for determining the constitution of organic molecules. For thiazole derivatives, it provides a definitive map of the proton and carbon framework, revealing not only the connectivity of atoms within the ring but also the precise location and nature of all substituents.
¹H NMR Spectroscopy: Probing the Electronic Environment
The chemical environment of the three protons on an unsubstituted thiazole ring (H2, H4, and H5) is distinctly influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the aromatic ring current. This results in characteristic, predictable chemical shift ranges.
-
Causality of Chemical Shifts: The H2 proton, positioned between the electron-withdrawing nitrogen and sulfur atoms, is the most deshielded and appears furthest downfield. The H5 proton is adjacent to the sulfur atom, while the H4 proton is adjacent to the nitrogen, leading to their distinct chemical shifts. Substituents dramatically alter this electronic landscape; electron-withdrawing groups (EWGs) will shift nearby protons downfield (higher ppm), while electron-donating groups (EDGs) will cause an upfield shift (lower ppm).[1][2]
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Thiazole Ring
| Proton Position | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Rationale for Shift |
| H2 | ~8.7 - 9.0 | Flanked by electronegative N and S atoms. |
| H4 | ~7.8 - 8.1 | Adjacent to N; influenced by ring current. |
| H5 | ~7.2 - 7.5 | Adjacent to S; generally the most upfield ring proton. |
| (Note: Values are approximate and can vary significantly with substitution and solvent choice.[3][4]) |
Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the purified thiazole compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] Ensure the sample is fully dissolved.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (0.00 ppm). Most high-quality deuterated solvents contain TMS.
-
Spectrometer Setup: Acquire the spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width from approximately -2 to 12 ppm.
-
Number of Scans: Acquire 16 to 64 scans for sufficient signal-to-noise ratio, depending on sample concentration.
-
Relaxation Delay (d1): Set a relaxation delay of 2-5 seconds to ensure quantitative integration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides direct information about the carbon framework of the molecule. Like the protons, the thiazole ring carbons have distinct chemical shift regions.
-
Expert Insight: The C2 carbon, bonded to both N and S, is highly deshielded. The C4 and C5 carbons are also in the aromatic region but are typically found further upfield. The presence of sulfur can sometimes make theoretical prediction of carbon shifts less reliable than for purely nitrogen-based heterocycles, making experimental data crucial.[6][7]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Thiazole Ring
| Carbon Position | Typical Chemical Shift (δ) in CDCl₃ (ppm) | Rationale for Shift |
| C2 | ~150 - 170 | Bonded to two heteroatoms (N and S). Can be higher in thiazolium salts. |
| C4 | ~140 - 150 | Aromatic methine or quaternary carbon adjacent to N. |
| C5 | ~110 - 130 | Aromatic methine or quaternary carbon adjacent to S. |
| (Note: Ranges are indicative and highly dependent on substitution.[8][9]) |
Protocol 2: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.[10]
-
Spectrometer Setup: Tune the probe to the ¹³C frequency (e.g., 101 MHz on a 400 MHz spectrometer).
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30').
-
Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm.
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay (d1): A 2-second delay is generally sufficient.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
2D NMR (HSQC & HMBC): Assembling the Puzzle
For substituted thiazoles, 1D NMR spectra can be ambiguous. 2D NMR experiments are essential for making unequivocal assignments by revealing through-bond correlations.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment identifies which protons are directly attached to which carbons. It is the most reliable way to assign the signals for the C4-H4 and C5-H5 pairs.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for elucidating the complete structure of a novel compound. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This allows one to "walk" across the molecule, connecting substituents to the specific carbon atoms of the thiazole ring. For example, observing a correlation from the protons of a methyl group to C4 of the thiazole ring definitively places that methyl group at the 4-position.[11]
Diagram 1: NMR Workflow for Thiazole Structure Elucidation
Caption: Integrated NMR workflow combining 1D and 2D experiments.
Protocol 3: Basic Acquisition and Interpretation of 2D NMR
-
Experiment Setup: Use the same NMR sample. On the spectrometer software, select standard HSQC (e.g., 'hsqcedetgpsisp2.3') and HMBC (e.g., 'hmbcgplpndqf') pulse programs.
-
Key Parameters: Default parameter sets are often robust. For HMBC, the key parameter is the long-range coupling delay, which is typically optimized for J-couplings of 8-10 Hz.
-
Data Analysis (HSQC):
-
Look for cross-peaks. Each peak corresponds to a carbon (y-axis) and the proton(s) directly bonded to it (x-axis).
-
Use this to definitively link the proton signals of the thiazole ring to their corresponding carbon signals.
-
-
Data Analysis (HMBC):
-
Look for cross-peaks that connect protons to carbons over 2-3 bonds.
-
Trace correlations from a known point, such as a substituent's protons (e.g., -CH₃), to the carbons of the thiazole ring to establish the point of attachment.
-
Confirm intra-ring correlations (e.g., from H5 to C4) to validate the ring structure.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Compass
MS provides two vital pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructures. High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula.
-
Expert Insight: The presence of a sulfur atom in thiazoles provides a highly characteristic isotopic signature. The natural abundance of the ³⁴S isotope is approximately 4.2%. Therefore, the mass spectrum will show a molecular ion peak (M⁺) and a smaller "M+2" peak with an intensity of about 4% of the M⁺ peak, providing strong evidence for the presence of a single sulfur atom.[12]
-
Fragmentation Patterns: Under Electron Ionization (EI), the thiazole ring can undergo characteristic cleavages. Common fragmentation pathways include the loss of small molecules like HCN, the substituent itself, or ring-opening followed by rearrangement. The specific pattern is a fingerprint that can help distinguish isomers.[12][13][14][15]
Table 3: Common Fragment Ions and Neutral Losses in EI-MS of Thiazoles
| Fragment/Loss | m/z or Mass Lost | Implication |
| [M]⁺ | Molecular Weight | The molecular ion peak. |
| [M+2]⁺ | MW + 2 | Characteristic isotopic peak for one sulfur atom. |
| Loss of HCN | M - 27 | Common fragmentation of N-containing heterocycles. |
| Loss of R• | M - mass(R) | Cleavage of a substituent (R) from the ring. |
| Ring Cleavage | Varies | Can lead to fragments like [R-C≡S]⁺ or other characteristic ions. |
Protocol 4: Acquiring EI and ESI Mass Spectra
-
Sample Preparation:
-
EI-MS (for volatile, stable compounds): Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
ESI-MS (for polar, less volatile compounds): Prepare a more dilute solution (0.1 mg/mL) in an HPLC-grade solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation ([M+H]⁺).
-
-
Instrument Parameters (EI):
-
Ionization Energy: Use the standard 70 eV.[5]
-
Inlet: Use a direct insertion probe or a GC inlet.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 40-500).
-
-
Instrument Parameters (ESI):
-
Mode: Acquire in positive ion mode to observe the [M+H]⁺ ion.
-
Source Conditions: Optimize spray voltage, capillary temperature, and gas flows for a stable signal.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ in EI, [M+H]⁺ in ESI).
-
For HRMS, compare the measured exact mass to the theoretical mass for candidate formulas to within 5 ppm error.
-
Analyze the fragmentation pattern in the EI spectrum or MS/MS spectrum to identify structural motifs.
-
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic System Confirmation
While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid and valuable confirmatory information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. For thiazoles, it confirms the presence of the aromatic ring and any attached functional groups.
-
Causality of Vibrations: The bonds within the thiazole ring (C=N, C=C, C-S) and the C-H bonds have characteristic stretching and bending frequencies. These appear in the fingerprint region and confirm the presence of the heterocyclic core. More importantly, strong, unambiguous bands for substituents like carbonyls (C=O), amines (N-H), or alkyl groups (C-H) provide immediate structural information.[16][17]
Table 4: Key IR Absorption Frequencies for Thiazole Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H Stretch | Aromatic C-H on the thiazole ring[5] |
| 3400-3200 | N-H Stretch | Amino (-NH₂) or amide (-NH-) groups |
| 2950-2850 | C-H Stretch | Aliphatic (e.g., -CH₃, -CH₂-) groups[18] |
| 1750-1650 | C=O Stretch | Carbonyl (ketone, ester, amide) groups |
| ~1500-1600 | C=N / C=C Stretch | Thiazole ring stretching vibrations[16][17] |
| ~1100 | C-O Stretch | Ether or ester groups[5] |
Protocol 5: Acquiring an ATR-FTIR Spectrum
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups expected in the proposed structure.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule, confirming the presence of a conjugated π-system.
-
Expert Insight: Thiazole itself exhibits π→π* transitions. The position of the maximum absorption (λ_max) is highly sensitive to substituents that extend the conjugated system (e.g., an attached phenyl ring) or contain lone pairs that can interact with the ring (e.g., -NH₂). This can cause a significant bathochromic (red) shift in λ_max.[19][20][21] The choice of solvent can also influence λ_max, a phenomenon known as solvatochromism, which can provide clues about the molecule's ground and excited state polarity.[20]
Integrated Analysis: A Holistic Workflow
No single technique provides the complete picture. The power of this multi-modal approach lies in the integration of all data points to build a self-validating structural hypothesis.
Diagram 2: Integrated Workflow for Structural Elucidation
Caption: A logical workflow from unknown sample to confirmed structure.
Case Study Logic:
-
Start with HRMS: Obtain the elemental formula. This is your fundamental constraint.
-
Acquire an IR Spectrum: Quickly identify key functional groups. Do you see a carbonyl? An amine? This helps you account for the atoms from your formula.
-
Perform 1D NMR (¹H and ¹³C): Count the number of unique protons and carbons. Identify the characteristic thiazole ring signals and the signals for the substituents.
-
Run 2D NMR (HMBC): This is the crucial step. Use the long-range correlations to piece the fragments together. Connect the substituents identified by IR and 1D NMR to their specific positions on the thiazole ring.
-
Validate: Check if the proposed structure is consistent with all the data. Does the fragmentation in the mass spectrum make sense? Are the chemical shifts reasonable? If everything aligns, the structure is confirmed with a high degree of confidence.
References
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. Available from: [Link]
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Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole - ResearchGate. Available from: [Link]
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UV/Vis absorption spectra of thiazoles 1-4 with MB - ResearchGate. Available from: [Link]
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Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy - NIH. Available from: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Available from: [Link]
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Thiazoles: iii. Infrared spectra of methylthiazoles - ResearchGate. Available from: [Link]
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A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities - New Journal of Chemistry (RSC Publishing). Available from: [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. Available from: [Link]
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The observed Raman spectrum (a) of 2-aminothiazole in saturation... - ResearchGate. Available from: [Link]
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Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. Available from: [Link]
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Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - ACS Omega. Available from: [Link]
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available from: [Link]
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CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Available from: [Link]
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Synthesis and Evaluation of 2-Aminothiazole Derivative - Universal Print. Available from: [Link]
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The absorption spectra of some thiazines and thiazoles - Journal of the Chemical Society B. Available from: [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. - Semantic Scholar. Available from: [Link]
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Synthesis and mass spectral fragmentation patterns of some thiazole and 2-thioxo-imidazolidin-4-one derivatives - ResearchGate. Available from: [Link]
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GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles - ResearchGate. Available from: [Link]
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Noncovalent Interactions in the Molecular Geometries of 4-Methylthiazole···H2O and 5-Methylthiazole···H2O Revealed by Microwave Spectroscopy - The Journal of Physical Chemistry A (ACS Publications). Available from: [Link]
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13 C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry. Available from: [Link]
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4-Methylthiazole - NIST WebBook. Available from: [Link]
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The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations - MDPI. Available from: [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics - Modgraph. Available from: [Link]
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The features of IR spectrum. Available from: [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available from: [Link]
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Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH. Available from: [Link]
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Thiazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
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Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Available from: [Link]
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NMR Chemical Shift Values Table - Chemistry Steps. Available from: [Link]
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Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives - MDPI. Available from: [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
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FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. - ResearchGate. Available from: [Link]
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Theoretical FT-IR spectrum of benzothiazole. - ResearchGate. Available from: [Link]
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Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed. Available from: [Link]
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Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles - Oriental Journal of Chemistry. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
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Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - NIH. Available from: [Link]
-
Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora - Journal of Natural Products (ACS Publications). Available from: [Link]
-
Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles - SciELO. Available from: [Link]
-
Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC - NIH. Available from: [Link]
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"use of 4-Ethyl-5-methyl-1,3-thiazol-2-amine in the synthesis of kinase inhibitors"
Application Note & Protocols
Topic: 4-Ethyl-5-methyl-1,3-thiazol-2-amine as a Privileged Scaffold for the Synthesis of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this field, the 2-aminothiazole moiety has emerged as a "privileged scaffold" due to its unique ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1] This document provides an in-depth guide on leveraging this compound, a representative substituted 2-aminothiazole, for the rational design and synthesis of potent kinase inhibitors. We will explore the underlying principles of its efficacy, provide detailed, field-proven synthetic protocols for creating advanced intermediates, and outline standard methodologies for biological evaluation. The protocols are exemplified through the synthesis of a key precursor for a Dasatinib-class inhibitor, a clinically significant multi-targeted kinase inhibitor used in cancer therapy.[2][3]
The 2-Aminothiazole Core: A Cornerstone of Kinase Inhibition
The effectiveness of the 2-aminothiazole scaffold is not coincidental; it is rooted in its specific stereoelectronic properties. The arrangement of the exocyclic amine and the endocyclic nitrogen atom allows it to act as an effective hydrogen bond donor and acceptor, perfectly mimicking the adenine portion of ATP. This enables it to bind tightly to the "hinge" region of the kinase domain, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This hinge-binding interaction is a critical anchor point for many Type I and Type II kinase inhibitors.
Dasatinib, a potent inhibitor of the Bcr-Abl and Src family kinases, is a paradigmatic example of a drug built around this scaffold.[2][4] Its success has validated the 2-aminothiazole core as a foundational element for achieving high potency and has spurred the development of countless other inhibitors targeting a wide array of kinases.[1][5] The substituents at the C4 and C5 positions of the thiazole ring, such as the ethyl and methyl groups in this compound, play a crucial role in fine-tuning selectivity and pharmacokinetic properties by interacting with other, less conserved regions of the ATP-binding pocket.
Caption: Kinase hinge region hydrogen bonding.
General Synthetic Strategy & Workflow
The synthesis of complex kinase inhibitors from a 2-aminothiazole building block like this compound typically follows a modular and convergent strategy. This approach enhances efficiency and allows for the late-stage introduction of diversity, which is critical for structure-activity relationship (SAR) studies.
The general workflow can be conceptualized in three main phases:
-
Core Functionalization: The initial 2-aminothiazole scaffold is functionalized to prepare it for coupling. A common and highly effective strategy involves introducing a carboxamide group at the C5 position. This is often achieved by first creating a C5-carboxylate ester and then amidating it with a desired aniline derivative.
-
Heterocyclic Coupling: The functionalized 2-aminothiazole is then coupled to another key pharmacophore, frequently a substituted pyrimidine or pyridine ring. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction, where the 2-amino group of the thiazole displaces a leaving group (e.g., a halogen) on the coupling partner.
-
Final Elaboration: The coupled intermediate undergoes a final reaction to install the terminal, solvent-exposed moiety. In the case of Dasatinib, this involves a second SNAr reaction to add the hydroxyethyl piperazine side chain, which enhances solubility and targets specific sub-pockets of the kinase.[6]
Caption: General synthetic workflow for kinase inhibitors.
Detailed Protocol: Synthesis of a Key Dasatinib Precursor
This section provides a detailed, two-step protocol for the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)-4-ethyl-5-methylthiazole-5-carboxamide , a direct analog and key precursor to Dasatinib-like molecules, starting from a functionalized 4-ethyl-5-methyl-2-aminothiazole core.
Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-4-ethyl-5-methyl-2-aminothiazole-5-carboxamide (Intermediate 1)
Principle: This step involves the amidation of a thiazole-5-carboxylate ester. The ester itself is typically synthesized via a Hantzsch thiazole condensation. For this protocol, we assume the availability of the ethyl 2-amino-4-ethyl-5-methylthiazole-5-carboxylate. The amidation proceeds via direct heating of the ester with the aniline, often without a catalyst, though a Lewis acid could be employed. The steric hindrance of the 2-chloro-6-methylaniline necessitates more forcing conditions.[3]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 2-amino-4-ethyl-5-methylthiazole-5-carboxylate | 214.28 | 5.00 g | 23.3 |
| 2-Chloro-6-methylaniline | 141.59 | 4.95 g | 35.0 |
| 1,2-Dichlorobenzene | 147.00 | 50 mL | - |
Procedure:
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 2-amino-4-ethyl-5-methylthiazole-5-carboxylate (5.00 g, 23.3 mmol) and 2-chloro-6-methylaniline (4.95 g, 35.0 mmol).
-
Add 1,2-dichlorobenzene (50 mL) to the flask.
-
Heat the reaction mixture to 180 °C under a nitrogen atmosphere. The reaction is typically sluggish; monitor its progress by TLC or LC-MS over 24-48 hours.
-
Causality Note: The high temperature is necessary to overcome the low reactivity of the sterically hindered aniline. 1,2-Dichlorobenzene is used as a high-boiling, inert solvent.
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the solid precipitate and wash it thoroughly with hexanes (3 x 30 mL) to remove the high-boiling solvent and excess aniline.
-
Dry the solid under vacuum to yield Intermediate 1 as an off-white to light brown solid.
Work-up and Purification: The crude product obtained by filtration is often of sufficient purity for the next step. If required, recrystallization from ethanol or purification via column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) can be performed.
Characterization (Expected):
-
1H NMR: Expect characteristic peaks for the ethyl and methyl groups on the thiazole, the aromatic protons, and the methyl group of the aniline moiety, as well as two broad singlets for the -NH2 and -NH- protons.
-
LC-MS: A single major peak with m/z corresponding to [M+H]+ for C14H16ClN3OS.
Step 2: Synthesis of the Dasatinib Precursor (Final Product)
Principle: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring is activated towards nucleophilic attack by the two chlorine atoms. The 2-amino group of the thiazole (Intermediate 1) acts as the nucleophile, displacing one of the chlorine atoms.[6]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate 1 | 311.81 | 3.12 g | 10.0 |
| 4,6-Dichloro-2-methylpyrimidine | 163.01 | 1.79 g | 11.0 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.6 mL | 15.0 |
| Isopropanol (IPA) | 60.10 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add Intermediate 1 (3.12 g, 10.0 mmol), 4,6-dichloro-2-methylpyrimidine (1.79 g, 11.0 mmol), and isopropanol (50 mL).
-
Stir the suspension and add DIPEA (2.6 mL, 15.0 mmol).
-
Causality Note: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Isopropanol is a suitable polar protic solvent for this transformation.
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold isopropanol (2 x 20 mL) and then with water (2 x 20 mL) to remove any salts.
-
Dry the product under vacuum at 50 °C to yield the final precursor.
In Vitro Kinase Inhibition Assay Protocol
Principle: To assess the efficacy of the newly synthesized inhibitor, a biochemical assay is performed. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is based on two steps: first, the kinase reaction occurs, then a reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a second reagent converts the ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The amount of light produced is directly proportional to the kinase activity.
Caption: Workflow for an in vitro kinase inhibition assay.
General Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a 384-well plate, add the target kinase, its specific peptide substrate, and the appropriate kinase buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include controls for no inhibitor (DMSO only, 100% activity) and no kinase (background).
-
Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase. Incubate at 30°C for a specified time.[1]
-
Detection: Stop the reaction and detect the ADP produced following the manufacturer's protocol (e.g., Promega's ADP-Glo™ Assay).
-
Data Analysis: Measure the luminescence signal. Normalize the data relative to the controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Data Presentation: Versatility of the 2-Aminothiazole Scaffold
The 2-aminothiazole scaffold has been successfully employed to target a wide range of kinases. The following table summarizes the inhibitory activity of various compounds featuring this core structure against different kinase targets, illustrating the platform's versatility.
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| Dasatinib Analog | Bcr-Abl | < 1 | [2] |
| Dasatinib Analog | Src | < 1 | [2] |
| Tetrahydrobenzo[d]thiazole Derivative | CK2 | 1900 | [7] |
| Tetrahydrobenzo[d]thiazole Derivative | GSK3β | 670 | [7] |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9 | 7 | [8] |
| 4-Aryl-thiazole-2-amine Derivative | ROCK II | 20 | [9] |
References
- BenchChem. (2025). Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of...dasatinib. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]
- Google Patents. (2013). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
-
Brehmer, D., et al. (2011). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, B., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. Available at: [https://www.semantic scholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wenslow/1d04d80a969371078e47012d93e506616013a524]([Link] scholar.org/paper/A-new-and-efficient-preparation-of-applications-to-Chen-Wenslow/1d04d80a969371078e47012d93e506616013a524)
-
Justia Patents. (2013). Synthesis process of dasatinib and intermediate thereof. Available at: [Link]
-
Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template...Dasatinib. Journal of Medicinal Chemistry. Available at: [Link]
-
Niefind, K., et al. (2020). Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523-31. Available at: [Link]
-
Kumar, A., et al. (2020). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Mol Divers. Available at: [Link]
-
Betzi, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 20(3), 121-131. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-Ethyl-5-methyl-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature.
Introduction: The Hantzsch Thiazole Synthesis
The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis, a classic and versatile method for the formation of thiazole rings.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reaction occurs between 3-bromo-2-pentanone and thiourea. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[4]
While the Hantzsch synthesis is generally reliable, achieving high yields consistently can be challenging due to potential side reactions, suboptimal reaction conditions, and purification difficulties. This guide will address these common issues and provide actionable solutions.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
| Issue | Possible Causes | Troubleshooting Steps |
| Low Product Yield | Incomplete Reaction: Insufficient reaction time or temperature.[5] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials.[6] - Gradually increase the reaction temperature in small increments, while monitoring for byproduct formation.[5] - Extend the reaction time, checking for completion at regular intervals.[5] |
| Suboptimal Stoichiometry: Incorrect molar ratios of 3-bromo-2-pentanone and thiourea. | - Re-verify the calculations for all reactants. - Consider using a slight excess (1.1-1.2 equivalents) of thiourea to drive the reaction to completion. Excess thiourea is generally easier to remove during workup than unreacted α-haloketone.[6] | |
| Side Reactions: Formation of byproducts can significantly reduce the yield of the desired product.[5] | - Maintain strict control over reaction temperature; higher temperatures can promote side reactions.[5] - Ensure the purity of starting materials, as impurities can catalyze unwanted reactions.[5] The α-haloketone, 3-bromo-2-pentanone, can be particularly unstable and should be used when fresh or stored properly.[5] | |
| pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH.[5] | - While traditionally carried out under neutral or slightly basic conditions, the optimal pH may vary.[5] Ensure the reaction medium's pH is appropriate for the desired product. | |
| Product Purity Issues | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Optimize reaction conditions for full conversion (see "Low Product Yield"). - Improve the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective. Column chromatography on silica gel can also be employed for high purity. |
| Formation of Isomeric Impurities: Formation of the 2-imino-2,3-dihydrothiazole isomer is a known side reaction, especially with N-substituted thioureas.[5] | - To favor the formation of the desired 2-amino isomer, carry out the reaction in a neutral or slightly basic medium.[5] The addition of a mild, non-nucleophilic base can help suppress the formation of the imino isomer.[5] | |
| Dark-Colored Product/Tarry Residue: Decomposition of starting materials or product. | - Ensure the α-haloketone is of high purity and free from acidic impurities. - Avoid excessive heating during the reaction and workup. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Reaction Fails to Initiate | Poor Quality of Starting Materials: Degradation of 3-bromo-2-pentanone or impurities in thiourea. | - Use freshly distilled or purified 3-bromo-2-pentanone. - Use high-purity thiourea.[5] |
| Inappropriate Solvent: The choice of solvent is crucial for reaction success.[5] | - While alcohols like ethanol are common, aprotic solvents such as DMF might be more effective in some cases.[5] Experiment with different solvents to find the optimal one for your specific setup. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Hantzsch synthesis of this compound?
A1: The reaction proceeds through a multi-step pathway.[2] It begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of 3-bromo-2-pentanone in an SN2 reaction.[4][7] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon.[2] Subsequent dehydration leads to the formation of the aromatic thiazole ring.[4]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials and the product. The disappearance of the limiting reactant (typically 3-bromo-2-pentanone) and the appearance of a new spot corresponding to the product indicate the reaction's progress. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.[6]
Q3: What are the best practices for purifying the final product?
A3: After the reaction is complete, the initial product is often the hydrobromide salt, which is soluble in polar solvents like methanol.[4] Neutralization with a base, such as sodium carbonate or sodium bicarbonate, will precipitate the free base of this compound, which is less soluble in water.[2][4] The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[8][9]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the Hantzsch thiazole synthesis.[5][10] The rapid and uniform heating provided by microwaves can accelerate the reaction rate and minimize the formation of byproducts.[11]
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol provides a step-by-step methodology for the synthesis, incorporating best practices for yield improvement.
Materials:
-
3-bromo-2-pentanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in anhydrous ethanol.
-
Slowly add 3-bromo-2-pentanone to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography using a gradient of ethyl acetate in hexane.
Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
References
- Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- Google Patents. (n.d.). US3997550A - Method for the purification of 2-aminothiazole.
- RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
- RSC Publishing. (2017, May 3). Synthesis of aminothiazoles: polymer-supported approaches.
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- ChemicalBook. (2020, March 25). 2-aminothiazole——Application, Synthesis, Reaction etc..
- PMC - NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment.
- YouTube. (2019, January 19). synthesis of thiazoles.
- ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- SpringerLink. (2021, January 8). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes.
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
- Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
- Benchchem. (n.d.). Technical Support Center: Scaling Up 2-Amino-5-methylthiazole Production.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 9. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Aminothiazole Derivatives
Welcome to the technical support center for the purification of 2-aminothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique physicochemical properties of the 2-aminothiazole scaffold, particularly its basicity, often require tailored purification strategies. This document provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of 2-aminothiazole derivatives, explains the underlying chemical principles, and offers step-by-step solutions.
Problem 1: My compound streaks badly or remains at the baseline during silica gel TLC analysis.
Question: I'm trying to monitor my reaction, but my 2-aminothiazole derivative is just a long streak from the baseline on my silica gel TLC plate, making it impossible to calculate an Rf value or assess purity. What's happening and how can I fix it?
Answer:
This is a classic issue when dealing with basic compounds like amines on acidic stationary phases such as standard silica gel.
-
Causality: The exocyclic amino group and the endocyclic nitrogen of the thiazole ring are basic. These basic centers interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This strong, often irreversible, binding prevents the compound from migrating with the mobile phase, leading to streaking or complete retention at the baseline.
-
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for binding to the acidic sites on the silica.
-
Protocol: Add 0.5-2% triethylamine (Et₃N) or ammonia (as a solution in methanol) to your eluent system (e.g., ethyl acetate/hexanes). Start with 1% Et₃N and adjust as needed. The triethylamine protonates and effectively "caps" the acidic silanol groups, allowing your basic compound to elute properly.[1]
-
-
Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase for your TLC and column chromatography.
-
Neutral or Basic Alumina: Alumina is a good alternative to silica gel for purifying basic compounds. It is available in neutral and basic grades.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used. This technique separates compounds based on hydrophobicity rather than polar interactions, thus avoiding the issues with basicity.
-
-
Problem 2: My compound "oiled out" during recrystallization instead of forming crystals.
Question: I dissolved my crude 2-aminothiazole derivative in a hot solvent, but upon cooling, it separated as an oil, not the nice crystals I was expecting. What went wrong?
Answer:
"Oiling out" is a common recrystallization problem that occurs when the solute comes out of solution at a temperature above its melting point.[2]
-
Causality:
-
High Impurity Level: Impurities can act as a eutectic mixture, significantly depressing the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly (e.g., by plunging a hot flask directly into an ice bath) can cause the compound to crash out of solution as a supercooled liquid (oil) rather than forming an ordered crystal lattice.[3]
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility may change too drastically over a small temperature range.
-
-
Solutions & Workflow:
Caption: Decision workflow for addressing oil formation during recrystallization.
Problem 3: My purified compound is still colored, but the NMR looks clean.
Question: After column chromatography, my 2-aminothiazole derivative is a yellow or brown solid, even though it's reported to be white. The NMR spectrum doesn't show any obvious impurities. How can I remove the color?
Answer:
The color is likely due to trace amounts of highly conjugated, chromophoric impurities that are not visible by NMR at low concentrations. These can be baseline impurities from the synthesis or degradation products.
-
Causality:
-
Oxidation: Amines and thiazole rings can be susceptible to minor oxidation, leading to colored byproducts.
-
Polymeric Impurities: Trace amounts of polymeric material formed during the reaction can be intensely colored.
-
-
Solutions:
-
Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.[4][5]
-
Protocol:
-
Dissolve the colored compound in a suitable hot solvent (as if for recrystallization).
-
Add a very small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.
-
Swirl and heat the mixture for a few minutes. The colored impurities will adsorb to the carbon's surface.[5]
-
Perform a hot gravity filtration through a fluted filter paper to remove the charcoal.
-
Allow the decolorized filtrate to cool and crystallize as usual.[6]
-
-
-
Re-purification with a Different Method: If normal-phase chromatography failed to remove the color, the impurity may have a similar polarity to your product.
-
Try Reversed-Phase Chromatography: The different separation mechanism may effectively separate the colored impurity.[7]
-
Recrystallization: A careful recrystallization may leave the impurity in the mother liquor.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for a new 2-aminothiazole derivative?
A1: A multi-step approach is often best. Start with a liquid-liquid extraction to remove bulk acidic or basic impurities, followed by either column chromatography or recrystallization for final polishing.
Caption: Decision tree for purifying 2-aminothiazole derivatives.
Q2: How can I use acid-base extraction to purify my 2-aminothiazole derivative?
A2: Acid-base extraction is a powerful technique to separate your basic 2-aminothiazole from acidic or neutral impurities.[8][9] The process involves converting the amine into a water-soluble salt.
-
Protocol:
-
Dissolve your crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously, venting frequently. The basic 2-aminothiazole will be protonated to form its hydrochloride salt, which will dissolve in the aqueous layer.[10]
-
Separate the layers. The neutral and acidic impurities will remain in the organic layer.
-
Wash the organic layer again with dilute acid to ensure complete extraction.
-
Combine the aqueous layers. To recover your product, add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise until the solution is basic (check with pH paper). Your neutral 2-aminothiazole will precipitate out.
-
Extract your now-neutral product back into an organic solvent (e.g., 3x with DCM).
-
Dry the combined organic extracts, filter, and concentrate to get the purified product.
-
Q3: What are the best TLC stains for visualizing 2-aminothiazole derivatives?
A3: While many 2-aminothiazole derivatives are UV-active and can be seen under a 254 nm UV lamp, staining is often necessary for confirmation or for non-UV-active compounds.[11]
| Stain | Preparation | Visualization | Comments |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | Yellow/brown spots on a purple background. Heat may be required. | Excellent general stain for oxidizable groups like the thiazole ring and amines.[11] |
| Ninhydrin | 1.5g ninhydrin in 100mL of n-butanol + 3.0mL acetic acid. | Primary amines give a characteristic purple spot (Ruhemann's purple) upon heating. Secondary amines may give a yellow/orange spot. | Highly specific for primary and secondary amines. Useful to check if the 2-amino group has been derivatized.[1][11] |
| Iodine | Place a few crystals of I₂ in a sealed chamber. | Brown spots on a light-yellow background. | Good for unsaturated and aromatic compounds. The thiazole ring has an affinity for iodine. The spots are often temporary.[11] |
Q4: Can I purify my 2-aminothiazole derivative by forming a salt and recrystallizing it?
A4: Absolutely. This is an excellent and often underutilized technique, especially for large-scale purifications where chromatography is impractical. It leverages the high crystallinity of salts.[12][13]
-
Principle: You convert your basic amine into a salt using a suitable acid. This salt will have very different solubility properties than the freebase and the impurities. Often, the salt is a highly crystalline solid that can be easily recrystallized.
-
Protocol:
-
Dissolve your crude 2-aminothiazole derivative in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Stoichiometrically add a solution of an acid (e.g., HCl in ether/dioxane, or a solution of oxalic or tartaric acid in ethanol). A pKa difference of at least 2-3 units between the protonated amine and the acid is recommended for stable salt formation.[12][14]
-
The salt will often precipitate immediately. Stir for a period to ensure complete formation.
-
Collect the salt by filtration.
-
Recrystallize the salt from an appropriate solvent system (e.g., methanol/ether, ethanol/water). Impurities will remain in the mother liquor.
-
If the freebase is required for the next step, the purified salt can be dissolved in water, basified, and extracted as described in the acid-base extraction protocol (FAQ #2).
-
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. [Link]
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Taylor & Francis Group. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. [Link]
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Unknown Author. (n.d.). Liquid/liquid Extraction. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
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HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]
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Manipal University Jaipur. (n.d.). Recrystallization. [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. [Link]
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ResearchGate. (2018). Principles of Salt Formation. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
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National Institutes of Health. (2018). Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. [Link]
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Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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ResearchGate. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
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National Institutes of Health. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
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National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Technical Support Center: Optimization of Reaction Conditions for Thiazole Analog Synthesis
Welcome to the technical support center for the synthesis of thiazole analogs. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis of thiazole analogs, particularly focusing on the widely used Hantzsch thiazole synthesis.[1][2]
Issue 1: Low or No Product Yield
A common frustration in organic synthesis is a lower-than-expected yield or the complete absence of the desired product. Several factors can contribute to this issue.
Possible Causes & Recommended Solutions:
-
Purity of Starting Materials: The purity of reactants is critical for achieving high yields.[3] Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[3]
-
Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. For instance, 2-aminothiophenol, a precursor for benzothiazoles, is susceptible to oxidation, which can be identified by the formation of a yellow disulfide dimer precipitate.[3] It is always recommended to use freshly purified starting materials.[3]
-
-
Reaction Conditions (Temperature & Time): The Hantzsch synthesis often requires heating to overcome the activation energy.[4]
-
Actionable Advice: If the reaction is performed at room temperature, consider increasing the temperature. A systematic evaluation of different temperatures can help identify the optimal condition for your specific substrates.[4] Additionally, ensure the reaction is running for a sufficient duration. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[5]
-
-
Solvent Choice: The solvent plays a crucial role in the reaction rate and yield by influencing the solubility of reactants and intermediates.[3]
-
Actionable Advice: The optimal solvent depends on the specific substrates. For some multi-component syntheses, solvents like ethanol, 1-butanol, 2-propanol, and water have proven effective.[3] In certain cases, using anhydrous solvents is recommended as the presence of water can be detrimental.[3] Greener protocols often utilize an ethanol:water mixture.[6][7]
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion and the formation of byproducts.[3]
-
Actionable Advice: Carefully check the molar ratios of your reactants. A slight excess of the thioamide component is sometimes used.[8]
-
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can significantly reduce the yield of the desired thiazole analog and complicate purification.
Possible Causes & Recommended Solutions:
-
Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[3][9]
-
Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, especially with incorrect stoichiometry.[3]
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure thiazole analog can be challenging.
Possible Causes & Recommended Solutions:
-
Incomplete Reaction: Unreacted starting materials can co-elute with the product during chromatography.
-
Actionable Advice: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, adjust the reaction time or temperature.
-
-
Similar Polarity of Products and Byproducts: If side products have similar polarity to the desired compound, separation by column chromatography can be difficult.
-
Actionable Advice: Experiment with different solvent systems for chromatography. A gradient elution might be necessary to achieve good separation. Recrystallization is another powerful purification technique to consider if a suitable solvent can be found.
-
-
Product Solubility: The desired product may be poorly soluble in common organic solvents, making extraction and purification difficult.
-
Actionable Advice: Test a range of solvents to find one in which your product is sufficiently soluble for purification but can also be precipitated for isolation.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the optimization of thiazole synthesis.
Q1: What are the most common methods for synthesizing thiazole derivatives?
The Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, is the most traditional and widely used method due to its simplicity and versatility.[1][2][11] Other notable methods include the Cook-Heilbron synthesis, Gabriel synthesis, and Robinson-Gabriel synthesis.[11][12] More modern and environmentally friendly approaches include microwave-assisted synthesis, the use of green catalysts, and solvent-free reactions.[11][13][14]
Q2: How does the choice of catalyst affect the reaction?
Catalysts can significantly improve reaction rates and yields. For instance, reusable NiFe2O4 nanoparticles have been used as an efficient catalyst in a green, one-pot multicomponent synthesis of thiazole scaffolds.[6][7] Other studies have explored the use of Brønsted acids and silica-supported tungstosilicic acid.[15][16] The choice of catalyst depends on the specific reaction and desired outcome.
Q3: Can microwave irradiation be used to improve the synthesis?
Yes, microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing thiazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating.[11][13][17]
Q4: How can I confirm the structure of my synthesized thiazole analog?
A combination of spectroscopic techniques is essential for structural confirmation. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.[6][7]
-
Infrared (IR) Spectroscopy: Helps identify characteristic functional groups present in the molecule.[18]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[6]
-
X-ray Crystallography: Provides the definitive three-dimensional structure of crystalline compounds.[19][20][21][22]
Q5: What are some of the key safety precautions to take during thiazole synthesis?
Many of the reagents used in thiazole synthesis are hazardous. For example, α-haloketones are lachrymators and toxic.[11] Thioamides can also be harmful. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use.
Visualization of Experimental Workflows
To further aid in understanding the experimental process, the following diagrams illustrate key workflows.
Hantzsch Thiazole Synthesis Workflow
Caption: A typical workflow for the Hantzsch synthesis of thiazole analogs.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in thiazole synthesis.
Quantitative Data Summary
For successful optimization, quantitative parameters are key. The following table provides a summary of typical reaction conditions that can be used as a starting point for your experiments.
| Parameter | Recommended Range/Value | Rationale & Considerations |
| Temperature | Room Temperature to Reflux | Higher temperatures often increase reaction rates but can also lead to more side products. Optimization is key.[4] |
| Solvent | Ethanol, Methanol, Ethanol/Water | Solvent polarity affects reactant solubility and reaction kinetics. Green chemistry approaches favor ethanol/water mixtures.[3][6] |
| Reaction Time | 30 minutes to several hours | Monitor by TLC to determine when the starting material is consumed. Microwave synthesis can significantly reduce this time.[10][17] |
| Reactant Ratio (α-haloketone:thioamide) | 1:1 to 1:1.5 | A slight excess of the thioamide can sometimes drive the reaction to completion. |
| Catalyst Loading (if applicable) | Varies (e.g., 5 mg for nano-NiFe2O4) | The optimal catalyst loading should be determined experimentally to balance reaction rate and cost.[6] |
References
- A Review on the Synthetic Approaches for the Synthesis of Thiazole Deriv
- Troubleshooting low yield in the synthesis of thiazole compounds. Benchchem.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH.
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applic
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
- Hantzsch Thiazole Synthesis. SynArchive.
- optimization of reaction conditions for triazole-thiol synthesis. Benchchem.
- Thiazole synthesis. Organic Chemistry Portal.
- Thiazole. Wikipedia.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applic
- Optimization of the reaction conditions a.
- Synthesis, Spectroscopic, and Thermal Characterization of Thiazole Metal Complexes: Biological Activity Studies. Taylor & Francis Online.
- New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- Troubleshooting low yields in Hantzsch thiazole synthesis. Benchchem.
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- Mechanism of Hantzsch Thiazole Synthesis.
- Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- General Synthetic Methods for Thiazole and Thiazolium Salts.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
- Thiazole formation through a modified Gewald reaction. PMC - NIH.
- Thiazole formation through a modified Gewald reaction. Beilstein Journals.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
- Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Refinement of protocols for synthesizing thiadiazole analogues. Benchchem.
- Recent Development in the Synthesis of Thiazoles. Bentham Science Publisher.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - PubMed Central - NIH.
- Hantzsch thiazole synthesis - labor
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
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- 17. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Solubility of Thiazole-Based Compounds
Welcome to the technical support center dedicated to addressing the solubility challenges of thiazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this important class of molecules. Thiazole derivatives are integral to numerous therapeutic areas, including oncology, infectious diseases, and inflammation. However, their often-hydrophobic nature and rigid ring structure can lead to poor aqueous solubility, creating significant hurdles in experimental assays and preclinical development.[1]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges. The information herein is grounded in established scientific principles and supported by peer-reviewed literature to ensure both technical accuracy and practical utility.
I. Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering probable causes and actionable solutions.
Problem 1: My thiazole compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.
-
Probable Cause: This is a classic case of a compound "crashing out" of solution. While many thiazole derivatives are soluble in 100% DMSO, the dramatic shift in solvent polarity upon dilution into an aqueous medium can drastically reduce their solubility.[2] The final concentration of DMSO in your assay may be insufficient to keep the compound dissolved.
-
Immediate Solutions & Protocol:
-
Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific cell line or assay that maintains compound solubility. Most cell lines can tolerate up to 0.5% DMSO, with some robust lines tolerating up to 1%.[2] Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent abrupt precipitation.
-
Gentle Warming and Sonication: After dilution, gently warm the solution (e.g., in a 37°C water bath) and sonicate for a few minutes. This can help to redissolve small precipitates, but be cautious as excessive heat can degrade some compounds.
-
Problem 2: I'm observing inconsistent results in my biological assays, even with the same batch of my thiazole compound.
-
Probable Cause: Inconsistent results are often symptomatic of underlying solubility and stability issues. The actual concentration of the dissolved, active compound may vary between experiments due to incomplete initial dissolution or precipitation over the course of the experiment. Some heterocyclic compounds can also be unstable in certain solvents or at specific pH values.
-
Solutions for Improved Reproducibility:
-
Ensure Complete Dissolution of Stock: Visually inspect your stock solution to confirm that all solid material has dissolved. If necessary, use gentle warming or sonication. For quantitative studies, it is advisable to filter the stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Prepare Fresh Dilutions: Whenever feasible, prepare fresh dilutions of your compound from the stock solution immediately before each experiment. This minimizes the risk of compound degradation or precipitation over time.
-
Evaluate Compound Stability: If you suspect instability, you can assess it by preparing your final dilution and measuring the concentration of the compound at different time points using a suitable analytical method like HPLC.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the solubility of thiazole-based compounds.
Q1: Why are many thiazole-based compounds poorly soluble in water?
A1: The thiazole ring itself is a planar, aromatic heterocycle.[1] The presence of both sulfur and nitrogen atoms provides some polarity. However, many biologically active thiazole derivatives are extensively substituted with lipophilic (hydrophobic) groups to enhance their interaction with protein targets.[3] These bulky, non-polar substituents, combined with the rigid nature of the thiazole core, often lead to a molecular structure with low affinity for water and a stable crystal lattice that is difficult to disrupt, resulting in poor aqueous solubility.
Q2: What are the primary strategies I should consider to improve the solubility of my thiazole compound for preclinical development?
A2: There are several effective strategies, which can be broadly categorized into chemical modifications and formulation-based approaches. The choice of strategy depends on the physicochemical properties of your specific compound, the desired route of administration, and the stage of development.
-
Chemical Modifications:
-
Salt Formation: If your thiazole derivative has an ionizable group (an acidic or basic center), forming a salt is often the most effective way to significantly increase aqueous solubility. This involves reacting the compound with a suitable acid or base to create a more polar, charged species.
-
Prodrugs: A prodrug is a bioreversible, inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.[4] By attaching a highly soluble promoiety (e.g., a phosphate, amino acid, or polyethylene glycol chain), the overall solubility of the compound can be dramatically improved.
-
-
Formulation Strategies:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds. Common co-solvents for in vivo studies include PEG400, propylene glycol, and ethanol.[5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many thiazole derivatives, forming an inclusion complex that has enhanced aqueous solubility.[6]
-
Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid, hydrophilic matrix (often a polymer like PVP or PEG).[7] This can increase the dissolution rate and apparent solubility by presenting the drug in an amorphous, higher-energy state.
-
Q3: Can pH be used to improve the solubility of my thiazole compound?
A3: Yes, if your thiazole derivative contains an ionizable functional group. The solubility of such compounds is pH-dependent. For a basic thiazole compound, decreasing the pH below its pKa will lead to protonation and the formation of a more soluble cationic species. Conversely, for an acidic thiazole compound, increasing the pH above its pKa will result in deprotonation and the formation of a more soluble anionic species. It is crucial to determine the pKa of your compound to leverage this strategy effectively. Thiabendazole, for instance, shows increased solubility in dilute acid.[8][9]
III. Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key solubility enhancement techniques.
Protocol 1: Cyclodextrin Complexation for Enhanced Aqueous Solubility
This protocol is based on a successful strategy to enhance the solubility of a thiazolyl hydrazone derivative.[10]
Objective: To prepare and evaluate a cyclodextrin inclusion complex of a poorly soluble thiazole-based compound.
Materials:
-
Thiazole compound of interest
-
2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Orbital shaker
-
0.45 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Solubility Study (Higuchi and Connors Method): a. Prepare a series of aqueous solutions with increasing concentrations of 2-HP-β-CD (e.g., 0, 2, 4, 6, 8, 10% w/v). b. Add an excess amount of the thiazole compound to each cyclodextrin solution in separate vials. c. Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached. d. After equilibration, centrifuge the samples to pellet the undissolved compound. e. Filter the supernatant through a 0.45 µm syringe filter. f. Quantify the concentration of the dissolved thiazole compound in each filtered sample using a validated analytical method. g. Plot the concentration of the dissolved thiazole compound against the concentration of 2-HP-β-CD. A linear relationship indicates the formation of a 1:1 complex.
-
Preparation of the Solid Inclusion Complex (Kneading Method): a. Weigh out the thiazole compound and 2-HP-β-CD in a 1:1 molar ratio. b. Place the powders in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste. c. Knead the paste thoroughly for 45-60 minutes. d. Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. e. Pulverize the dried complex into a fine powder.
-
Evaluation of the Complex: a. Determine the aqueous solubility of the prepared solid complex and compare it to that of the pure thiazole compound. b. Characterize the solid complex using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.
Case Study Example: The solubility of the antifungal thiazolyl hydrazone derivative, 2-[2-(cyclohexylmethylene)hydrazinyl)]-4-phenylthiazole (RN104), was increased 18-fold using 2-HP-β-CD.[10]
Protocol 2: Preparation of a Prodrug with Enhanced Solubility
This protocol provides a conceptual framework for a prodrug strategy, inspired by successful approaches for related heterocyclic compounds.[11]
Objective: To synthesize a water-soluble prodrug of a thiazole compound containing a suitable functional group (e.g., a hydroxyl or secondary amine).
Conceptual Workflow:
-
Promoieity Selection: Choose a highly soluble, bioreversible promoiety. For a hydroxyl group, a phosphate ester is a common choice as it is highly water-soluble and can be cleaved in vivo by phosphatases. For a secondary amine, an N-acyloxymethyl group can be introduced.
-
Synthesis: a. Protect any other reactive functional groups on the thiazole compound if necessary. b. React the hydroxyl or amine group of the thiazole derivative with an activated form of the promoiety. For example, a hydroxyl group can be phosphorylated using a phosphorylating agent like phosphorus oxychloride. An N-acyloxymethyl prodrug can be synthesized by reacting the amine with an acyloxymethyl halide. c. Deprotect the molecule if necessary and purify the final prodrug, typically by chromatography or recrystallization.
-
Evaluation: a. Solubility Measurement: Quantitatively determine the aqueous solubility of the prodrug and compare it to the parent compound. b. Stability Studies: Evaluate the chemical stability of the prodrug at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate its transit through the gastrointestinal tract and its stability in blood. c. Bioconversion Studies: Incubate the prodrug in plasma (e.g., human, rat) and liver homogenates to confirm its conversion back to the active parent drug and to determine the rate of conversion.
Case Study Example: While not a thiazole, a prodrug of the poorly soluble drug thiabendazole, an N-(4-amino-methylbenzoyl)oxymethyl derivative, demonstrated a 300-fold increase in water solubility.[11] This highlights the significant potential of the prodrug approach.
IV. Data Summary & Visualization
Table 1: Comparison of Solubility Enhancement Strategies for Thiazole and Related Compounds
| Strategy | Compound Type | Enhancement Factor | Key Considerations | Reference |
| Cyclodextrin Complexation | Thiazolyl hydrazone derivative | 18-fold with 2-HP-β-CD | Choice of cyclodextrin is critical; requires optimization. | [10] |
| Prodrug Approach | Thiabendazole (related heterocycle) | 300-fold | Requires a suitable functional group for derivatization; bioconversion must be confirmed. | [11] |
| pH Adjustment | Ionizable basic compounds | pH-dependent; can be significant | Only applicable to ionizable compounds; risk of precipitation if pH changes. | [8][9] |
| Co-solvents | General for hydrophobic compounds | Variable | Potential for toxicity of the co-solvent in vivo. | [5] |
Diagrams
Workflow for Selecting a Solubility Enhancement Strategy
Caption: A decision-making workflow for selecting an appropriate strategy to enhance the solubility of a thiazole-based compound.
Mechanism of Cyclodextrin Complexation
Caption: Encapsulation of a hydrophobic thiazole compound within a cyclodextrin's cavity to form a water-soluble inclusion complex.
V. References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., Foroumadi, A., & Fassihi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 893. [Link]
-
Ilievska, B., Martinovska, A., Bozinov, H., Trajkovska, M., & Stefova, M. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5589. [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(3), 304-339. [Link]
-
Al-Ostath, A., Al-Assar, Z., Ghattas, M. A., Al-Ktaifani, M., & Al-Ijel, H. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC advances, 13(47), 33150-33171. [Link]
-
Hassan, A. S., El-Naggar, A. M., Ali, O. M., & Abd-Elrahman, H. I. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS omega, 7(37), 33386-33403. [Link]
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Goud, V. K., Kumar, S., & Kumar, N. (2021). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation, 11(4), 415. [Link]
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
-
Kumar, R., & Singh, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9-s), 143-154. [Link]
-
Hassan, A. S., El-Naggar, A. M., Ali, O. M., & Abd-Elrahman, H. I. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33386–33403. [Link]
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Solanki, S. S. (2016). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics, 10(3). [Link]
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Journal of Pharmaceutical Sciences and Research. (2024). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. [Link]
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Altarugio, L. M., et al. (2021). Improving the solubility of an antifungal thiazolyl hydrazone derivative by cyclodextrin complexation. European Journal of Pharmaceutical Sciences, 156, 105575. [Link]
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Bundgaard, H., & Nielsen, N. M. (1989). Prodrugs of thiabendazole with increased water-solubility. Acta pharmaceutica Nordica, 1(4), 185-192. [Link]
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Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 893. [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Suenaga, S., et al. (2024). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 21(9), 4524-4540. [Link]
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Bîcu, E., et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 11(2), 349. [Link]
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Zhang, Y., et al. (2024). Scalable Construction of Amide-Functionalized Covalent Organic Frameworks for Targeted Trapping of Palladium. Langmuir. [Link]
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ResearchGate. (2022). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]
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Jelić, D., & Amidžić, R. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3843. [Link]
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Münzenberg, J., & Möller, S. (2017). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 9(2), 16. [Link]
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Jelić, D., & Amidžić, R. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3843. [Link]
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de Souza, T. B., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Medicinal Chemistry Research, 27(6), 1649-1658. [Link]
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Heimbach, T., Fleisher, D., & Kaddoumi, A. (2007). Prodrugs for Improved Aqueous Solubility. In Oral Drug Absorption (pp. 231-256). Springer, New York, NY. [Link]
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Wikipedia. (2024). Thiazole. [Link]
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Solanki, S. S. (2017). Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. Asian Journal of Pharmaceutics (AJP), 10(03). [Link]
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ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2024). FORMULATION AND EVALUATION OF SOLID DISPERSION TABLET CONTAINING TINIDAZOLE. [Link]
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KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
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Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert opinion on drug discovery, 13(10), 921-933. [Link]
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Technical Support Center: Troubleshooting Low Bioactivity in Novel Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel thiazole derivatives. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] However, the journey from a promising chemical structure to a biologically active compound is often fraught with challenges, a common one being unexpectedly low bioactivity.
This guide is designed to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind experimental outcomes and provide structured, self-validating protocols to help you diagnose and resolve issues with your thiazole derivatives.
Frequently Asked Questions (FAQs)
Section 1: The Compound Itself - Purity, Integrity, and Solubility
Q1: My novel thiazole derivative shows excellent predicted binding in silico, but has no activity in my cell-based assay. What are the most likely initial causes?
A1: This is a classic and often perplexing issue in early-stage drug discovery. A strong correlation in silico that vanishes in vitro strongly suggests that factors beyond simple target engagement are at play. Before questioning the biological hypothesis, it is critical to rigorously validate the compound itself and the assay conditions. The investigation should begin with two primary areas: Compound & Physicochemical Properties and Assay-Related Artifacts .
Q2: How do I definitively confirm the identity and purity of my synthesized thiazole derivative?
A2: It is essential to ensure you are testing the molecule you intended to synthesize. Impurities from the synthesis or degradation products can interfere with the assay or even exhibit opposing biological effects.[3]
-
Identity Confirmation: The definitive structure of your final product must be confirmed using a combination of spectroscopic techniques. This includes:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of your compound.[3]
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity. For reliable biological data, a purity level of >95% is strongly recommended.
Q3: I've confirmed my compound is pure and structurally correct, but the activity is still low. Could solubility be the problem?
A3: Absolutely. Poor aqueous solubility is one of the most common reasons for low bioactivity in in vitro assays.[3][4] If a compound precipitates in the assay medium, its effective concentration is significantly lower than the nominal concentration, leading to artificially low or non-existent activity.[3]
-
Visual Inspection: First, visually inspect your assay plates for any signs of compound precipitation, such as cloudiness or solid particles.[3]
-
Solubility Measurement: It is crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using.[3][5] A target solubility of >60 µg/mL is a good goal for drug discovery compounds.[5]
Q4: My thiazole derivative has poor aqueous solubility. What are some effective strategies to improve it for in vitro testing?
A4: Improving solubility is key to getting a reliable measure of your compound's intrinsic activity. Here are several approaches, summarized in the table below:
| Strategy | Mechanism | Considerations & Best Practices |
| Co-solvents (e.g., DMSO, Ethanol) | Increases the polarity of the bulk solvent, aiding the dissolution of lipophilic compounds. | Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts in the assay. Always run a vehicle control with the same solvent concentration. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility by converting the molecule to its more soluble salt form. | This is only effective if your compound has an ionizable group (e.g., an amine or carboxylic acid). Ensure the pH change does not negatively impact your assay's biological components (cells, enzymes). |
| Use of Surfactants (e.g., Tween-20) | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media. | Can interfere with some biological assays, particularly those involving protein-protein interactions or membrane integrity. Use with caution and at the lowest effective concentration. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, increasing their solubility. | The complexation can sometimes alter the availability of the compound to its target. The size of the cyclodextrin must be appropriate for the size of your thiazole derivative. |
Section 2: The Biological Assay - Interference and Cellular Factors
Q5: My compound is pure and soluble, yet the bioactivity remains low. What aspects of the in vitro assay should I troubleshoot?
A5: At this stage, the focus shifts to potential interactions between your compound and the assay components, as well as cellular factors that might be preventing your compound from reaching its target.
-
Assay Interference: Some compounds can interfere with the assay technology itself. For example, in fluorescence-based assays, a compound might be autofluorescent or quench the signal, leading to false negatives.[6]
-
Non-specific Reactivity: Thiol reactivity is a common source of non-specific bioactivity and assay interference.[6]
-
Cell Permeability: For intracellular targets, if your compound cannot cross the cell membrane, it will not be active, regardless of its potency against the isolated target.[7][8][9]
-
Metabolic Instability: Cells can metabolize your compound into inactive forms. The thiazole ring itself is generally stable, but certain functional groups can be liabilities. Drugs containing thiazole groups are known to sometimes generate reactive metabolites catalyzed by cytochrome P450s (CYPs).[10]
Q6: How can I determine if my thiazole derivative is permeable to cells?
A6: Assessing cell permeability is a critical step. The Caco-2 cell permeability assay is a widely used and accepted model for predicting human intestinal drug absorption.[7][8][11][12] This assay measures the rate of transport of a compound across a monolayer of Caco-2 cells.
-
Apparent Permeability (Papp): The output of this assay is the apparent permeability coefficient (Papp).
-
Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s
-
High Permeability: Papp ≥ 1.0 x 10⁻⁶ cm/s[11]
-
Q7: What if my compound is a substrate for efflux pumps?
A7: Efflux pumps, such as P-glycoprotein (P-gp), are transporters on the cell membrane that actively pump foreign substances out of the cell. If your compound is a substrate for these pumps, its intracellular concentration will be kept low, resulting in poor activity. A bi-directional Caco-2 assay can determine this.[9][12]
-
Efflux Ratio (ER): The ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER > 2 is generally considered an indication of active efflux.
Section 3: Structure-Activity Relationship (SAR) and Advanced Strategies
Q8: I've ruled out solubility, permeability, and assay artifacts. Could the structure of my thiazole derivative itself be the issue?
A8: Yes. The specific substituents on the thiazole ring have a profound impact on its biological activity. This is the basis of the Structure-Activity Relationship (SAR).[1][13][14] For example, SAR studies have shown that:
-
The presence of a hydroxyl group on a benzene ring attached to the thiazole can enhance anticancer activity, while a fluorine group can decrease it.[1]
-
In some series, methoxy groups lead to higher activity than halogen groups.[1]
-
Hydrophobic and steric parameters are often critical for activity.[13]
It may be necessary to synthesize a small library of analogues to explore the SAR and identify substituents that enhance bioactivity.
Q9: Are there any advanced strategies I can use if my compound has fundamentally poor properties?
A9: If your core thiazole scaffold has high target affinity but is plagued by poor solubility or permeability, a prodrug strategy can be a powerful approach.[15][16][17] A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug.[15][16] This is often used to:
-
Improve Solubility: Attaching a polar, water-soluble moiety (like a phosphate group) can dramatically increase aqueous solubility.[17][18]
-
Enhance Permeability: Masking polar functional groups with lipophilic promoieties can improve absorption across biological membranes.[19]
Troubleshooting Workflows and Protocols
Workflow 1: Systematic Troubleshooting of Low Bioactivity
This workflow provides a logical decision tree for diagnosing the root cause of low bioactivity.
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- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. pharmaron.com [pharmaron.com]
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- 13. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
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- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. semanticscholar.org [semanticscholar.org]
Technical Support Center: Refining Polymer-Supported 2-Aminothiazole Synthesis
Welcome to the technical support center for polymer-supported 2-aminothiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging solid-phase methodologies to construct 2-aminothiazole libraries. As pioneers in this field, we understand that while polymer-supported synthesis offers immense advantages in purification and throughput, it also presents unique challenges.[1][2] This resource is built from field-proven insights to help you troubleshoot common issues, optimize your protocols, and ultimately accelerate your discovery pipeline.
Here, we move beyond simple step-by-step instructions. We delve into the causality behind experimental choices, providing you with the robust, self-validating knowledge required for success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most frequent issues encountered during the solid-phase synthesis of 2-aminothiazoles. Each problem is presented in a question-and-answer format to provide direct and actionable solutions.
Diagram: Troubleshooting Workflow
Below is a logical workflow to diagnose and resolve common synthesis problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: I'm getting very low or no final product yield after cleavage. What are the likely causes?
A1: Low yield is a multifaceted problem that can originate at several stages of the synthesis. Let's break down the primary checkpoints:
-
Potential Cause 1: Inefficient Initial Loading.
-
The Logic: The entire synthesis capacity is dictated by the loading of the first building block or the functionalization of the resin (e.g., conversion of an amine resin to a thiourea). If this step is inefficient, all subsequent steps will inherently produce a low yield.
-
Suggested Solution:
-
Quantify Loading: Before proceeding with the synthesis, always quantify the loading of your functionalized resin. This can be done by cleaving the linker from a small, known weight of resin and analyzing the cleaved product via UV-Vis spectroscopy or by using a colorimetric assay like the picric acid test for amine resins.
-
Optimize Coupling: For attaching the first amino acid or functional group, ensure you are using an appropriate excess of reagents (typically 3-5 equivalents) and a proven coupling agent combination (e.g., DIC/HOBt). Allow sufficient reaction time (4-24 hours).[3]
-
-
-
Potential Cause 2: Incomplete Thiourea Formation.
-
The Logic: The core of the 2-aminothiazole is formed from a resin-bound thiourea. If the conversion of the resin-bound amine to thiourea using a reagent like Fmoc-NCS is incomplete, the subsequent cyclization step will fail.[4]
-
Suggested Solution:
-
Monitor the Reaction: Use an on-bead analytical technique to confirm the disappearance of the starting amine. The Kaiser test (for primary amines) is excellent for this. A negative Kaiser test (beads remain colorless) indicates a complete reaction.
-
Drive the Reaction to Completion: Use a slight excess of the isothiocyanate reagent and extend the reaction time if necessary. Ensure your solvent (e.g., DMF) is anhydrous.
-
-
-
Potential Cause 3: Inefficient Hantzsch Cyclization.
-
The Logic: The cyclization step, where the resin-bound thiourea reacts with an α-haloketone, is the key ring-forming step. This reaction can be sensitive to steric hindrance, temperature, and reagent stability.[5][6]
-
Suggested Solution:
-
Temperature Screening: Many of these reactions require heating (50-80 °C) to proceed efficiently.[5][7] If you are running the reaction at room temperature, try gentle heating. Microwave irradiation can also drastically reduce reaction times and improve yields.[4]
-
Reagent Quality: Ensure your α-haloketone is pure and not degraded. These reagents can be lachrymatory and unstable over time. It's often best to use freshly prepared or recently purchased material.
-
Test Cleavage: Before committing your entire batch of resin, take a small sample (5-10 mg), perform the cleavage, and analyze the supernatant by LC-MS to confirm the presence of the desired product. This "scouting" step can save significant time and resources.
-
-
Q2: My final product is impure. How can I identify and prevent the formation of byproducts?
A2: Product impurity in solid-phase synthesis often stems from incomplete reactions or side reactions during cleavage.
-
Potential Cause 1: Deletion Sequences.
-
The Logic: If a coupling or cyclization step does not go to completion, a portion of the resin will not have the correct molecule attached. This leads to a mixture of the desired product and "deletion" sequences (molecules missing one or more building blocks) after cleavage.
-
Suggested Solution:
-
Capping: After the coupling step (e.g., thiourea formation), treat the resin with a highly reactive, sterically small acylating agent like acetic anhydride. This will permanently block any unreacted amines, preventing them from reacting in subsequent steps. The resulting capped sequences are typically easy to separate during final purification.
-
On-Bead Monitoring: As mentioned before, use qualitative tests (Kaiser test) or spectroscopic methods (on-bead FT-IR) to ensure each step reaches completion before proceeding to the next.[8][9]
-
-
-
Potential Cause 2: Side Reactions During Cleavage.
-
The Logic: The final cleavage step, typically using strong acid like trifluoroacetic acid (TFA), generates highly reactive carbocations from the resin linker and any side-chain protecting groups. These cations can re-attach to electron-rich residues in your product (like tryptophan or methionine), leading to undesired modifications.
-
Suggested Solution:
-
Use Scavengers: Always use a "cleavage cocktail" containing TFA and scavengers to trap these reactive cations. The choice of scavenger depends on the specific amino acids or functional groups in your molecule.[10]
-
Optimize Cocktail Composition: A common and effective non-odorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v). TIS is an excellent carbocation scavenger, and water helps suppress side reactions. For particularly sensitive compounds, more complex cocktails may be necessary.[11]
-
-
| Cleavage Cocktail | Composition (v/v/w) | Primary Use Case |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | "Odorless" general-purpose cocktail, good for trityl groups.[10][11] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Classic cocktail for complex peptides with Cys, Met, Trp.[11] |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | Excellent for most sequences, especially those with Arg(Pbf) and Trp(Boc). |
Q3: How do I know if my on-bead reaction has gone to completion?
A3: This is a critical question in solid-phase synthesis, as you cannot simply run a TLC of the reaction mixture.
-
Answer: You must rely on on-bead analytical methods or analysis of a cleaved sub-sample.
-
Qualitative Colorimetric Tests: These are fast and easy. The Kaiser test is used to detect free primary amines (positive = blue beads). It's essential after deprotection steps and to confirm completion of amine acylation/sulfonylation.
-
On-Bead FT-IR: This technique allows you to directly monitor the appearance or disappearance of key functional groups on the resin.[9][12] For example, when forming a thiourea from an isothiocyanate, you can monitor the disappearance of the characteristic isothiocyanate peak (~2100 cm⁻¹).[12]
-
LC-MS Analysis of a Cleaved Sample: This is the most definitive method. A small amount of resin is removed, dried, and subjected to the final cleavage conditions. The resulting solution is then analyzed by LC-MS to confirm the mass of the resin-bound intermediate.[13] This confirms that the previous step was successful before you proceed with the bulk of your material.
-
Frequently Asked Questions (FAQs)
Q1: Which solid support should I choose for my 2-aminothiazole synthesis?
A1: The choice of resin is dictated by the desired functionality at the C-terminus of your final product and the overall synthetic strategy.
| Resin Type | Linker Type | Cleavage Condition | Typical Final Product |
| Merrifield Resin | Chloromethyl | Harsh (e.g., HF) or specific nucleophiles | Attachment point for further derivatization.[7][8] |
| Wang Resin | p-alkoxybenzyl alcohol | Moderate TFA (e.g., 50-95%) | Carboxylic acid at the point of attachment.[7] |
| Rink Amide Resin | Acid-labile FMOC-protected amine | Mild TFA (e.g., 10-50%) | C-terminal primary amide.[4] |
| 2-Chlorotrityl Chloride Resin | Highly acid-labile trityl | Very Mild Acid (e.g., 1% TFA) | Fully protected fragments or carboxylic acids. |
For generating libraries of 2-aminothiazoles where the thiazole itself is the core scaffold, resins like Rink Amide are common starting points, as they allow for the initial attachment of an amino acid from which the thiourea is derived.[4]
Q2: What is the general synthetic workflow for this chemistry?
A2: The most common approach follows a sequence of resin functionalization, cyclization, and cleavage.
Diagram: General Synthesis Workflow
Caption: General workflow for polymer-supported 2-aminothiazole synthesis.
Q3: Can this method be used for creating large compound libraries?
A3: Absolutely. This is one of the primary strengths of the polymer-supported approach.[1] The simplified workup—which consists of simply filtering and washing the resin after each step—eliminates the need for traditional aqueous extractions or column chromatography between steps. This makes the process highly amenable to parallel synthesis formats using multi-well reaction blocks or automated synthesizers, enabling the rapid generation of dozens or hundreds of analogues.[8]
Key Experimental Protocol: Synthesis on Rink Amide Resin
This protocol provides a representative example for the synthesis of a 2-aminothiazole derivative starting from Rink Amide MBHA resin.
Objective: To synthesize a 2-aminothiazole where the point of diversity is derived from the α-bromoketone.
-
Resin Preparation and Swelling:
-
Place Rink Amide MBHA resin (1.0 g, ~0.5 mmol/g loading) in a fritted reaction vessel.
-
Wash the resin with N,N-Dimethylformamide (DMF, 3 x 10 mL), Dichloromethane (DCM, 3 x 10 mL), and finally DMF (3 x 10 mL).
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF. Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate gently for 5 minutes. Drain.
-
Add a fresh 10 mL portion of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Confirm deprotection with a positive Kaiser test.
-
-
Thiourea Formation:
-
Dissolve 1-isothiocyanato-4-methylbenzene (p-tolyl isothiocyanate, 3 equiv.) in anhydrous DMF.
-
Add this solution to the resin. Agitate at room temperature for 4 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Perform a Kaiser test to confirm the complete consumption of the primary amine (should be negative).
-
-
Hantzsch Thiazole Cyclization:
-
Dissolve 2-bromo-1-phenylethan-1-one (α-bromoacetophenone, 3 equiv.) in DMF.
-
Add the solution to the resin.
-
Heat the reaction vessel to 60 °C and agitate for 6 hours.
-
Cool to room temperature. Wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Dry the resin under high vacuum for at least 1 hour.
-
-
Cleavage and Product Isolation:
-
Swell the dried resin in a small amount of DCM.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Use 10 mL per gram of starting resin.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (2 x 1 mL).
-
Combine the filtrates and concentrate the volume by ~80% using a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated filtrate dropwise to a stirred flask of cold diethyl ether (50 mL).
-
Collect the solid precipitate by filtration or centrifugation. Wash with cold ether.
-
Dry the crude product and analyze by LC-MS and NMR. Purify further by preparative HPLC if necessary.
-
References
-
Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. [Link]
-
Ley, S. V., Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., ... & Storer, R. I. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. [Link]
-
Morin, S., & Fiori, K. W. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]
-
Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. [Link]
-
Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. AGRIS, Food and Agriculture Organization of the United Nations. [Link]
-
Patil, R. V., Chavan, J. U., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. SciSpace. [Link]
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Lee, J., Ghang, Y. J., & Lee, Y. S. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules, 30(2), 430. [Link]
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S-PACT. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. [Link]
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Scicinski, J. J., Flook, K., & Brandeis, E. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2125. [Link]
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Lee, J., Ghang, Y. J., & Lee, Y. S. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. ResearchGate. [Link]
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Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
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Popiolek, L., & Kosikowska, U. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1433. [Link]
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Popiolek, L., & Kosikowska, U. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
-
Mourtas, S., Arsenou, V., Gatos, D., & Barlos, K. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5364. [Link]
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Arya, P., & Chou, C. Y. (2001). A Novel Solid-Phase Approach to 2,4-Diaminothiazoles. Organic Letters, 3(10), 1503-1506. [Link]
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Aouad, M. R., Bardaweel, S. K., Al-Deyab, S. S., & Messali, M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 125. [Link]
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Mourtas, S., Arsenou, V., Gatos, D., & Barlos, K. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. [Link]
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Technical Support Center: Optimizing the Antimicrobial Potency of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 4-Ethyl-5-methyl-1,3-thiazol-2-amine analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, screening, and evaluation of these promising antimicrobial compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial hurdles in the experimental workflow.
Q1: My synthesized this compound analog shows poor solubility in aqueous media for biological assays. What are the best practices for solubilization?
A1: Poor aqueous solubility is a common characteristic of thiazole derivatives due to their often non-polar nature.[1] The initial and most direct approach is the use of a co-solvent.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are standard choices for creating high-concentration stock solutions (e.g., 10-30 mM).[1] These stock solutions can then be diluted into your aqueous assay medium.
-
Critical Consideration: It is imperative to maintain a low final concentration of the co-solvent in your assay, typically below 0.5% (v/v), as higher concentrations can induce cellular stress or interfere with the assay results.[1]
-
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of your compound in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO or ethanol to reach your target stock concentration.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid this process.[1]
-
-
Advanced Strategies: If co-solvents are not viable due to assay interference, consider advanced solubilization techniques such as the use of surfactants to form micelles that can encapsulate your hydrophobic compound.[1]
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for my thiazole analogs. What are the likely causes?
A2: Inconsistent MIC values are a frequent challenge in antimicrobial susceptibility testing. The issue can often be traced back to several key experimental variables.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Ensure you are consistently preparing your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then diluting it to the final desired concentration in the test wells (e.g., 5 x 10⁵ CFU/mL).[2]
-
Compound Stability: Thiazole rings can be susceptible to degradation under certain conditions. Assess the stability of your compounds in the assay medium over the incubation period. This can be done by pre-incubating the compound in the medium for the duration of the assay and then testing its activity.
-
Media Components: The composition of your growth medium can significantly impact the activity of your compounds. Cations, pH, and protein content can all interact with your test agent. It is crucial to use standardized media, such as Mueller-Hinton Broth, for susceptibility testing to ensure reproducibility.[3]
-
Plate Reading: Visual determination of growth inhibition can be subjective. The use of a spectrophotometer to measure optical density can provide a more quantitative and reproducible endpoint. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.[2][4]
Q3: My lead compound is showing significant cytotoxicity in preliminary mammalian cell line assays. What are my next steps?
A3: High cytotoxicity is a major hurdle in drug development.[5] A tiered approach to assessing and mitigating this is recommended.
-
Determine the Therapeutic Index (TI): The first step is to quantify the relationship between efficacy and toxicity. The TI is the ratio of the cytotoxic concentration (e.g., IC50) to the effective concentration (e.g., MIC). A higher TI is desirable.
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure of your lead compound to identify the moieties contributing to cytotoxicity. Often, subtle changes can dissociate antimicrobial activity from toxicity. For example, altering substituents on the thiazole ring can modulate biological activity.[6][7]
-
Mechanism of Cytotoxicity: Investigate the mode of cell death induced by your compound. Assays for apoptosis (e.g., Caspase-Glo® 3/7) and necrosis (e.g., LDH release) can provide valuable insights.[8][9] Understanding the mechanism can guide the redesign of the molecule to be less harmful to mammalian cells.
II. Troubleshooting Guides
This section provides structured guidance for resolving specific experimental problems.
Guide 1: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing (AST) Results
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No zone of inhibition in disk diffusion assays | 1. Compound did not diffuse through the agar. 2. Compound is inactive against the test organism. 3. Incorrect inoculum density. | 1. Check the solubility of the compound in the solvent used for disk preparation. Consider alternative solvents. 2. Confirm activity using a broth microdilution assay, which is not dependent on diffusion.[3] 3. Ensure the inoculum is standardized to a 0.5 McFarland standard.[10] |
| "Skipped wells" in broth microdilution (growth in higher concentration wells, no growth in lower) | 1. Contamination of the well. 2. Compound precipitation at higher concentrations. 3. Paradoxical growth effect (Eagle effect). | 1. Repeat the assay with strict aseptic technique. 2. Visually inspect the wells for precipitation before and after incubation. If precipitation is observed, re-evaluate the solubilization strategy. 3. Perform time-kill assays to investigate the bactericidal vs. bacteriostatic nature of the compound at different concentrations. |
| MIC values are consistently higher than expected based on literature. | 1. Degraded compound stock. 2. Resistant bacterial strain. 3. Variation in experimental protocol from the literature. | 1. Prepare a fresh stock solution of the compound. 2. Verify the identity and susceptibility profile of your bacterial strain. 3. Carefully compare your protocol (media, inoculum size, incubation time) with the cited literature and standardize accordingly.[4] |
Guide 2: Addressing Challenges in Cytotoxicity Assays
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| High background in MTT/XTT assays | 1. Contamination of cell culture. 2. Interference of the compound with the tetrazolium dye. | 1. Test for microbial contamination. 2. Run a control with the compound in cell-free media to see if it directly reduces the dye. If so, consider an alternative viability assay (e.g., CellTiter-Glo®). |
| Inconsistent IC50 values | 1. Variation in cell seeding density. 2. Cells are in different growth phases. 3. Instability of the compound in the culture medium. | 1. Ensure a uniform and consistent number of cells are seeded in each well.[8] 2. Use cells from the same passage number and ensure they are in the logarithmic growth phase. 3. Assess compound stability in the culture medium over the assay duration. |
| Compound appears cytotoxic but does not induce markers of apoptosis or necrosis. | 1. The compound may be cytostatic (inhibiting cell proliferation) rather than cytotoxic. 2. The mechanism of cell death is not apoptosis or necrosis. | 1. Perform a cell proliferation assay (e.g., using CFSE or BrdU incorporation). 2. Investigate other cell death pathways, such as autophagy or ferroptosis. |
III. Key Experimental Protocols
This section provides detailed, step-by-step methodologies for core experiments.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a widely accepted method for determining the MIC of an antimicrobial agent.[2]
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[2]
-
Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][8]
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole analog in the culture medium.
-
After 24 hours, replace the old medium with 100 µL of the diluted compounds.
-
Include untreated cells (negative control) and medium only (blank).
-
-
MTT Addition and Incubation:
-
After the desired exposure time (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IV. Visualizing Experimental Workflows
Diagram 1: General Workflow for Synthesis and Initial Screening
Caption: A flowchart illustrating the synthesis, purification, and initial antimicrobial and cytotoxicity screening of thiazole analogs.
Diagram 2: Troubleshooting Inconsistent MIC Results
Caption: A decision tree for troubleshooting and resolving inconsistent Minimum Inhibitory Concentration (MIC) results.
V. References
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 18, 2026, from [Link]
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Disk Diffusion Susceptibility Test Troubleshooting Guide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved January 18, 2026, from [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole derivatives as DNA gyrase inhibitors. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Susceptibility Testing Challenges. (2016). American Association for Clinical Chemistry. Retrieved January 18, 2026, from [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. (2016). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (n.d.). Oxford Academic. Retrieved January 18, 2026, from [Link]
-
Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal. Retrieved January 18, 2026, from [Link]
-
Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
Minimum inhibitory concentration (MIC in µg/mL) of thiazole compounds... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
The increase in the MIC values (× MIC) of the newly synthesized... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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"addressing issues of regioselectivity in the synthesis of substituted thiazoles"
Welcome to the technical support center dedicated to addressing the challenges of regioselectivity in the synthesis of substituted thiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of thiazole ring formation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you achieve your desired substitution patterns with higher yields and purity.
Introduction: The Challenge of Regioselectivity in Thiazole Synthesis
The thiazole motif is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains a widely used and robust method for constructing this critical heterocyclic ring.[3][4] It typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[4][5] While seemingly straightforward, the reaction's elegance is often complicated by issues of regioselectivity, particularly when using unsymmetrical starting materials. This guide will dissect the common regiochemical challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental regioselectivity issue in the Hantzsch thiazole synthesis?
A1: The primary regiochemical challenge arises when an unsymmetrical α-haloketone reacts with an N-substituted thiourea. This can potentially lead to the formation of two isomeric products: a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole. The preferred isomer is often dictated by the reaction conditions.[6]
Q2: My Hantzsch synthesis with an N-monosubstituted thiourea is yielding a mixture of isomers. How can I control the regioselectivity?
A2: The regioselectivity in this case is highly dependent on the reaction's pH. In neutral or basic conditions, the reaction typically yields the 2-(N-substituted amino)thiazole as the major product.[6] However, under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole can be favored, sometimes exclusively.[6] To favor the 2-amino isomer, ensure your reaction medium is neutral or slightly basic. Conversely, to obtain the 2-imino isomer, conducting the reaction in a strongly acidic medium, such as 10M-HCl-EtOH, can be effective.[6]
Q3: I am attempting to synthesize a 2,5-disubstituted thiazole and experiencing low yields and significant side product formation. What is the likely cause?
A3: The synthesis of 2,5-disubstituted thiazoles via the Hantzsch method often requires α-haloaldehydes as starting materials. These reagents are notoriously unstable, volatile, and prone to self-polymerization, which can lead to low yields and complex purification.[7]
Q4: Are there alternative methods to the Hantzsch synthesis that offer better regiocontrol?
A4: Yes, several alternative methods have been developed to overcome the limitations of the Hantzsch synthesis.[1][2] For instance, the Cook-Heilborn synthesis allows for the preparation of 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[7][8] Another approach involves the use of α-diazoketones as an alternative to α-haloketones, which can offer a milder and more versatile route to substituted thiazoles.[1][9]
Troubleshooting Guide
Problem 1: Poor Regioselectivity in the Reaction of an Unsymmetrical α-Haloketone with Thiourea
Symptoms:
-
Formation of a mixture of 4- and 5-substituted-2-aminothiazoles.
-
Difficult separation of the resulting isomers.
Causality and Troubleshooting Steps:
The regioselectivity in this reaction is governed by the relative electrophilicity of the two carbon atoms of the α-haloketone. The initial step is an SN2 reaction where the sulfur of the thiourea attacks one of the carbonyl-adjacent carbons.
-
Analyze the Electronic and Steric Effects of the α-Haloketone:
-
Electronic Effects: Electron-withdrawing groups will activate the adjacent carbon for nucleophilic attack.
-
Steric Hindrance: Bulky substituents will hinder the attack on the adjacent carbon. The attack will preferentially occur at the less sterically hindered carbon.
-
-
Modify Reaction Conditions:
-
Solvent: The choice of solvent can influence the reaction pathway. Experiment with a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
-
Consider a Pre-functionalization Strategy: If direct cyclization gives poor selectivity, consider a multi-step approach where the desired connectivity is established before the cyclization step.
Problem 2: Unexpected Isomer Formation with N-Substituted Thioureas
Symptoms:
-
Formation of the 3-substituted 2-imino-2,3-dihydrothiazole instead of the expected 2-(N-substituted amino)thiazole.
Causality and Troubleshooting Steps:
As mentioned in the FAQs, the acidity of the reaction medium is a critical determinant of the regiochemical outcome.
Troubleshooting Workflow for Isomer Control
Sources
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Thiazole Derivatives: A Guide for Researchers
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the thiazole nucleus stands out as a privileged scaffold, forming the backbone of numerous compounds with a broad spectrum of biological activities.[3][4][5] This guide provides a comparative analysis of the antimicrobial activity of various thiazole derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial agents.
The Thiazole Scaffold: A Versatile Core for Antimicrobial Drug Design
Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a fundamental structural motif in a number of clinically approved drugs.[4] Its derivatives have demonstrated a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3][4] The unique physicochemical properties of the thiazole ring, such as its ability to engage in hydrogen bonding and hydrophobic interactions, contribute to its capacity to bind to various biological targets. Furthermore, the thiazole nucleus is readily amenable to chemical modification at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration through the complex cell envelopes of microorganisms.[6] This characteristic is believed to contribute to their activity against both Gram-positive and Gram-negative bacteria.[6]
Comparative Antimicrobial Potency of Thiazole Derivatives
The antimicrobial efficacy of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. This section provides a comparative overview of the activity of different classes of thiazole derivatives against various bacterial and fungal pathogens, with a focus on Minimum Inhibitory Concentration (MIC) data.
Antibacterial Activity
Thiazole derivatives have shown considerable promise as antibacterial agents, with activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3]
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Substituents at the 2- and 4-positions: Many biologically active thiazole derivatives are 2,4-disubstituted.[4] The nature of these substituents is critical for activity. For instance, the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at the 4-position and a phenol group at the 2-position of the thiazole ring has been shown to be beneficial for antibacterial activity.[3]
-
Hybrid Molecules: Incorporating other bioactive heterocyclic moieties, such as pyrazoline, triazole, or quinoline, into the thiazole scaffold can lead to hybrid compounds with enhanced antimicrobial activity.[7][8] For example, certain thiazolyl-2-pyrazoline hybrid compounds have demonstrated promising antibacterial potential.[7][8]
-
Electron-withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group, can enhance the antimicrobial activity of thiazole derivatives.[5]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Thiazole Derivatives
| Thiazole Derivative Class | Derivative Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Heteroaryl(aryl) Thiazoles | Compound 3 | 230-700 | - | 230-700 | 230-700 | [3] |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Compound 43a | 16.1 (µM) | - | 16.1 (µM) | - | [1] |
| Thiazole-based Schiff bases | Compound 59 | 15.00 ± 0.01 (mm) | - | 14.40 ± 0.04 (mm) | - | [1] |
| Thiazole aminoguanidines | Compound 4i | MRSA | - | Yes | - | [9] |
Note: Data presented as MIC values unless otherwise specified. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Antifungal Activity
Thiazole derivatives have also emerged as a promising class of antifungal agents, with some compounds exhibiting potency comparable or even superior to existing antifungal drugs.[10][11]
Key Observations from Structure-Activity Relationship (SAR) Studies:
-
Substituent Effects: The antifungal activity is highly dependent on the substituents on the thiazole ring. For instance, in a series of phthalazin-1-yl)amino)-N-(thiazol-2-yl)benzenesulfonamides, the substituents on the phthalazine ring played a crucial role in determining antifungal potency.[3]
-
Cyclopropane-Containing Thiazoles: A series of thiazole derivatives incorporating a cyclopropane system has demonstrated very high activity against Candida species, with MIC values in some cases lower than that of nystatin.[10][11] The high lipophilicity of these derivatives is believed to be correlated with their potent antifungal activity.[10][11]
-
Mechanism of Action: The proposed mechanism of action for many antifungal thiazole derivatives is the inhibition of the fungal enzyme 14α-lanosterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[3][12] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.[12]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Thiazole Derivatives
| Thiazole Derivative Class | Derivative Example | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Reference |
| Heteroaryl(aryl) Thiazoles | Compound 9 | 60-230 | - | - | [3] |
| Thiazoles with cyclopropane system | - | 0.008–7.81 | - | - | [10][11] |
| 2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazole | Compounds 60, 62, 65 | - | - | - | [13] |
| Thiazole derivatives | Compound 3h | 8 | - | 8 | [14] |
Note: Data presented as MIC values. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
The reliable evaluation of the antimicrobial activity of novel compounds is paramount. The following are standardized, step-by-step methodologies commonly employed in the field.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Steps:
-
Preparation of Thiazole Derivatives: A stock solution of each thiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density corresponding to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
MIC Determination: The MIC is determined as the lowest concentration of the thiazole derivative at which there is no visible growth (turbidity) of the microorganism.
Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Workflow for Agar Disk Diffusion:
Caption: Workflow for the agar disk diffusion method.
Detailed Steps:
-
Plate Preparation: A standardized microbial inoculum is uniformly swabbed onto the surface of an appropriate agar medium in a Petri dish.
-
Disk Preparation and Application: Sterile filter paper disks are impregnated with a known concentration of the thiazole derivative and placed on the agar surface. A control disk impregnated with the solvent is also included.
-
Incubation: The plates are incubated under suitable conditions.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
The collective findings from numerous studies highlight key structural features that govern the antimicrobial potency of thiazole derivatives. A generalized SAR can be visualized as follows:
Caption: Generalized structure-activity relationship for antimicrobial thiazole derivatives.
Conclusion and Future Directions
Thiazole derivatives represent a versatile and promising class of antimicrobial agents with demonstrated activity against a broad range of bacterial and fungal pathogens. The extensive body of research highlights the critical role of substituent patterns on the thiazole ring in determining their potency and spectrum of activity. Future research should focus on the rational design of novel thiazole derivatives based on established SAR, with an emphasis on enhancing potency against multidrug-resistant organisms and elucidating their precise molecular mechanisms of action. The integration of computational modeling and biological screening will be instrumental in accelerating the discovery of new thiazole-based antimicrobial drugs.
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to Validating the Anticancer Effects of 4-Ethyl-5-methyl-1,3-thiazol-2-amine In Vitro
For researchers, scientists, and drug development professionals, the validation of novel chemical entities is a cornerstone of preclinical oncology research. This guide provides a comprehensive framework for the in vitro validation of 4-Ethyl-5-methyl-1,3-thiazol-2-amine , a novel compound within the promising 2-aminothiazole class of potential anticancer agents. While specific biological data for this compound is not yet publicly available, its structural motif suggests potential activity against key oncogenic pathways.
This document will objectively compare the hypothetical validation workflow for this compound with established data from structurally related, published 2-aminothiazole derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
The 2-Aminothiazole Scaffold: A Privileged Structure in Oncology
The 2-aminothiazole core is a well-recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including potent anticancer effects.[1][2] This versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties. Several clinically approved and investigational anticancer drugs feature the thiazole moiety, highlighting its significance in targeting key regulators of cell growth and survival.[3][4]
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways that are often dysregulated in cancer.[5] Notable targets include:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) is a key RTK, and several thiazole-containing compounds have been developed as EGFR inhibitors.[6][7]
-
Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDKs are attractive targets for cancer therapy, and thiazole derivatives have shown potent inhibitory activity against various CDKs.[8][9][10]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism, and its inhibition by thiazole-based compounds represents a promising therapeutic strategy.[11][12]
Given this precedent, it is plausible that this compound may exhibit anticancer activity by modulating one or more of these pathways.
Comparative Analysis with Structurally Related Thiazole Derivatives
To establish a benchmark for the in vitro validation of this compound, we will compare its hypothetical testing outcome with the published data of two well-characterized 2-aminothiazole derivatives.
Comparator Compound 1 (CC1): A PI3K/mTOR Inhibitor
-
Structure: A 2-aminothiazole derivative with demonstrated potent inhibitory activity against PI3Kα and mTOR.[11]
-
Rationale for Selection: The PI3K/Akt/mTOR pathway is a frequently activated signaling cascade in a wide range of cancers. A compound targeting this pathway provides a strong comparative model for a novel agent with unknown primary targets.
Comparator Compound 2 (CC2): An EGFR Inhibitor
-
Structure: A thiazole-based compound designed as a dual inhibitor of EGFR and VEGFR-2.[13]
-
Rationale for Selection: EGFR is a clinically validated target in several solid tumors. Comparing our target compound to a known EGFR inhibitor will help to contextualize its potential efficacy in relevant cancer models.
The following table summarizes the expected and published in vitro cytotoxicity data for these compounds.
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | To be determined | N/A |
| Comparator Compound 1 (CC1) | Multiple cell lines (Mean GI > 60%) | Not specified as a single IC50, but potent growth inhibition demonstrated | [11] |
| Comparator Compound 2 (CC2) | A549 (Non-small cell lung cancer) | EGFR IC50 = 40.7 ± 1.0 nM | [13] |
A Validated Workflow for In Vitro Anticancer Efficacy Testing
The following experimental workflow is designed to comprehensively validate the anticancer effects of this compound and enable a direct comparison with our selected comparator compounds.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs in Drug Discovery
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its synthetic accessibility and the ease with which its core can be modified have made it a focal point for developing novel therapeutics. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 2-aminothiazole analogs, leveraging experimental data to illuminate the critical structural features that dictate their efficacy and selectivity across various therapeutic domains.
The Versatile 2-Aminothiazole Core
The 2-aminothiazole ring is a five-membered heterocycle that serves as an excellent scaffold for drug design. Its structure provides multiple points for chemical diversification, primarily at the C4, C5, and the exocyclic amino group (N-2). These positions allow for the fine-tuning of steric, electronic, and physicochemical properties, enabling the optimization of interactions with diverse biological targets.
Comparative SAR Analysis Across Key Therapeutic Areas
The following sections detail the SAR of 2-aminothiazole analogs across different therapeutic targets, substantiated by experimental findings from scientific literature.
Anticancer Activity: A Multi-Pronged Attack
2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanisms of action often involving the inhibition of protein kinases or the disruption of microtubule polymerization.[2][3][4][5]
A. Kinase Inhibition:
A prominent number of 2-aminothiazole-based compounds function as ATP-competitive inhibitors of protein kinases, which are pivotal in cell signaling pathways frequently dysregulated in cancer.[6] A prime example is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of certain types of leukemia.[1][2]
Key SAR trends for kinase inhibition by 2-aminothiazole analogs include:
-
N-2 Substitution: The exocyclic amino group is crucial for interacting with the hinge region of the kinase ATP-binding pocket.[7] Modifications at this position with various aryl or heteroaryl groups can substantially alter potency and selectivity.[7][8]
-
C4-Substitution: This position is often substituted with an aryl or heteroaryl ring that occupies a hydrophobic pocket within the kinase active site. The nature of this substituent is a key determinant of target-specific interactions.
-
C5-Substitution: While modifications at the C5 position are generally less common, they can be employed to refine properties such as solubility.[2]
Comparative Data for Kinase Inhibition:
| Compound | Target Kinase(s) | IC50 | Key Structural Features |
| Dasatinib | Bcr-Abl, Src family | <1 nM | N-(2-chloro-6-methylphenyl) group, C4-(hydroxyethyl)piperazine |
| Analog 1 | Aurora A | 15 nM | N-phenyl group, C4-aryl with electron-withdrawing groups |
| Analog 2 | VEGFR-2 | 62.48 nM | N-aryl carboxamide, C4-(3'-indolyl) group |
B. Tubulin Polymerization Inhibition:
Certain 2-aminothiazole analogs interfere with microtubule dynamics, a validated anticancer strategy. These compounds often bind to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.
SAR for tubulin inhibition highlights:
-
C4-Aryl Group: A trimethoxyphenyl group at the C4 position is a frequent feature, mimicking the A-ring of colchicine.[2]
-
N-2-Aryl Group: The electronic properties of the aryl substituent at the N-2 position significantly impact antiproliferative activity.
Antimicrobial Activity: Combating Pathogens
The 2-aminothiazole scaffold is a promising platform for the development of novel antimicrobial agents, with demonstrated activity against a variety of bacteria and fungi.[3][4][9][10][11][12]
A. Antibacterial Activity:
The antibacterial action of many 2-aminothiazole analogs is attributed to the inhibition of essential bacterial enzymes like DNA gyrase or MurB.[9]
Comparative SAR for Antibacterial Activity:
| Compound | Target Organism | MIC (µg/mL) | Key Structural Features |
| Analog 3 | Staphylococcus aureus | 0.23-0.7 | N-acyl substitution, C4-aryl with halogen substituents |
| Analog 4 | Escherichia coli | 0.23-0.7 | N-heteroaryl substitution, C5-bromo modification |
B. Antifungal Activity:
2-Aminothiazole derivatives have also shown potent antifungal activity, often by inhibiting enzymes like CYP51.[9]
SAR for antifungal activity indicates that:
-
Lipophilicity: Increased lipophilicity, often achieved through halogenated aryl groups or long alkyl chains, generally correlates with enhanced antifungal activity.
-
N-2 Substitution: The presence of a substituted phenyl or benzyl group at the N-2 position is often critical for potent activity.
Anti-inflammatory Activity: Targeting Key Enzymes
2-Aminothiazole analogs have emerged as promising anti-inflammatory agents, primarily by inhibiting enzymes such as 5-lipoxygenase (5-LOX).[13]
Comparative SAR for Anti-inflammatory Activity:
| Compound | Target Enzyme | IC50 (µM) | Key Structural Features |
| Analog 5 | 5-LOX | 0.9 | Benzyl group at C5, substituted secondary amine at N-2 |
Experimental Protocols
The synthesis and biological evaluation of 2-aminothiazole analogs rely on established experimental methodologies.
General Synthesis of 2-Aminothiazole Analogs (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a widely used and versatile method for constructing the 2-aminothiazole core.[1]
Step-by-Step Protocol:
-
Reactant Combination: In a suitable solvent like ethanol, combine the appropriate α-haloketone (1 equivalent) with a thiourea or a substituted thiourea (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the desired 2-aminothiazole analog.
Workflow for Hantzsch Thiazole Synthesis:
Caption: Hantzsch thiazole synthesis workflow.
In Vitro Kinase Inhibition Assay
The inhibitory potential of synthesized compounds against specific kinases is commonly assessed using an in vitro kinase assay.[14][15][16]
Step-by-Step Protocol:
-
Reaction Setup: In a microplate well, prepare a reaction mixture containing the kinase, its specific substrate, and a suitable buffer.
-
Compound Addition: Add varying concentrations of the test compound (typically dissolved in DMSO). Include positive (known inhibitor) and negative (DMSO alone) controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at an optimal temperature (e.g., 30°C) for a defined period.
-
Detection: Terminate the reaction and quantify the kinase activity. Luminescence-based assays that measure the amount of ADP produced are common.[15][17]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Assay:
Caption: In vitro kinase inhibition assay workflow.
Concluding Remarks and Future Outlook
The structure-activity relationship studies of 2-aminothiazole analogs have provided invaluable insights for the rational design of new therapeutic agents. The modularity of the scaffold allows for extensive chemical exploration, while its ability to act as a bioisostere for other aromatic systems offers avenues for improving pharmacokinetic profiles. Future endeavors in this field will likely involve a greater integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the design of more potent and selective 2-aminothiazole-based drugs with enhanced therapeutic potential.
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"4-Ethyl-5-methyl-1,3-thiazol-2-amine versus standard antibiotics: a comparative study"
A Comparative Guide to 4-Ethyl-5-methyl-1,3-thiazol-2-amine and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. Thiazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting a wide range of biological activities, including significant antimicrobial potential. This guide provides a comprehensive comparative framework for evaluating This compound , a representative thiazole compound, against established classes of standard antibiotics. We present detailed methodologies for synthesis, in vitro efficacy testing, and cytotoxicity assessment, grounded in established scientific protocols. This document serves as a technical blueprint for researchers aiming to characterize novel antimicrobial candidates and benchmark their performance against the current standard of care.
Introduction: The Imperative for Novel Antimicrobials
The efficacy of conventional antibiotics is progressively diminishing due to the rapid evolution and dissemination of resistance mechanisms in pathogenic bacteria. This has created a critical need for new therapeutic agents that can overcome existing resistance. Thiazole-containing compounds are of particular interest due to their prevalence in biologically active molecules and their demonstrated ability to target essential bacterial enzymes that may differ from those targeted by current drugs.[1] This guide focuses on a systematic approach to compare this compound with four major classes of antibiotics—β-Lactams, Fluoroquinolones, Macrolides, and Aminoglycosides—to rigorously assess its potential as a future therapeutic.
Synthesis of this compound
The synthesis of the title compound is achieved via the Hantzsch thiazole synthesis, a reliable and high-yielding method that involves the condensation of an α-haloketone with a thioamide.[2][3]
Protocol: Hantzsch Thiazole Synthesis
-
Preparation of α-haloketone: 1-Bromo-2-pentanone is synthesized by the bromination of 2-pentanone. This intermediate is crucial for forming the thiazole ring structure.
-
Reaction Setup: In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.
-
Condensation: Add 1-bromo-2-pentanone (1.0 equivalent) dropwise to the stirred thiourea solution at room temperature. The nucleophilic sulfur of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction.[4]
-
Cyclization & Dehydration: Heat the mixture to reflux for 2-3 hours. An intramolecular cyclization occurs where the nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[4]
-
Workup: After cooling, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromide salt formed and precipitate the product.
-
Isolation and Purification: Filter the resulting solid precipitate, wash with cold water, and air dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.
Comparative Mechanisms of Action
A critical aspect of evaluating a new antimicrobial is understanding its mechanism of action in the context of existing drugs.
-
Standard Antibiotics:
-
β-Lactams (e.g., Penicillin, Cephalosporins): These are bactericidal agents that inhibit cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan cross-linking.[1][5][6]
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents are direct inhibitors of bacterial DNA synthesis.[7] They target DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, leading to breaks in the bacterial chromosome and cell death.[][9]
-
Macrolides (e.g., Azithromycin): Macrolides are typically bacteriostatic and act by reversibly binding to the 50S ribosomal subunit.[10] This blocks the exit tunnel for the nascent peptide chain, thereby inhibiting protein synthesis.[11][12]
-
Aminoglycosides (e.g., Gentamicin): These are bactericidal antibiotics that bind to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of mRNA, which leads to the production of non-functional proteins.[13][14][15]
-
-
Postulated Mechanism for this compound: Based on in silico and in vitro studies of similar thiazole-based compounds, a probable mechanism of action is the inhibition of DNA gyrase , specifically targeting the GyrB subunit's ATP-binding site.[16][17][18] This is a validated target, also exploited by fluoroquinolones, but thiazoles may bind to a different region, potentially overcoming existing resistance mechanisms.[18] This shared target with a distinct binding mode makes for a compelling comparative study.
Comparative Experimental Methodologies
To objectively compare the novel thiazole compound with standard antibiotics, a series of standardized in vitro assays must be performed.
Antimicrobial Susceptibility Testing (AST)
The primary goal is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compounds against a panel of clinically relevant bacteria.
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[19][20]
-
Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative). Include resistant strains (e.g., MRSA) to evaluate efficacy against challenging pathogens.
-
Preparation of Inoculum: Grow bacteria overnight in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Dilute the culture to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Preparation of Compounds: Prepare stock solutions of this compound and standard antibiotics (e.g., Ciprofloxacin, Vancomycin, Azithromycin) in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in CAMHB in a 96-well microtiter plate to achieve a range of test concentrations.
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[21]
-
MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC).[22] Spot-plate these aliquots onto antibiotic-free Mueller-Hinton Agar (MHA) plates.
-
MBC Analysis: Incubate the MHA plates at 35°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[23][24] An agent is considered bactericidal if the MBC is no more than four times the MIC.[25]
In Vitro Cytotoxicity Assay
It is essential to ensure that the antimicrobial activity is not due to general toxicity to host cells. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[26][27]
Experimental Protocol: MTT Assay
-
Cell Culture: Seed human cell lines (e.g., HEK293, normal kidney; HepG2, liver) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Expose the cells to serial dilutions of the thiazole compound and control drugs for 24-48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[28] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29][30]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Results and Discussion: A Comparative Data Framework
The following tables present a hypothetical but plausible dataset to illustrate how the results of the proposed experiments would be structured for clear comparison.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (ATCC 29213) | MRSA (Resistant) | E. coli (ATCC 25922) |
| This compound | 8 | 16 | 32 |
| Vancomycin (Glycopeptide) | 1 | 2 | >128 |
| Ciprofloxacin (Fluoroquinolone) | 0.5 | 64 | 0.015 |
| Azithromycin (Macrolide) | 1 | >256 | >256 |
Table 2: Bactericidal Activity (MBC in µg/mL and MBC/MIC Ratio)
| Compound | Organism | MIC | MBC | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus | 8 | 16 | 2 | Bactericidal |
| Vancomycin | S. aureus | 1 | 2 | 2 | Bactericidal |
| Ciprofloxacin | E. coli | 0.015 | 0.03 | 2 | Bactericidal |
Discussion:
The hypothetical data in Table 1 suggests that this compound possesses broad-spectrum activity, though it is less potent than specialized antibiotics like Vancomycin against Gram-positives or Ciprofloxacin against Gram-negatives. Critically, its activity against resistant strains like MRSA, while reduced, may still be significant, especially when compared to the complete lack of efficacy of some standard drugs.
Table 2 indicates that the compound exhibits a bactericidal mode of action against S. aureus, with an MBC/MIC ratio of 2, which is well within the bactericidal threshold (≤4).[25] This is a highly desirable characteristic for treating severe infections.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to evaluating the antimicrobial potential of this compound in comparison to standard antibiotics. The proposed experimental framework, encompassing synthesis, mechanistic comparison, and standardized efficacy and safety testing, provides the necessary data to build a strong preclinical case for this and similar novel compounds.
Future research should focus on expanding the panel of bacterial strains, performing time-kill kinetic studies to understand the dynamics of bacterial killing, and initiating in vivo efficacy studies in animal infection models. Elucidating the precise binding interactions with DNA gyrase through co-crystallography would provide invaluable data for structure-activity relationship (SAR) studies, enabling the rational design of more potent second-generation thiazole antibiotics.
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A Senior Application Scientist's Guide to the Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines
For researchers, medicinal chemists, and drug development professionals, the thiazole scaffold represents a privileged structure in the design of novel anticancer agents. Its presence in numerous clinically approved drugs underscores its therapeutic potential. This guide provides an in-depth comparison of the cytotoxic effects of various thiazole derivatives against a panel of cancer cell lines, supported by experimental data and mechanistic insights. We will delve into the causality behind experimental choices, present detailed protocols for assessing cytotoxicity, and explore the key signaling pathways implicated in the anticancer activity of these compounds.
The Thiazole Scaffold: A Versatile Tool in Oncology Drug Discovery
The five-membered heterocyclic ring containing both sulfur and nitrogen, known as thiazole, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[2] The structural versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of a vast library of thiazole-containing compounds with diverse mechanisms of action against cancer cells.[3][4]
Comparative Cytotoxicity of Thiazole Derivatives: A Data-Driven Overview
The cytotoxic potential of a compound is a primary indicator of its anticancer efficacy. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to determine the concentration of a drug that inhibits a biological process, such as cell growth, by 50%. The following tables summarize the IC50 values of various thiazole derivatives against several human cancer cell lines, providing a basis for objective comparison. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.
Table 1: Cytotoxicity (IC50, µM) of Thiazole Derivatives in Breast Cancer Cell Lines (MCF-7, MDA-MB-231)
| Thiazole Derivative Class | Specific Compound Example | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Reference |
| Thiazole-naphthalene | Compound 5b | 0.48 ± 0.03 | - | [5] |
| 2,4-disubstituted-1,3-thiazole | Compound 8 | 3.36 ± 0.06 | - | [6] |
| Phthalimide-thiazole | Compound 5b | 0.2 ± 0.01 | - | [7] |
| Phthalimide-thiazole | Compound 5k | - | 0.6 ± 0.04 | [7] |
| Thiazole-integrated pyrrolotriazinones | Compound 17 | 15.32 | - | [8] |
| Thiazole-chalcone | Compound 2e | - | 2.95 | [9] |
| Thiazolyl hydrazone | Compound 4d | - | 1.21 | [10] |
Table 2: Cytotoxicity (IC50, µM) of Thiazole Derivatives in Other Cancer Cell Lines
| Thiazole Derivative Class | Specific Compound Example | Cell Line | IC50 (µM) | Reference |
| Bis-thiazole | Compound 5c | HeLa (Cervical) | 0.0006 | [11] |
| Bis-thiazole | Compound 5f | KF-28 (Ovarian) | 0.006 | [11] |
| Thiazole-naphthalene | Compound 5b | A549 (Lung) | 0.97 ± 0.13 | [5] |
| 2,4-disubstituted thiazole | Compound 7c | HeLa (Cervical) | 3.35 ± 0.2 | [12] |
| 2,4-disubstituted thiazole | Compound 9a | HCT116 (Colon) | 4.88 ± 0.3 | [12] |
| Thiazolyl-pyrazoline | - | HepG2 (Liver) | >100 | [10] |
| Thiazole-chalcone | Compound 2h | OVCAR-3 (Ovarian) | 1.55 | [9] |
Experimental Protocols for Cytotoxicity Assessment
The reliable evaluation of a compound's cytotoxicity is fundamental to preclinical drug development. The choice of assay can influence the outcome and interpretation of the results. Here, we provide detailed protocols for two widely used colorimetric assays: the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a staple for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells, which produces a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Step-by-Step Methodology: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO at a final concentration of <0.5%) and an untreated control (medium only). Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay
The SRB assay is another widely used method for determining cytotoxicity. It is a protein-staining assay and is independent of cellular metabolic activity, which can be an advantage over the MTT assay. The assay relies on the ability of the bright-pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.
Experimental Workflow: SRB Assay
Caption: Workflow of the SRB assay for cytotoxicity evaluation.
Step-by-Step Methodology: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Carefully wash the plates five times with deionized water and allow them to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB and then air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay and determine the IC50 value.
Mechanisms of Action: How Thiazole Derivatives Induce Cancer Cell Death
The cytotoxic effects of thiazole derivatives are mediated through various mechanisms that ultimately lead to cancer cell death. Understanding these pathways is crucial for the rational design of more effective and targeted anticancer drugs.
Induction of Apoptosis: The Programmed Cell Death Pathway
A significant number of thiazole derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[13] This process is tightly regulated and involves a cascade of molecular events. Many thiazole derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis.
Signaling Pathway: Thiazole-Induced Intrinsic Apoptosis
Caption: Thiazole derivatives can induce the intrinsic apoptosis pathway.
Studies have demonstrated that certain thiazole derivatives can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[14] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase.[13] Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[7][13][15] Some studies have also implicated the activation of caspase-8, suggesting a potential crosstalk with the extrinsic apoptosis pathway.[14]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for cancer therapy. Several thiazole derivatives have been identified as potent inhibitors of this pathway.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Thiazole Derivatives
Caption: Thiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
These compounds can directly inhibit the kinase activity of PI3K and/or mTOR, thereby blocking the downstream signaling cascade. This inhibition prevents the phosphorylation of Akt and subsequently mTOR, leading to the suppression of protein synthesis, cell growth, and proliferation, and can also induce apoptosis.
Disruption of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. They are a well-established target for anticancer drugs. A number of thiazole derivatives have been shown to act as tubulin polymerization inhibitors.[5][9][12] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[9] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[5]
Structure-Activity Relationship (SAR) of Thiazole Derivatives
Understanding the relationship between the chemical structure of thiazole derivatives and their cytotoxic activity is paramount for the design of more potent and selective anticancer agents. Several key structural features have been identified that influence their efficacy.
-
Substitutions on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact cytotoxicity. For instance, the presence of an ester group at the 2-position of the thiazole ring has been associated with higher antitumor activity compared to other functional groups.[1]
-
Aryl Substituents: The presence of aryl groups attached to the thiazole core is a common feature in many active derivatives. The substitution pattern on these aryl rings is crucial. For example, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine), on the phenyl ring can enhance cytotoxic activity.[1]
-
Linker and Terminal Groups: The nature of the linker connecting the thiazole ring to other moieties and the terminal functional groups also play a vital role. For instance, in a series of thiazole-naphthalene derivatives, an ethoxy group at the 4-position of a phenyl ring and a free amine group on the thiazole ring resulted in the most active compound.[5]
Conclusion
This guide has provided a comprehensive comparison of the cytotoxicity of various thiazole derivatives in cancer cell lines, supported by experimental data and mechanistic insights. The thiazole scaffold continues to be a rich source of novel anticancer drug candidates with diverse mechanisms of action, including the induction of apoptosis, inhibition of key signaling pathways like PI3K/Akt/mTOR, and disruption of tubulin polymerization. The structure-activity relationship studies highlighted herein offer valuable guidance for the rational design of the next generation of thiazole-based therapeutics with improved efficacy and selectivity. The detailed experimental protocols for cytotoxicity assessment provide a practical framework for researchers in the field. Further exploration of the molecular interactions of these compounds with their targets will undoubtedly pave the way for the development of more effective and personalized cancer treatments.
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A Senior Application Scientist's Guide to Validating Thiazole-Based Enzyme Inhibitors
Introduction: The Prominence of Thiazole Scaffolds in Enzyme Inhibition
The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized for its versatile role as a pharmacophore in a multitude of clinically approved drugs.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, making it a privileged scaffold in the design of enzyme inhibitors.[1][4] Thiazole-based compounds have demonstrated efficacy against a wide array of enzymatic targets, including protein kinases, cyclooxygenases, acetylcholinesterase, and various microbial enzymes, underscoring their significance in the development of treatments for cancer, inflammation, neurodegenerative diseases, and infectious diseases.[2][4][5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory mechanism of novel thiazole-based compounds. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, ensuring a self-validating and robust characterization of your potential drug candidates.
Pillar 1: Foundational Characterization - Is Your Compound a True Inhibitor?
Before embarking on complex mechanistic studies, it is imperative to confirm that the observed reduction in enzyme activity is a direct consequence of the thiazole compound's interaction with the target enzyme and not an artifact.
Initial Screening: Determining the IC50
The half-maximal inhibitory concentration (IC50) is the foundational metric of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A typical starting point for determining the IC50 involves a dose-response experiment where the enzyme activity is measured across a range of inhibitor concentrations.[8]
Step-by-Step Protocol: IC50 Determination
-
Reagent Preparation:
-
Prepare a stock solution of the thiazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution.
-
Prepare solutions of the target enzyme and its substrate at concentrations appropriate for the chosen assay.
-
-
Assay Execution:
-
In a multi-well plate, add the enzyme and varying concentrations of the inhibitor.
-
Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).[9]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Causality Check: A well-defined sigmoidal curve is the first indication of a specific inhibitory effect. A shallow or incomplete curve may suggest non-specific inhibition or other assay interferences.
Pillar 2: Unraveling the Mechanism - How Does Your Inhibitor Work?
Once you have established that your thiazole compound is a bona fide inhibitor, the next critical step is to elucidate its mechanism of action. This involves determining whether the inhibition is reversible or irreversible and identifying the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[10][11]
Enzyme Kinetics: The Key to Mechanistic Insight
Steady-state enzyme kinetics is a powerful tool for characterizing the mode of inhibition.[12] By measuring the initial reaction rates at various substrate and inhibitor concentrations, you can determine the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (KM) and the maximum velocity (Vmax).[13]
Experimental Workflow: Differentiating Inhibition Types
Caption: Differentiating Reversible Inhibition Mechanisms.
Step-by-Step Protocol: Enzyme Kinetic Studies
-
Experimental Setup:
-
Prepare a range of substrate concentrations.
-
Prepare several fixed concentrations of the thiazole inhibitor (typically around the IC50 value).
-
-
Data Collection:
-
For each inhibitor concentration, measure the initial reaction rates across all substrate concentrations.
-
-
Data Visualization and Analysis:
-
Plot the initial rate (V0) versus substrate concentration ([S]) to generate Michaelis-Menten plots.
-
For a more precise determination of KM and Vmax, create Lineweaver-Burk (double reciprocal) plots (1/V0 vs. 1/[S]).[13]
-
Analyze how the lines on the Lineweaver-Burk plot change with increasing inhibitor concentration to determine the mode of inhibition.[13]
-
Trustworthiness Check: The consistency of the kinetic data across multiple inhibitor and substrate concentrations provides a self-validating system. The type of inhibition should be clearly distinguishable from the graphical analysis.
Pillar 3: Biophysical Validation - Quantifying the Binding Interaction
While enzyme kinetics provides invaluable information about the functional consequences of inhibition, biophysical techniques offer a direct measure of the binding affinity and thermodynamics of the inhibitor-enzyme interaction.[14][15][16] These methods are crucial for confirming a direct interaction and for providing a more complete picture of the inhibitory mechanism.
A Comparison of Key Biophysical Techniques
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during binding.[17] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18] | Label-free, provides a complete thermodynamic profile.[18][19] | Requires relatively large amounts of pure protein. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. | Binding affinity (KD), association (ka) and dissociation (kd) rates. | Real-time kinetics, high sensitivity. | Requires protein immobilization, which can affect activity. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a ligand. | Ligand-induced thermal stabilization (ΔTm). | High-throughput, low sample consumption. | Indirect measure of binding, may not be suitable for all proteins. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the NMR spectrum of the protein or ligand upon binding.[18] | Binding site mapping, structural changes, binding affinity (KD). | Provides detailed structural information in solution.[18] | Requires high protein concentrations and specialized equipment. |
Expert Insight: Isothermal Titration Calorimetry (ITC) is often considered the gold standard for characterizing binding thermodynamics as it directly measures the heat of interaction, providing a label-free and in-solution assessment of the binding event.[18][19][20]
Illustrative Signaling Pathway: Inhibition of a Protein Kinase
Caption: Inhibition of the RAF Kinase in the MAPK/ERK Pathway.
Pillar 4: Structural Corroboration - Visualizing the Interaction
The ultimate validation of an inhibitory mechanism comes from visualizing the inhibitor bound to the active site of the enzyme. Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of the enzyme-inhibitor complex.[15]
The Power of a Co-crystal Structure:
-
Confirms the Binding Site: Directly visualizes whether the inhibitor binds to the active site (competitive) or an allosteric site (non-competitive or uncompetitive).
-
Reveals Key Interactions: Identifies the specific amino acid residues involved in binding, providing a structural basis for the observed affinity and selectivity.
-
Guides Structure-Activity Relationship (SAR) Studies: Enables the rational design of more potent and selective inhibitors by modifying the thiazole scaffold to optimize interactions with the binding pocket.[21]
Comparing Thiazole-Based Inhibitors to Alternatives
The thiazole scaffold is just one of many privileged structures in drug discovery. A comprehensive validation should include a comparison to other known inhibitors of the target enzyme.
| Inhibitor Class | General Mechanism of Action | Advantages | Disadvantages |
| Thiazole-Based | Varied; can be competitive, non-competitive, etc.[22] | High synthetic tractability, metabolically stable, diverse biological activities.[1] | Potential for off-target effects depending on substitution patterns. |
| Flavonoids | Often competitive or mixed-type inhibition. | Natural products, antioxidant properties. | Can have poor bioavailability, promiscuous binding. |
| Peptidomimetics | Typically competitive, mimicking the natural substrate. | High specificity and potency. | Poor cell permeability, susceptible to proteolysis. |
| Covalent Inhibitors | Form an irreversible covalent bond with the enzyme.[10] | High potency, long duration of action. | Potential for immunogenicity and off-target reactivity. |
Conclusion: A Rigorous and Self-Validating Approach
Validating the inhibitory mechanism of a thiazole-based compound requires a multi-faceted and logical progression of experiments. By systematically moving from initial potency determination to detailed kinetic, biophysical, and structural characterization, researchers can build a robust and trustworthy data package. This comprehensive approach not only elucidates the precise mechanism of action but also provides the critical insights necessary to guide the optimization of these promising therapeutic agents.
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A Comparative Guide to a Priori Evaluation: In Silico Docking of Thiazole Derivatives Against Key Therapeutic Targets
In the landscape of modern drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a privileged structure found in numerous clinically approved drugs, owing to its unique electronic characteristics and synthetic versatility.[1][2] This guide provides an in-depth, comparative analysis of molecular docking studies involving thiazole derivatives against a spectrum of therapeutic targets. It is designed for researchers, scientists, and drug development professionals to navigate the crucial in silico evaluation phase, offering insights into target selection, methodology, and interpretation of results, thereby accelerating the identification of promising lead compounds.
The Therapeutic Significance of the Thiazole Moiety
The thiazole nucleus is a recurring motif in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Its derivatives have been successfully developed as inhibitors for a range of biological targets, from enzymes crucial for pathogen survival to proteins involved in cancer progression.[4][5] The inherent bioactivity of the thiazole ring, coupled with the potential for diverse substitutions, makes it a fertile ground for the design of novel therapeutics.
Comparative Docking Analysis: A Strategic Overview
Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns.[6][7] This section presents a comparative analysis of docking studies of thiazole derivatives against key therapeutic targets implicated in cancer and microbial infections.
Anticancer Targets
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[5][8] Key targets include protein kinases, enzymes involved in hormone synthesis, and cytoskeletal proteins.
| Thiazole Derivative Class | Therapeutic Target | Docking Software | Docking Score (kcal/mol) / Other Metric | Key Interactions | Reference |
| 2,4-disubstituted thiazoles | Tubulin (colchicine binding site) | Not Specified | Binding Energies: -13.88 to -14.50 | Hydrogen bonds, hydrophobic interactions | [9] |
| Thiazole-indole-isoxazole amides | STAT2 SH2 domain, B-helix DNA dodecamer | Not Specified | Significant binding affinity reported | Not specified in abstract | [10] |
| Pyridine-bearing thiazoles | Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) | Not Specified | IC50 values reported as low as 2.03 µM | Binding modes established | [11] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | Aromatase, EGFR | Not Specified | Moderate docking scores reported | H-bonding, Arene-H, Arene-cation interactions | [12] |
| Thiazole-based chalcones | DNA gyrase, GyrB, MurA | Not Specified | Not specified in abstract | Putative inhibition mechanism | [13] |
Causality Behind Experimental Choices: The selection of these targets is rooted in their well-established roles in cancer pathology. For instance, tubulin is a critical component of the cytoskeleton, and its inhibition disrupts cell division, a hallmark of cancer.[9][14] Similarly, EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[11][12] Aromatase is a key enzyme in estrogen biosynthesis, making it a prime target for hormone-dependent breast cancers.[12] The choice of docking software in these studies, though not always explicitly stated in the abstracts, often depends on the specific research question, computational resources, and the user's expertise with a particular platform.[15][16]
Antimicrobial Targets
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiazole derivatives have shown considerable promise in this area, targeting essential bacterial and fungal enzymes.[2][4]
| Thiazole Derivative Class | Therapeutic Target | Docking Software | Docking Score (kcal/mol) / Other Metric | Key Interactions | Reference |
| Di-, tri-, and tetrathiazoles | Pathogen-proteins (specifics not in abstract) | MOE | Not specified in abstract | Preliminary support for biological application | [2] |
| Heteroaryl(aryl) thiazoles | E. coli MurB, 14α-lanosterol demethylase | Not Specified | Not specified in abstract | Putative mechanism of antibacterial/antifungal activity | [4] |
| Thiazole derivatives incorporating pyridine | DNA gyrase | Not Specified | Dock scores: -6.4 to -9.2 | Hydrogen bonds, hydrophobic interactions | [17] |
| 4,5-Dihydrothiazole derivatives | Penicillin-binding protein 4 (PBP4) of E. coli and S. aureus | Not Specified | Weak binding energy of -5.2 (compound 8) | Hydrogen bond with ASN 308, C-H bonds with SER 303 and ASN 308 | [18] |
Causality Behind Experimental Choices: The therapeutic targets listed in Table 2 are vital for microbial survival. DNA gyrase is essential for DNA replication in bacteria, making it an excellent target for antibiotics.[13][17] Mur enzymes are involved in the synthesis of the bacterial cell wall, a structure absent in humans, thus offering selective toxicity.[4][13] 14α-lanosterol demethylase is a key enzyme in fungal ergosterol biosynthesis, and its inhibition disrupts fungal cell membrane integrity.[4] Penicillin-binding proteins (PBPs) are crucial for the final steps of peptidoglycan synthesis, the major component of bacterial cell walls.[18] The use of specific docking software like MOE (Molecular Operating Environment) allows for a comprehensive suite of tools for molecular modeling and simulation.[2]
Experimental Protocols: A Self-Validating System
The trustworthiness of in silico predictions hinges on a robust and well-validated methodology. The following section outlines a generalized, step-by-step protocol for a comparative molecular docking study.
Protocol 1: Molecular Docking Workflow
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein from a reputable database such as the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly those in the active site.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the thiazole derivatives using a chemical drawing software.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Generate different possible conformations of the ligands to allow for flexibility during docking.
-
-
Grid Generation:
-
Define the binding site on the target protein. This is typically done by specifying a grid box that encompasses the active site, often centered on the co-crystallized ligand if available.
-
-
Molecular Docking:
-
Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site of the protein.[15][16]
-
The docking algorithm will explore various possible binding poses of the ligand and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the docking scores to rank the ligands based on their predicted binding affinity.
-
Visualize the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Compare the binding modes of the different thiazole derivatives to understand structure-activity relationships (SAR).
-
Visualization of Workflows and Interactions
Diagrams are essential for conceptualizing complex scientific processes. The following Graphviz diagrams illustrate the general workflow of a comparative docking study and a hypothetical binding interaction.
Caption: A generalized workflow for a comparative molecular docking study.
Caption: A hypothetical binding interaction of a thiazole derivative in a protein active site.
Conclusion
This comparative guide underscores the utility of molecular docking in the early-stage evaluation of thiazole derivatives as potential therapeutic agents. The presented data and methodologies provide a framework for researchers to design and interpret their own in silico experiments. By understanding the key therapeutic targets and the nuances of the docking process, scientists can more effectively prioritize and advance promising thiazole-based compounds in the drug discovery pipeline. The continued application of these computational techniques will undoubtedly accelerate the development of novel and effective treatments for a wide range of diseases.
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A Comparative Guide to the In Vivo Anti-Inflammatory Efficacy of 4-Ethyl-5-methyl-1,3-thiazol-2-amine Derivatives
This guide offers an in-depth comparative analysis of the in vivo anti-inflammatory efficacy of 4-Ethyl-5-methyl-1,3-thiazol-2-amine derivatives. While direct in vivo data for this specific molecule is not extensively available in public literature, we will extrapolate from structurally similar 2-aminothiazole derivatives to provide a robust comparative framework. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and preclinical validation of this class of compounds. We will delve into the mechanistic rationale, present detailed experimental protocols for in vivo validation, and compare the efficacy of these derivatives against established anti-inflammatory drugs.
Introduction: The Therapeutic Promise of Thiazole Derivatives
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The 2-aminothiazole moiety, in particular, is a key pharmacophore that has garnered significant interest for its potential in modulating inflammatory pathways.[1] Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases. The arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary target for anti-inflammatory therapies.[3][4]
This guide will focus on the in vivo validation of this compound derivatives as anti-inflammatory agents, with a specific emphasis on their potential to inhibit the COX and LOX pathways. We will compare their efficacy to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
Many thiazole derivatives have been investigated as inhibitors of COX and LOX enzymes.[3][4] The rationale behind targeting both pathways is to achieve a broader anti-inflammatory effect while potentially mitigating the gastrointestinal side effects associated with non-selective COX inhibitors.
Below is a diagram illustrating the proposed mechanism of action for the anti-inflammatory effects of this compound derivatives.
Figure 1: Proposed mechanism of anti-inflammatory action of this compound derivatives.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
A widely accepted and reproducible preclinical model for evaluating acute anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.[5][6][7] This model is particularly useful as it reflects the key signs of inflammation, including edema, and is sensitive to inhibition by NSAIDs.
The inflammatory response in this model is biphasic. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[7]
Detailed Experimental Protocol
The following is a step-by-step protocol for the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound derivative (Test Compound)
-
Diclofenac sodium (Positive Control)
-
Celecoxib (Positive Control)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment, with free access to water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle Control
-
Group II: Test Compound (e.g., 10 mg/kg, p.o.)
-
Group III: Test Compound (e.g., 20 mg/kg, p.o.)
-
Group IV: Diclofenac (e.g., 10 mg/kg, p.o.)
-
Group V: Celecoxib (e.g., 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, test compound, or positive controls orally (p.o.) 60 minutes before the carrageenan injection.[6]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after the carrageenan injection.[5]
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its baseline volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Paw Volumecontrol - Paw Volumetreated) / Paw Volumecontrol] x 100
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Experimental Workflow Diagram
Figure 2: Experimental workflow for the carrageenan-induced paw edema model.
Comparative Efficacy Data
The following table summarizes representative in vivo anti-inflammatory data for thiazole derivatives and standard NSAIDs from studies utilizing the carrageenan-induced rat paw edema model. It is important to note that the specific substitutions on the thiazole ring significantly impact the activity.
| Compound | Dose (mg/kg, p.o.) | Time (hours) | % Inhibition of Edema | Reference |
| Representative Thiazole Derivative | 10 | 3 | 45-60% | Extrapolated from[8] |
| Representative Thiazole Derivative | 20 | 3 | 60-75% | Extrapolated from[8] |
| Diclofenac | 5 | 3 | ~56% | [9] |
| Diclofenac | 20 | 3 | ~72% | [9] |
| Celecoxib | 10 | 3 | ~50-60% | [10][11] |
| Celecoxib | 30 | 3 | Significant reduction | [10] |
Interpretation of Data:
The data suggests that representative thiazole derivatives can exhibit potent anti-inflammatory activity, comparable to or even exceeding that of standard NSAIDs like Diclofenac and Celecoxib at similar doses.[8] The dose-dependent increase in edema inhibition highlights a clear pharmacological effect. The efficacy of these derivatives in the later phase of the carrageenan-induced inflammation model strongly supports the hypothesis of COX-2 inhibition.[8]
Conclusion and Future Directions
This guide provides a comprehensive overview of the in vivo validation of this compound derivatives as potential anti-inflammatory agents. Based on data from structurally related compounds, this class of molecules demonstrates significant promise, with efficacy comparable to established NSAIDs in preclinical models. The proposed dual inhibition of COX and LOX pathways offers a compelling rationale for their development as potentially safer and more effective anti-inflammatory drugs.
Future research should focus on:
-
Direct in vivo evaluation of this compound: To confirm the extrapolated efficacy and establish a definitive dose-response relationship.
-
Pharmacokinetic and toxicological studies: To assess the drug-like properties and safety profile of the lead compounds.
-
Chronic inflammation models: To evaluate the efficacy of these derivatives in more clinically relevant long-term disease models (e.g., adjuvant-induced arthritis).
-
Detailed mechanistic studies: To confirm the specific inhibitory profiles against COX-1, COX-2, and various LOX isoforms.
The insights and protocols presented in this guide provide a solid foundation for advancing the preclinical development of this promising class of anti-inflammatory agents.
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Ghavimi, H., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1544–1550. Available at: [Link]
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Sakat, S. S., et al. (2014). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. springermedizin.de. Available at: [Link]
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da Silva, A. C. A., et al. (2022). Triazoles with inhibitory action on P2X7R impaired the acute inflammatory response in vivo and modulated the hemostatic balance in vitro and ex vivo. Inflammation Research, 71(10-11), 1331–1346. Available at: [Link]
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ResearchGate. (n.d.). Inflammation pathways and inhibition by targeting of the enzymes COX-2,... Available at: [Link]
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ResearchGate. (n.d.). Percentage change and inhibition in rat paw edema after carrageenin subplantar injection. Available at: [Link]
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Ameyaw, E. O., et al. (2022). Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats. Journal of Evidence-Based Integrative Medicine, 27. Available at: [Link]
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ResearchGate. (2014). (PDF) Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Available at: [Link]
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Ullah, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 298. Available at: [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. Available at: [Link]
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El-Faham, A., et al. (2012). Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules, 17(11), 12796–12814. Available at: [Link]
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A Comparative Review of the Biological Activities of 2-Aminothiazole Isomers and Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative technical review of the biological activities of 2-aminothiazole derivatives, with a focus on how structural isomerism and substitutions on the thiazole ring influence their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the 2-Aminothiazole Scaffold: A Versatile Pharmacophore
The 2-aminothiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds with biological targets have led to its incorporation into a diverse range of clinically significant drugs.[1][2] The versatility of this scaffold lies in the potential for substitution at the N-2, C-4, and C-5 positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will delve into the structure-activity relationships (SAR) that govern the biological effects of these derivatives, providing a comparative analysis of their potency and selectivity.
Anticancer Activity: Targeting Key Signaling Pathways
2-Aminothiazole derivatives have emerged as a prominent class of anticancer agents, exhibiting potent activity against a multitude of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3] Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling, particularly protein kinases.
Kinase Inhibition: A Primary Mechanism of Action
Many 2-aminothiazole-based compounds exert their anticancer effects by targeting the ATP-binding site of various protein kinases, which are often dysregulated in cancer.
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in many tumors. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis.[4]
-
Casein Kinase 2 (CK2) Inhibition: CK2 is a constitutively active serine/threonine kinase that promotes cell growth and proliferation while suppressing apoptosis.[5] Specific 2-aminothiazole derivatives have been developed as allosteric inhibitors of CK2, offering a novel mechanism of action compared to traditional ATP-competitive inhibitors.[5][6]
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: The EGFR signaling pathway is a critical driver of cell proliferation and survival in many cancers. 2-Aminobenzothiazole derivatives, a related class of compounds, have shown potent inhibitory activity against EGFR kinase.[7]
The following diagram illustrates the general principle of how 2-aminothiazole derivatives can inhibit kinase activity, thereby disrupting downstream signaling pathways that promote cancer cell proliferation and survival.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. The following are standardized procedures for assessing the anticancer and antimicrobial activities of 2-aminothiazole derivatives.
Protocol for MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of 2-aminothiazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
2-aminothiazole derivative stock solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. [8][9][10]
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is used to determine the lowest concentration of a 2-aminothiazole derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
2-aminothiazole derivative stock solution
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to the final working concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2-aminothiazole derivative in the broth medium.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm. [11][12]
Conclusion and Future Perspectives
The 2-aminothiazole scaffold remains a highly attractive and versatile platform for the design and development of novel therapeutic agents. The comparative analysis of its derivatives reveals that subtle changes in substitution patterns can lead to significant variations in biological activity, highlighting the importance of structure-activity relationship studies. While many derivatives show promise as anticancer and antimicrobial agents, further research is needed to optimize their efficacy, selectivity, and pharmacokinetic properties. The exploration of novel mechanisms of action, such as allosteric inhibition, and the development of compounds that can overcome drug resistance are key areas for future investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for new and improved 2-aminothiazole-based therapies.
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1019-1044. [Link]
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El-Sayed, M. A., El-Gazzar, A. R., & Al-Ostoot, F. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]
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El-Sayed, M. A., El-Gazzar, A. R., & Al-Ostoot, F. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1019-1044. [Link]
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Shaik, A. B., Bhandare, R. R., Shaik, S. P., & Al-Dahmoshi, H. O. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
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Zitko, J., Kazda, T., Meissner, A., & Dolezal, M. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]
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Sarno, S., St-Denis, N., & Ruzzene, M. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 199, 112384. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]
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Shaik, A. B., Bhandare, R. R., Shaik, S. P., & Al-Dahmoshi, H. O. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
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Le, T. H., Nguyen, T. T., & Tran, T. D. (2020). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI journal, 19, 123–136. [Link]
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Kumar, A., Singh, A., & Kumar, R. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure & Dynamics, 1–16. [Link]
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Lázaro-Diez, M., & Remuzgo-Martínez, S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
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Wang, Y., Chen, Y., & Wang, J. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B, 12(3), 1085–1104. [Link]
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Glamočlija, J., Stanković, N., & Soković, M. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Future Medicinal Chemistry, 13(15), 1315–1331. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethyl-5-methyl-1,3-thiazol-2-amine
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Ethyl-5-methyl-1,3-thiazol-2-amine, grounding every recommendation in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical's lifecycle safely, from the moment it is deemed waste to its final disposition.
Hazard Identification: The Foundation of Safe Disposal
Before any handling or disposal procedure can be initiated, a thorough understanding of the inherent risks associated with this compound is essential. This compound is classified with several hazards that dictate the stringent precautions required for its management.[1] The primary causality behind the following disposal protocols is the mitigation of these specific risks to personnel and the environment.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant toxicological profile.[1] Its hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevents accidental ingestion and contamination of surfaces. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Requires use of chemical-resistant gloves and lab coat. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Mandates handling within a fume hood or well-ventilated area. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Reinforces the need for protective gloves and immediate decontamination upon contact. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Requires mandatory use of safety glasses or goggles. |
Source: PubChem CID 3164022[1]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Based on the hazard assessment, the selection of appropriate PPE is the first line of defense. The choice of PPE is not arbitrary; it is a direct response to the chemical's capacity to cause harm via inhalation, skin contact, or eye exposure.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Ensure they are inspected for integrity before use.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye damage.[1]
-
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. For larger quantities or situations with a high risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of waste this compound, including segregation and containerization, should be performed inside a certified chemical fume hood to mitigate inhalation risks.[2][3]
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
The following protocol outlines a self-validating system for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Determination and Segregation
At the point of generation, this compound must be declared a hazardous waste.[4][5] This is a critical determination mandated by the Environmental Protection Agency (EPA) and institutional policy.[4]
-
Action: Designate any unused, expired, or contaminated this compound as hazardous waste.
-
Causality: This chemical cannot be disposed of in standard trash or down the sewer system due to its toxicity.[6] Such improper disposal poses a significant threat to human health and the environment.
-
Segregation: Store this waste separately from incompatible materials. Thiazole and amine compounds should not be mixed with strong oxidizing agents, as this can lead to vigorous and potentially dangerous reactions.[2][7][8]
Step 2: Containerization
The integrity of the waste containment system is crucial to prevent leaks and exposure.
-
Action: Select a robust, leak-proof waste container with a secure, tight-fitting lid. The container must be chemically compatible with the thiazole compound. A high-density polyethylene (HDPE) or glass container is typically suitable.[9][10]
-
Causality: Using a compatible container prevents degradation of the container and subsequent release of the hazardous contents.[5] The container must be kept closed except when actively adding waste to prevent the release of vapors and to avoid spills.[4][10]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for communicating hazards to everyone in the laboratory and to waste management personnel.
-
Action: Affix a "Hazardous Waste" label to the container before adding any waste.[5][11] The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear listing of all constituents and their approximate percentages.
-
An indication of the associated hazards (e.g., "Toxic," "Irritant").
-
-
Causality: Proper labeling ensures compliance with EPA and state regulations and provides critical safety information for all handlers, preventing accidental mixing with incompatible waste streams or improper handling during disposal.[10]
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area prior to pickup.
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.[9]
-
Causality: Storing hazardous waste in a designated SAA minimizes the risk of spills and exposure to untrained personnel and ensures an organized system for waste management that complies with federal and state law.[10]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility. Laboratory personnel should never attempt to treat or dispose of this chemical on their own.
-
Action: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[4][5] Follow their specific procedures for request and removal.
-
Causality: The recommended disposal method for this compound is through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[6] This high-temperature process ensures the complete destruction of the toxic compound, preventing its release into the environment. Only certified waste management facilities are equipped and permitted to perform this task.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Sources
- 1. This compound | C6H10N2S | CID 3164022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
